Product packaging for D-Isoleucine(Cat. No.:CAS No. 319-78-8)

D-Isoleucine

Cat. No.: B559561
CAS No.: 319-78-8
M. Wt: 131.17 g/mol
InChI Key: AGPKZVBTJJNPAG-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-isoleucine is the D-enantiomer of isoleucine. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an isoleucine and a D-alpha-amino acid. It is a conjugate base of a D-isoleucinium. It is a conjugate acid of a D-isoleucinate. It is an enantiomer of a L-isoleucine. It is a tautomer of a this compound zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B559561 D-Isoleucine CAS No. 319-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046346
Record name D-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name D-Isoleucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13836
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000001 [mmHg]
Record name D-Isoleucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13836
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

319-78-8
Record name D-Isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLEUCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V87GJA0G54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Significance of D-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has emerged from relative obscurity to become a molecule of significant interest in various biological contexts. Traditionally viewed as a rare and less important counterpart to its L-form, recent research has unveiled specific and crucial roles for this compound in neurotransmission, bacterial physiology, and as a component of bioactive natural products. This in-depth technical guide synthesizes the current understanding of the biological significance of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways. This document aims to provide a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to D-Amino Acids and this compound

While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their diverse and important biological functions.[1][2] Found in organisms ranging from bacteria to mammals, D-amino acids play roles in cell wall structure, neurotransmission, and intercellular signaling.[1][2][3] this compound, the D-enantiomer of Isoleucine, is a non-proteinogenic amino acid that has been identified as a bacterial metabolite and has demonstrated specific biological activities in higher organisms.[4] This guide will explore the multifaceted biological significance of this compound, focusing on its metabolism, its role as a signaling molecule, and its potential as a therapeutic agent.

Metabolic Pathways of this compound

The metabolic fate of this compound varies across different organisms. While mammals primarily degrade D-amino acids through the action of D-amino acid oxidase (DAAO), bacteria can utilize them in more diverse ways, including incorporation into their cell walls.

Mammalian Metabolism via D-Amino Acid Oxidase (DAAO)

In mammals, this compound, like other neutral D-amino acids, is a substrate for the FAD-dependent enzyme D-amino acid oxidase (DAAO; EC 1.4.3.3).[5][6][7] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[5][7] The α-keto acid analog of this compound, α-keto-β-methylvalerate, can then enter the catabolic pathway of branched-chain amino acids, ultimately being converted to acetyl-CoA and propionyl-CoA.[1][8]

D_Isoleucine_Metabolism_DAAO Mammalian Metabolism of this compound via DAAO DIle This compound aKeto α-Keto-β-methylvalerate DIle->aKeto Oxidative Deamination NH3 NH3 DIle->NH3 BCAA_pathway Branched-Chain Amino Acid Catabolism aKeto->BCAA_pathway DAAO D-Amino Acid Oxidase (DAAO) FAD -> FADH2 DAAO->aKeto H2O2 H2O2 DAAO->H2O2 O2 O2 O2->DAAO AcetylCoA Acetyl-CoA BCAA_pathway->AcetylCoA PropionylCoA Propionyl-CoA BCAA_pathway->PropionylCoA

Mammalian metabolism of this compound.
Bacterial Metabolism

In some bacteria, such as Pseudomonas putida, this compound can be utilized as a carbon and nitrogen source.[9] The metabolic pathway involves the deamination of this compound by a D-amino acid dehydrogenase, leading to the formation of α-keto-β-methylvalerate, which then enters the isoleucine degradation pathway.[9]

D_Isoleucine_Metabolism_Bacteria Bacterial Metabolism of this compound (Pseudomonas putida) DIle This compound aKeto α-Keto-β-methylvalerate DIle->aKeto Isoleucine_Degradation Isoleucine Degradation Pathway aKeto->Isoleucine_Degradation Dehydrogenase D-amino acid dehydrogenase Dehydrogenase->aKeto AcetylCoA Acetyl-CoA Isoleucine_Degradation->AcetylCoA PropionylCoA Propionyl-CoA Isoleucine_Degradation->PropionylCoA

Metabolism of this compound in Pseudomonas putida.

Quantitative Data on this compound Interactions

Precise quantitative data is essential for understanding the biological potency and specificity of this compound. The following tables summarize the available quantitative data for the interaction of this compound with key biological targets.

Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with Various Substrates

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)Reference
Rhodotorula gracilisD-Alanine1.87214.0 x 105
Rhodotorula gracilisD-Valine0.55231.0 x 106
Porcine KidneyD-Alanine1.77.34.3 x 103
HumanD-Alanine1.35.24.0 x 103
HumanD-Serine10.54.84.6 x 102
Human This compound N/A N/A N/A
Porcine Kidney This compound N/A N/A N/A
Rhodotorula gracilis This compound N/A N/A N/A

Table 2: Binding Affinity of this compound for the Asc-1 Antiporter

TransporterLigandKi (mM)Biological EffectReference
Asc-1 AntiporterThis compound0.98Selective competitive activator[5]

Role in Neurotransmission: Activation of the Asc-1 Antiporter

This compound has been identified as a selective competitive activator of the Alanine-Serine-Cysteine transporter 1 (Asc-1), also known as SLC7A10.[5] The Asc-1 transporter is a neutral amino acid antiporter that plays a crucial role in regulating the synaptic concentrations of D-serine and glycine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor.

By binding to the Asc-1 transporter, this compound can promote the release of D-serine and glycine from neurons.[5] This, in turn, can enhance NMDA receptor-dependent synaptic plasticity, suggesting a potential role for this compound in modulating learning and memory processes.[5]

Asc1_DIle_Interaction This compound Interaction with the Asc-1 Antiporter cluster_neuron Neuron cluster_synapse Synapse Asc1 Asc-1 Antiporter DSer_out D-Serine (extracellular) Asc1->DSer_out Efflux Gly_out Glycine (extracellular) Asc1->Gly_out Efflux DSer_in D-Serine (intracellular) DSer_in->Asc1 Gly_in Glycine (intracellular) Gly_in->Asc1 DIle This compound DIle->Asc1 Binds and Activates NMDAR NMDA Receptor DSer_out->NMDAR Co-agonism Gly_out->NMDAR Co-agonism Synaptic Plasticity Synaptic Plasticity NMDAR->Synaptic Plasticity Peptidoglycan_Inhibition Proposed Mechanism of Peptidoglycan Synthesis Inhibition by this compound DIle This compound Modified_Pentapeptide Modified UDP-MurNAc-pentapeptide (L-Ala-D-Glu-m-DAP-D-Ala-D-Ile) DIle->Modified_Pentapeptide Incorporation DAla D-Alanine Pentapeptide UDP-MurNAc-pentapeptide (L-Ala-D-Glu-m-DAP-D-Ala-D-Ala) DAla->Pentapeptide Crosslinking Peptidoglycan Cross-linking Pentapeptide->Crosslinking Inhibition Inhibition Modified_Pentapeptide->Inhibition Transpeptidase Transpeptidase (PBP) Transpeptidase->Crosslinking Defective_Wall Defective Cell Wall Crosslinking->Defective_Wall leads to Inhibition->Crosslinking

References

The Enigmatic Role of D-Isoleucine in Bacterial Metabolic Scaffolding and Regulatory Networks

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-amino acids, once considered mere biological curiosities, are now recognized as crucial players in the intricate metabolic and regulatory landscapes of bacteria. Among these, D-isoleucine is emerging as a significant modulator of key cellular processes, from cell wall architecture to community behaviors like biofilm formation. This in-depth technical guide synthesizes the current understanding of this compound's role in bacterial metabolic pathways, providing a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the enzymatic machinery responsible for this compound synthesis and degradation, its incorporation into the essential peptidoglycan layer, and its function as a signaling molecule. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of metabolic and regulatory pathways to facilitate a deeper understanding of this fascinating molecule's multifaceted functions.

Introduction

The chirality of amino acids is a fundamental hallmark of life, with L-amino acids being the canonical building blocks of proteins. However, the "other side," the world of D-amino acids (D-AAs), is proving to be a rich and vital aspect of bacterial physiology. Bacteria have evolved sophisticated mechanisms to synthesize and utilize D-AAs for a variety of purposes, contributing to their remarkable adaptability and resilience.[1][2]

This compound, a non-canonical D-AA, has garnered increasing attention for its diverse roles. It is not typically found in proteins but plays critical roles in the bacterial cell wall and in intercellular signaling.[1][3] Understanding the metabolic pathways and regulatory networks governed by this compound is paramount for developing novel antimicrobial strategies and for harnessing bacterial processes in biotechnology. This guide provides a technical overview of the synthesis, catabolism, incorporation, and signaling functions of this compound in bacteria.

This compound Metabolism: A Balancing Act

Bacteria maintain a delicate balance of this compound through controlled synthesis and degradation, ensuring its availability for essential processes without reaching toxic levels.

Biosynthesis of this compound

The primary route for this compound synthesis in bacteria is through the action of amino acid racemases . These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids.[2] Specifically, isoleucine 2-epimerase has been identified in some bacteria, which facilitates the conversion of L-isoleucine to D-allo-isoleucine, a stereoisomer of this compound. While not directly producing this compound, this highlights the enzymatic machinery available for modifying isoleucine's stereochemistry.

Another key enzyme family is the D-amino acid dehydrogenases (DAADHs) , which can catalyze the reversible oxidation of D-amino acids to their corresponding α-keto acids.[3] In the presence of ammonia, these enzymes can also work in the reverse direction to synthesize D-amino acids, including this compound, from their α-keto precursors.[3]

D_Isoleucine_Synthesis L_Isoleucine L-Isoleucine alpha_keto_isoleucine α-Keto-3-methylvalerate L_Isoleucine->alpha_keto_isoleucine Transaminase / Deaminase D_Isoleucine This compound L_Isoleucine->D_Isoleucine Amino Acid Racemase alpha_keto_isoleucine->D_Isoleucine D-Amino Acid Dehydrogenase (reductive amination)

Fig 1. Key pathways for this compound synthesis.
Catabolism of this compound

The catabolism of this compound is a crucial process for utilizing it as a nutrient source and for preventing its accumulation to toxic levels. The primary enzyme involved in this process is D-amino acid dehydrogenase (DAADH) . This flavoenzyme catalyzes the oxidative deamination of this compound to its corresponding α-keto acid, 2-keto-3-methylvalerate, which can then enter central metabolic pathways.[3] In Pseudomonas putida, for instance, this compound can serve as a carbon and nitrogen source, and its degradation is initiated by a D-amino acid dehydrogenase.[3]

D_Isoleucine_Catabolism D_Isoleucine This compound alpha_keto_isoleucine α-Keto-3-methylvalerate D_Isoleucine->alpha_keto_isoleucine D-Amino Acid Dehydrogenase (oxidative deamination) Central_Metabolism Central Metabolism alpha_keto_isoleucine->Central_Metabolism

Fig 2. Catabolic pathway of this compound.

Incorporation of this compound into Peptidoglycan

Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and shape. The incorporation of D-amino acids into the peptide side chains of PG is a hallmark of bacteria. While D-alanine and D-glutamate are the most common D-AAs in PG, non-canonical D-AAs like this compound can also be incorporated, particularly during stationary phase or under certain stress conditions.[2]

This incorporation is often mediated by penicillin-binding proteins (PBPs) , which possess transpeptidase activity. These enzymes can swap the terminal D-alanine of the PG stem peptide with other D-amino acids, including this compound, from the environment.[3] This remodeling of the cell wall can have significant consequences for the cell's physical properties and its interaction with the environment.

Fig 3. Incorporation of this compound into Peptidoglycan.

This compound as a Signaling Molecule

Beyond its structural role, this compound can act as a signaling molecule, influencing complex bacterial behaviors such as biofilm formation and dispersal.

Regulation of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). The formation and dispersal of biofilms are tightly regulated processes. Several studies have shown that a mixture of D-amino acids, including this compound, can inhibit biofilm formation and induce the disassembly of existing biofilms in various bacterial species.[1]

The proposed mechanism involves the incorporation of D-amino acids into the peptidoglycan, which in turn affects the anchoring of proteins essential for biofilm integrity. For instance, in Bacillus subtilis, D-amino acids are thought to interfere with the localization of the protein TasA, a key component of the biofilm matrix.[4] While the precise signaling cascade initiated by this compound is still under investigation, it is clear that it plays a significant role in modulating this crucial aspect of bacterial community behavior.

Inter-kingdom Signaling

Recent evidence suggests that D-amino acids produced by bacteria can also act as signals in inter-kingdom communication, influencing the behavior of host organisms. For example, this compound produced by respiratory tract bacteria has been shown to activate sweet taste receptors (T1R2/3) in human solitary chemosensory cells.[5] This activation can suppress the innate immune response, highlighting a sophisticated mechanism by which bacteria can manipulate their host environment.[5]

Signaling_Roles cluster_biofilm Biofilm Regulation cluster_interkingdom Inter-kingdom Signaling D_Ile_Biofilm This compound PG_Remodeling Peptidoglycan Remodeling D_Ile_Biofilm->PG_Remodeling Matrix_Proteins Biofilm Matrix Protein Anchoring PG_Remodeling->Matrix_Proteins Interferes with Biofilm_Dispersal Biofilm Dispersal Matrix_Proteins->Biofilm_Dispersal Leads to Bacterial_D_Ile Bacterial this compound Host_Receptor Host Sweet Taste Receptor (T1R2/3) Bacterial_D_Ile->Host_Receptor Activates Immune_Suppression Innate Immune Suppression Host_Receptor->Immune_Suppression

Fig 4. Regulatory roles of this compound.

Quantitative Data

The following tables summarize key quantitative data related to this compound's role in bacterial metabolism.

Table 1: Kinetic Parameters of Enzymes Acting on Isoleucine Stereoisomers

EnzymeOrganismSubstrateKm (mM)Vmax (µmol·min-1·mg-1)Reference
Isoleucine 2-epimeraseLactobacillus buchneriL-Isoleucine5.00153[6]
Isoleucine 2-epimeraseLactobacillus buchneriD-allo-Isoleucine13.2286[6]
D-Amino Acid DehydrogenaseEscherichia coli (mutant)This compound--[3]

Note: Specific Vmax for the E. coli D-AADH with this compound was not provided in the reference, but the enzyme was shown to be active.

Table 2: Effects of D-Amino Acids on Biofilm Formation

Bacterial SpeciesD-Amino Acid(s)ConcentrationEffect on BiofilmReference
Staphylococcus aureusD-Phenylalanine, D-Proline, D-Tyrosine500 µM (individual)Inhibition[7]
Staphylococcus aureusMixture of D-Phe, D-Pro, D-Tyr10 µMInhibition[7]
Bacillus subtilisMixture of D-Leu, D-Met, D-Tyr, D-TrpNanomolar rangeDispersal
Pseudomonas aeruginosaD-Tyrosine5 nM - 200 µMInhibition[1]

Table 3: Concentration of D-Amino Acids in Bacterial Cultures

Bacterial SpeciesGrowth PhaseD-Amino Acid(s)Concentration (mM)Reference
Vibrio choleraeStationaryD-Methionine, D-Leucine~1.0 (total D-AAs)[2]
Vibrio choleraeStationaryD-Arginine0.7[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods for analyzing amino acids in biological samples.

Objective: To quantify the concentration of this compound in bacterial culture supernatants or cell lysates.

Materials:

  • HPLC system with a fluorescence detector

  • Chiral column (e.g., C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase column)

  • Derivatization reagent (e.g., o-phthaldialdehyde (OPA) with a chiral thiol, or Marfey's reagent)

  • This compound standard

  • Bacterial culture supernatant or cell lysate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Appropriate buffers (e.g., sodium acetate)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells and debris.

    • For intracellular analysis, lyse the bacterial cells using appropriate methods (e.g., sonication, bead beating) and centrifuge to pellet cell debris. Collect the supernatant (cell lysate).

  • Derivatization:

    • Mix a known volume of the sample (supernatant or lysate) with the derivatization reagent according to the manufacturer's instructions. This step introduces a fluorescent tag to the amino acids, allowing for sensitive detection. The use of a chiral derivatizing agent creates diastereomers that can be separated on a standard C18 column.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system equipped with the chiral column.

    • Run a gradient of mobile phases (e.g., a mixture of acetonitrile and buffer) to separate the amino acids.

    • Detect the fluorescently labeled amino acids using the fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatization reagent.

  • Quantification:

    • Run a series of known concentrations of the this compound standard to generate a standard curve.

    • Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

HPLC_Workflow Start Start: Bacterial Culture Centrifuge Centrifuge Culture Start->Centrifuge Supernatant Collect & Filter Supernatant Centrifuge->Supernatant Derivatize Derivatize with Chiral Reagent Supernatant->Derivatize HPLC Inject into HPLC with Chiral Column Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Quantify Quantify using Standard Curve Detect->Quantify End End: this compound Concentration Quantify->End

References

The Enigmatic Presence of D-Isoleucine in the Microbial World: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of microbial biochemistry, the presence of D-amino acids has long been a subject of intense scientific scrutiny. While L-amino acids form the fundamental building blocks of proteins, their chiral counterparts, the D-amino acids, play crucial, albeit less ubiquitous, roles in microbial physiology. This technical guide delves into the natural occurrence of a specific non-canonical D-amino acid, D-Isoleucine, in microorganisms. We will explore its biosynthesis, physiological functions, and the analytical methodologies employed for its study, providing a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Natural Occurrence and Quantitative Data of this compound

This compound, and its diastereomer D-allo-isoleucine, have been identified in various microorganisms, most notably in lactic acid bacteria. Their production is often linked to specific enzymatic activities and can vary significantly between species and even strains. The following tables summarize the quantitative data available on the production of D-branched-chain amino acids (BCAAs), including D-allo-isoleucine, by different lactic acid bacteria.

Table 1: Production of D-Branched-Chain Amino Acids by Various Lactic Acid Bacteria

Microbial StrainD-allo-Isoleucine (mM)D-Leucine (mM)D-Valine (mM)Growth PhaseReference
Lactobacillus fermentumPresentPresentPresentStationary[1]
Weissella paramesenteroidesPresentPresentPresentStationary[1]
Lactobacillus reuteriPresentPresentNot DetectedStationary[1]
Leuconostoc mesenteroides subsp. mesenteroidesPresentPresentNot DetectedStationary[1]
Leuconostoc gelidum subsp. gasicomitatumPresentPresentNot DetectedStationary[1]
Lactobacillus vaginalisPresentNot DetectedNot DetectedStationary[1]
Leuconostoc pseudomesenteroidesPresentNot DetectedNot DetectedStationary[1]
Lactobacillus otakiensis JCM 15040~0.8~1.2~0.5Stationary
Lactobacillus buchneri JCM 1115~0.6~1.0~0.4Stationary

Table 2: Kinetic Parameters of Isoleucine 2-Epimerase from Lactobacillus buchneri [1]

SubstrateKm (mM)Vmax (μmol·min−1·mg−1)kcat (s-1)kcat/Km (s-1·mM-1)
L-Isoleucine5.00 ± 0.080153502 ± 16.2101 ± 3.2
D-allo-Isoleucine13.2 ± 0.96286938 ± 29.871.1 ± 2.3

Biosynthesis and Metabolic Pathways

The primary mechanism for the production of this compound and its diastereomers in microorganisms is through the action of amino acid racemases or epimerases. A key enzyme identified in this process is Isoleucine 2-Epimerase .

Isoleucine 2-Epimerase Pathway

Isoleucine 2-epimerase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, catalyzes the interconversion between L-isoleucine and D-allo-isoleucine.[1] This enzyme has been purified and characterized from Lactobacillus buchneri.[1]

Isoleucine_Epimerase_Pathway L_Ile L-Isoleucine Enzyme Isoleucine 2-Epimerase (PLP-dependent) L_Ile->Enzyme D_allo_Ile D-allo-Isoleucine Enzyme->D_allo_Ile

Caption: Epimerization of L-Isoleucine to D-allo-Isoleucine.

This compound Degradation Pathway in Pseudomonas putida

Pseudomonas putida can utilize this compound as a carbon and nitrogen source through a specific degradation pathway. This pathway involves the oxidative deamination of this compound by a D-amino acid dehydrogenase.[2]

D_Isoleucine_Degradation D_Ile This compound Keto_acid 2-Keto-3-methylvalerate D_Ile->Keto_acid D-Amino Acid Dehydrogenase AcetylCoA Acetyl-CoA Keto_acid->AcetylCoA Oxidative Decarboxylation PropionylCoA Propionyl-CoA Keto_acid->PropionylCoA & Beta-oxidation

Caption: Degradation pathway of this compound in P. putida.

Physiological Roles of this compound

While research into the specific roles of this compound is ongoing, the broader functions of D-amino acids in microorganisms provide a framework for understanding its potential significance.

  • Peptidoglycan Remodeling: D-amino acids are known to be incorporated into the peptidoglycan layer of the bacterial cell wall, influencing its structure and stability. While D-alanine and D-glutamate are the most common, the incorporation of other D-amino acids, potentially including this compound, can occur.

  • Biofilm Regulation: A mixture of D-amino acids, including D-leucine, has been shown to trigger the disassembly of biofilms in Bacillus subtilis.[3] This suggests a potential role for this compound in regulating microbial community structures. The proposed mechanism involves the release of amyloid fibers that link cells in the biofilm.[3]

Biofilm_Disassembly cluster_biofilm Biofilm Structure Cell1 Bacterial Cell Fibers Amyloid Fibers Cell1->Fibers Anchoring Cell2 Bacterial Cell Fibers->Cell2 Linking D_AA D-Amino Acids (e.g., D-Leucine) Release Release of Amyloid Fibers D_AA->Release Disassembly Biofilm Disassembly Release->Disassembly

Caption: Proposed mechanism of D-amino acid-induced biofilm disassembly.

Experimental Protocols

Accurate detection and quantification of this compound require specialized analytical techniques. Below are detailed methodologies for key experiments.

Chiral HPLC Analysis of this compound

This protocol describes the analysis of D-branched-chain amino acids using pre-column derivatization followed by ultra-high performance liquid chromatography (UHPLC).[1]

Workflow Diagram:

HPLC_Workflow Sample Microbial Culture Supernatant Derivatization Derivatization with o-phthaldialdehyde (OPA) + N-isobutyryl-L-cysteine (IBLC) Sample->Derivatization UHPLC UHPLC Separation (Octadecylsilyl column) Derivatization->UHPLC Detection Fluorescence Detection UHPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for chiral HPLC analysis of D-amino acids.

Methodology:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant for analysis.

  • Derivatization:

    • Mix the sample with a solution of o-phthaldialdehyde (OPA) and a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC), in a borate buffer.

    • This reaction forms fluorescent diastereomeric isoindole derivatives.

  • UHPLC Separation:

    • Inject the derivatized sample onto an octadecylsilyl (C18) stationary phase column.

    • Use a gradient elution with a mobile phase consisting of sodium acetate buffer, methanol, and acetonitrile.

    • The diastereomers will separate based on their different affinities for the stationary phase.

  • Detection and Quantification:

    • Detect the fluorescent derivatives using a fluorescence detector.

    • Quantify the amount of each D-amino acid by comparing the peak area to a standard curve of known concentrations.

Isoleucine 2-Epimerase Activity Assay

This assay measures the activity of isoleucine 2-epimerase by quantifying the conversion of L-isoleucine to D-allo-isoleucine.[1]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Sodium phosphate buffer (pH 8.0)

      • 10 mM L-Isoleucine (substrate)

      • 0.1 mM Pyridoxal 5'-phosphate (PLP, cofactor)

      • Purified enzyme solution

  • Enzyme Reaction:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a strong acid, such as trichloroacetic acid (TCA).

  • Analysis:

    • Neutralize the sample.

    • Analyze the amount of D-allo-isoleucine produced using a chiral HPLC method as described in section 4.1.

  • Calculation of Activity:

    • Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

D-Amino Acid Dehydrogenase Assay

This spectrophotometric assay measures the activity of D-amino acid dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a cuvette containing:

      • 0.1 M Tris-HCl buffer (pH 8.0)

      • This compound (substrate)

      • An artificial electron acceptor such as 2,6-dichloroindophenol (DCIP)

      • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation to the cuvette.

  • Spectrophotometric Measurement:

    • Immediately monitor the decrease in absorbance at 600 nm (for DCIP) using a spectrophotometer. The rate of decrease in absorbance is proportional to the rate of this compound oxidation.

  • Calculation of Activity:

    • Calculate the enzyme activity using the molar extinction coefficient of the electron acceptor.

Conclusion and Future Perspectives

The natural occurrence of this compound in microorganisms, particularly its production by lactic acid bacteria through the action of isoleucine 2-epimerase, opens up new avenues of research. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further investigation into the physiological roles of this intriguing molecule. Future research should focus on elucidating the specific signaling pathways in which this compound participates, its precise role in complex microbial communities such as biofilms, and its potential applications in drug development, for instance, as a novel antimicrobial or as a modulator of the gut microbiome. The continued exploration of the "D-world" in microbiology promises to unveil further complexities and potential applications of these non-canonical amino acids.

References

Function of D-Isoleucine in Saccharomyces cerevisiae Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-Isoleucine, a stereoisomer of the common amino acid L-isoleucine, is not a canonical metabolite in Saccharomyces cerevisiae. However, its presence can significantly impact yeast physiology. This technical guide provides a comprehensive overview of the current understanding of this compound's function in S. cerevisiae metabolism, focusing on its transport, catabolism, and detoxification. While specific quantitative data for this compound is limited, this guide synthesizes available information on D-amino acid metabolism in yeast to present a coherent picture. The primary metabolic pathways involve the general amino acid permease Gap1p for uptake, detoxification via N-acetylation by the Hpa3p enzyme, and catabolism through oxidative deamination by the D-amino acid oxidase Dao1p. This document outlines the key enzymatic players, their known characteristics, and detailed experimental protocols for their study, providing a valuable resource for researchers in fungal metabolism and drug development.

Introduction

Saccharomyces cerevisiae primarily utilizes L-amino acids for its metabolic processes. The introduction of D-amino acids, such as this compound, can elicit a range of cellular responses, from utilization as a nutrient source to toxicity. Understanding the metabolic fate of this compound is crucial for various applications, including industrial fermentation processes where D-amino acids may be present as byproducts, and in the development of antifungal agents that could exploit these metabolic pathways. This guide details the key pathways involved in this compound metabolism: transport into the cell, detoxification, and catabolism.

This compound Transport

The primary transporter implicated in the uptake of D-amino acids in S. cerevisiae is the General Amino Acid Permease (Gap1p) . This broad-specificity permease is responsible for the uptake of all proteinogenic L-amino acids and has been shown to transport D-amino acids as well.

Quantitative Data for Amino Acid Transport
TransporterSubstrateK_m (μM)V_max (nmol/min/mg protein)Conditions
Gap1pL-Citrulline~2.0-Cells grown in minimal proline medium
S1L-Leucine~101.2gap1 mutant
S2L-Leucine~1003.5gap1 mutant

Note: Data for L-amino acids is presented as a proxy due to the lack of specific data for this compound.

Metabolic Pathways of this compound

Once inside the cell, this compound can be directed into two main pathways: detoxification or catabolism.

Detoxification via N-Acetylation

D-amino acids can be toxic to S. cerevisiae, and a primary detoxification mechanism is N-acetylation. This reaction is catalyzed by the D-amino acid N-acetyltransferase (Hpa3p) , encoded by the HPA3 gene[1][2][3][4][5]. This enzyme exhibits broad substrate specificity for D-amino acids[1]. N-acetylation effectively neutralizes the D-amino acid, preparing it for potential export from the cell.

Catabolism via Oxidative Deamination

S. cerevisiae possesses a D-amino acid oxidase (Dao1p) , a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. This allows the yeast to utilize D-amino acids as a nitrogen and, potentially, a carbon source. While kinetic data for S. cerevisiae Dao1p with this compound is not available, studies on the D-amino acid oxidase from the yeast Trigonopsis variabilis have shown that this compound is a substrate that elicits maximal activity, suggesting it is a favorable substrate for yeast D-amino acid oxidases in general.

The α-keto acid produced from this compound, α-keto-β-methylvalerate, can then enter the L-isoleucine biosynthesis pathway and be converted to L-isoleucine or other metabolites.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated with the overall nitrogen regulation of the cell. The expression of the GAP1 gene is tightly regulated by the nitrogen source availability, being repressed in the presence of preferred nitrogen sources like ammonia and glutamine.

D_Isoleucine_Metabolism DIso_ext This compound (extracellular) Gap1p Gap1p DIso_ext->Gap1p Transport DIso_int This compound (intracellular) Gap1p->DIso_int Hpa3p Hpa3p (D-amino acid N-acetyltransferase) DIso_int->Hpa3p Acetylation Dao1p Dao1p (D-amino acid oxidase) DIso_int->Dao1p Oxidative Deamination NAcetylDIso N-Acetyl-D-Isoleucine Hpa3p->NAcetylDIso Detox Detoxification NAcetylDIso->Detox KetoAcid α-keto-β-methylvalerate Dao1p->KetoAcid NH3 NH3 Dao1p->NH3 H2O2 H2O2 Dao1p->H2O2 Metabolism Central Metabolism KetoAcid->Metabolism NH3->Metabolism Nitrogen Source Catabolism Catabolism Catabolism->KetoAcid Catabolism->NH3 Catabolism->H2O2

This compound metabolic pathways in S. cerevisiae.

Experimental Protocols

D-Amino Acid Uptake Assay

This protocol is adapted from general amino acid uptake assays and can be used to measure the transport of radiolabeled this compound into S. cerevisiae.

Materials:

  • S. cerevisiae strain of interest

  • Yeast growth medium (e.g., YNB with a non-preferred nitrogen source like proline to induce GAP1 expression)

  • Radiolabeled this compound (e.g., ³H-D-isoleucine)

  • Washing buffer (e.g., ice-cold phosphate-buffered saline, PBS)

  • Scintillation fluid and vials

  • Microcentrifuge

  • Liquid scintillation counter

Procedure:

  • Grow S. cerevisiae cells to mid-log phase in a medium that induces the expression of the desired amino acid transporter (e.g., YNB with proline for Gap1p).

  • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet twice with ice-cold washing buffer.

  • Resuspend the cells in the assay buffer (e.g., PBS with 2% glucose) to a final concentration of approximately 1x10⁸ cells/mL.

  • Pre-incubate the cell suspension at 30°C for 5 minutes.

  • Initiate the transport assay by adding radiolabeled this compound to the cell suspension at the desired final concentration.

  • At various time points (e.g., 30, 60, 90, 120 seconds), take aliquots of the cell suspension and immediately filter them through a glass fiber filter to stop the uptake.

  • Wash the filters rapidly with an excess of ice-cold washing buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell suspension to normalize the uptake rates.

Uptake_Workflow start Start culture Culture yeast in inducing medium start->culture harvest Harvest and wash cells culture->harvest resuspend Resuspend in assay buffer harvest->resuspend preincubate Pre-incubate at 30°C resuspend->preincubate add_radio Add radiolabeled This compound preincubate->add_radio time_points Take aliquots at time intervals add_radio->time_points filter_wash Filter and wash time_points->filter_wash scintillation Scintillation counting filter_wash->scintillation analyze Analyze data scintillation->analyze end End analyze->end

Workflow for D-amino acid uptake assay.
D-Amino Acid Oxidase (Dao1p) Activity Assay

This assay measures the activity of Dao1p in yeast cell extracts by detecting the production of hydrogen peroxide, a byproduct of the oxidative deamination of D-amino acids[6][7][8].

Materials:

  • S. cerevisiae cell extract

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)

  • This compound solution

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., o-dianisidine or ABTS)

  • Spectrophotometer

Procedure:

  • Prepare yeast cell extracts from a culture grown under conditions that induce DAO1 expression (e.g., growth on a D-amino acid as the sole nitrogen source).

  • In a microplate well or a cuvette, prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

  • Add the yeast cell extract to the reaction mixture and pre-incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the this compound solution.

  • Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

  • The rate of change in absorbance is proportional to the rate of hydrogen peroxide production and thus to the Dao1p activity.

  • Determine the protein concentration of the cell extract to calculate the specific activity.

DAAO_Assay_Workflow start Start prepare_extract Prepare yeast cell extract start->prepare_extract add_extract Add cell extract prepare_extract->add_extract prepare_mix Prepare reaction mix (buffer, HRP, substrate) prepare_mix->add_extract preincubate Pre-incubate add_extract->preincubate add_diso Add this compound to start reaction preincubate->add_diso measure_abs Measure absorbance change over time add_diso->measure_abs calculate_activity Calculate specific activity measure_abs->calculate_activity end End calculate_activity->end

Workflow for D-amino acid oxidase activity assay.

Conclusion

The metabolism of this compound in Saccharomyces cerevisiae is a multifaceted process involving transport, detoxification, and catabolism. While this compound is not a standard metabolite, the yeast possesses the enzymatic machinery to handle its presence. The general amino acid permease Gap1p is the likely route of entry, after which this compound can be either detoxified by Hpa3p-mediated N-acetylation or catabolized by Dao1p-catalyzed oxidative deamination. Further research is required to elucidate the specific kinetics of these processes for this compound and to fully understand the regulatory networks that govern its metabolism. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the intriguing role of D-amino acids in yeast physiology.

References

The Other Half of the Alphabet: An In-depth Technical Guide to the Chirality and Stereochemistry of D-alpha-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemistry and pharmaceutical sciences, the nuanced world of stereochemistry holds profound implications for biological activity and therapeutic efficacy. While L-alpha-amino acids form the fundamental chiral building blocks of proteins in nearly all life on Earth, their enantiomeric counterparts, the D-alpha-amino acids, are emerging from relative obscurity to reveal critical roles in a host of physiological and pathological processes.[1] Once considered mere biological curiosities, D-amino acids are now recognized as key players in neurotransmission, bacterial cell wall architecture, and as invaluable tools in the design of novel therapeutics with enhanced stability and unique pharmacological profiles.[2][3]

This technical guide provides a comprehensive exploration of the chirality and stereochemistry of D-alpha-amino acids. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding and application of these fascinating molecules.

The Fundamental Stereochemistry of D-alpha-Amino Acids

The defining characteristic of alpha-amino acids (with the exception of the achiral glycine) is the presence of a stereogenic center at the alpha-carbon (Cα). This carbon is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a variable side chain (-R group) that distinguishes each amino acid.[4] The spatial arrangement of these groups around the Cα determines the amino acid's absolute configuration, designated as either D (dextrorotatory) or L (levorotatory).

These configurations are based on the historical comparison to glyceraldehyde. In a Fischer projection, if the amino group is on the right side of the Cα when the carboxyl group is at the top, it is a D-amino acid. Conversely, if the amino group is on the left, it is an L-amino acid.[1] D- and L-amino acids are non-superimposable mirror images of each other, a property known as enantiomerism.

stereochemistry cluster_L cluster_mirror cluster_D L_C L_COOH COOH L_C->L_COOH L_CH3 CH₃ L_C->L_CH3 L_H H L_H->L_C L_NH2 H₂N L_NH2->L_C mirror D_C D_H H D_C->D_H D_NH2 NH₂ D_C->D_NH2 D_COOH COOH D_COOH->D_C D_CH3 CH₃ D_CH3->D_C

Figure 1: Stereochemical representation of L- and D-Alanine.

Quantitative Physicochemical Properties of D-alpha-Amino Acids

The enantiomeric relationship between D- and L-amino acids means they share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light and with other chiral molecules differs significantly. The specific rotation, a measure of a compound's ability to rotate plane-polarized light, is equal in magnitude but opposite in sign for enantiomers.

The following table summarizes key quantitative data for several D-alpha-amino acids.

D-Amino AcidMolecular Weight ( g/mol )pKa (α-COOH)pKa (α-NH3+)pKa (Side Chain)Specific Rotation ([α]D)Conditions for Specific Rotation
D-Alanine 89.092.349.87--14.5°c=10, 6N HCl[5]
D-Aspartic Acid 133.101.999.903.90-25.4°c=8, 5N HCl[1][6]
D-Asparagine 132.122.148.72--35.0°c=5, 5M HCl[7]
D-Glutamic Acid 147.132.109.474.07-30.6°c=1, 5N HCl
D-Isoleucine 131.172.329.76--39.5°c=5, 5M aq. HCl[8]
D-Leucine 131.172.339.74--15.0°c=5, 5N HCl[9]
D-Proline 115.131.9510.64-+85.0°c=4, H₂O[10]
D-Serine 105.092.199.21--15.3°c=5, 5N HCl[4]
D-Valine 117.152.299.74--28.3°c=8, 6N HCl[11]
D-Tryptophan 204.232.469.44-+31.5°c=1, H₂O[12]

Experimental Protocols for the Analysis and Synthesis of D-alpha-Amino Acids

The study and utilization of D-alpha-amino acids necessitate robust experimental methodologies for their separation, identification, and synthesis. This section provides detailed protocols for key techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Chiral HPLC is a cornerstone technique for resolving enantiomers. The direct method, employing a chiral stationary phase (CSP), is widely used for the analysis of D- and L-amino acids.

Objective: To separate and quantify D- and L-enantiomers of a target amino acid from a mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chiral stationary phase (CSP) column (e.g., a crown-ether based column like ChiroSil® SCA(-) or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[3][13]

  • HPLC-grade solvents (e.g., methanol, water).

  • Acid modifier (e.g., perchloric acid or formic acid).

  • Amino acid standards (D- and L-enantiomers) and the sample mixture.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm).

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate ratio of organic solvent and water (e.g., 84% Methanol / 16% Water).[13]

    • Add the acid modifier to the specified concentration (e.g., 5 mM HClO₄).[13]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the D- and L-amino acid standards of known concentrations in the mobile phase or a compatible solvent.

    • Prepare the sample solution by dissolving the mixture in the mobile phase.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column temperature (e.g., 25 °C).

    • Inject a defined volume of the standard and sample solutions (e.g., 10 µL).

    • Monitor the elution of the enantiomers using the detector set at an appropriate wavelength for UV detection or with appropriate parameters for MS detection. The L-enantiomer often elutes before the D-enantiomer on many CSPs.[3]

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers by comparing their retention times with those of the standards.

    • Quantify the amount of each enantiomer by integrating the peak areas.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([D] - [L]) / ([D] + [L])] x 100.

hplc_workflow cluster_hplc HPLC Instrument A Sample Preparation (Dissolution & Filtration) B HPLC System A->B C Chiral Column B->C D Detector (UV or MS) C->D E Data Acquisition & Analysis D->E

Figure 2: General workflow for chiral HPLC analysis.
Polarimetry for the Determination of Optical Rotation

Polarimetry is a direct method to measure the optical activity of a chiral compound in solution.

Objective: To measure the specific rotation of a D-alpha-amino acid.

Materials:

  • Polarimeter.

  • Polarimeter cell (e.g., 1 dm length).

  • Volumetric flask (e.g., 10 mL).

  • Analytical balance.

  • Solvent (e.g., 6N HCl or water).

  • D-alpha-amino acid sample.

Procedure:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up.

    • Calibrate the instrument by measuring the optical rotation of a blank solution (the solvent to be used for the sample). The reading should be zero.

  • Sample Preparation:

    • Accurately weigh a known mass of the D-alpha-amino acid.

    • Dissolve the amino acid in a precise volume of the chosen solvent in a volumetric flask.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) using the Biot's law formula: [α] = α / (c × l) where: α = observed rotation in degrees c = concentration in g/mL l = path length of the cell in decimeters (dm)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

NMR spectroscopy, particularly when using chiral derivatizing or solvating agents, can be a powerful tool for distinguishing between enantiomers.

Objective: To differentiate between D- and L-amino acids in a sample.

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O).

  • Chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride) or a chiral solvating agent.

  • Amino acid sample.

Procedure:

  • Sample Preparation (with Chiral Derivatizing Agent):

    • React the amino acid sample with the chiral derivatizing agent to form diastereomers. This typically involves dissolving the amino acid in an appropriate solvent and adding the derivatizing agent under controlled conditions.

    • Purify the resulting diastereomeric mixture if necessary.

    • Dissolve the diastereomers in a deuterated solvent.

  • NMR Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra of the sample.

    • The diastereomers will have different chemical shifts for some of their nuclei, allowing for their differentiation and quantification.

  • Data Analysis:

    • Identify the distinct signals corresponding to each diastereomer.

    • Integrate the signals to determine the relative ratio of the D- and L-amino acids in the original sample.

Enzymatic and Asymmetric Synthesis of D-alpha-Amino Acids

The production of enantiomerically pure D-alpha-amino acids is crucial for their application in drug development.

Enzymatic Synthesis Example: D-Phenylalanine from L-Phenylalanine

This method utilizes a two-enzyme cascade to convert L-phenylalanine to D-phenylalanine.

Enzymes:

  • L-amino acid deaminase (LAAD) from Proteus mirabilis.[1][14]

  • Engineered D-amino acid dehydrogenase (DAADH).[1]

Procedure Outline:

  • L-phenylalanine is first deaminated by LAAD to produce phenylpyruvic acid.

  • Phenylpyruvic acid is then reductively aminated by the engineered DAADH in the presence of an ammonia source and a reducing cofactor (e.g., NADH) to yield D-phenylalanine.

Asymmetric Synthesis:

Numerous asymmetric synthesis strategies exist, often employing chiral catalysts or auxiliaries to stereoselectively create the desired D-enantiomer from achiral starting materials. These methods are highly specific to the target amino acid and the chosen synthetic route.

Biological Significance and Signaling Pathways of D-alpha-Amino Acids

While L-amino acids are the canonical components of proteins, D-amino acids play diverse and vital roles in biological systems.

  • Bacterial Cell Walls: D-alanine and D-glutamate are essential components of the peptidoglycan layer of bacterial cell walls, providing structural integrity and resistance to proteases.[2]

  • Neurotransmission: D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[15][16] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders.

The D-Serine Signaling Pathway at the Glutamatergic Synapse

D-serine modulates the activity of NMDA receptors, which are ligand-gated ion channels crucial for excitatory neurotransmission.

d_serine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 subunit D_Serine D-Serine D_Serine->NMDA_R Binds to Glycine site (GluN1) DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Degradation Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activation L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Conversion D_Serine_astro D-Serine SR->D_Serine_astro D_Serine_astro->D_Serine Release

Figure 3: D-Serine signaling at the glutamatergic synapse.

In this pathway, glutamate released from the presynaptic neuron binds to the GluN2 subunit of the NMDA receptor.[15] For the receptor to be fully activated, a co-agonist must bind to the glycine site on the GluN1 subunit. D-serine, synthesized from L-serine by the enzyme serine racemase primarily in astrocytes and neurons, is a key endogenous co-agonist at this site.[15] The binding of both glutamate and D-serine leads to the opening of the NMDA receptor's ion channel, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that are fundamental to synaptic plasticity. The action of D-serine is terminated by its removal from the synaptic cleft, in part through degradation by the enzyme D-amino acid oxidase (DAAO).[15]

Applications in Drug Development

The unique properties of D-alpha-amino acids make them highly valuable in pharmaceutical research and development.

  • Enhanced Peptide Stability: Incorporating D-amino acids into therapeutic peptides can significantly increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.[1]

  • Novel Pharmacological Activity: The distinct stereochemistry of D-amino acids can lead to altered binding affinities and selectivities for biological targets, potentially resulting in novel therapeutic effects or reduced side effects.

  • Chiral Building Blocks: D-amino acids serve as essential chiral synthons in the asymmetric synthesis of complex drug molecules.

Conclusion

The study of D-alpha-amino acids has transitioned from a niche area of biochemical inquiry to a frontier of significant scientific and therapeutic importance. Their unique stereochemistry underpins a range of biological functions, from the structural integrity of bacteria to the modulation of synaptic plasticity in the human brain. For researchers and drug development professionals, a thorough understanding of the properties, analysis, synthesis, and biological roles of D-alpha-amino acids is essential for harnessing their full potential. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource in this endeavor, facilitating further discoveries and the development of innovative therapeutic strategies based on these remarkable chiral molecules.

References

D-Isoleucine as a Biomarker for Specific Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of disease biomarker discovery is continually evolving, with a growing interest in the role of stereoisomers of biologically relevant molecules. D-amino acids, the enantiomers of the more common L-amino acids, have long been considered minor components in mammals. However, recent advancements in analytical techniques have unveiled their presence and potential physiological and pathological significance. Among these, D-Isoleucine is emerging as a candidate biomarker for several diseases. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker, with a focus on its association with specific diseases, the methodologies for its detection, and its metabolic and signaling implications.

Data Presentation: this compound and Disease

Quantitative data specifically correlating this compound concentrations with disease states is still an emerging field of research. Most existing studies focus on the broader category of branched-chain amino acids (BCAAs) or the L-isoform of isoleucine. The tables below summarize available data for L-Isoleucine, which may provide context for future this compound research.

Table 1: Plasma L-Isoleucine Concentrations in Cardiovascular Disease (CVD)

PopulationConditionL-Isoleucine Concentration (µM)Fold Change/Odds RatioReference
PREDIMED trial participantsIncident CVDHigher concentrations associated with increased riskHR for highest vs. lowest quartile: 2.09 (95% CI, 1.27–3.44)[1]
US Women (Women's Health Study)Incident CVDPositively associated with riskHR per SD increase: 1.13 (95% CI, 1.08-1.18)

Table 2: Plasma/Serum L-Isoleucine Concentrations in Type 2 Diabetes (T2D)

PopulationConditionL-Isoleucine Concentration (µM)FindingReference
Patients with T2D vs. Healthy ControlsType 2 DiabetesElevated in T2D patientsStatistically significant increase[2]
Clinical Trial ParticipantsInsulin ResistanceIncreased levels associated with insulin resistancePositive correlation[3]

Table 3: Serum L-Isoleucine Concentrations in Alzheimer's Disease (AD)

PopulationConditionL-Isoleucine Concentration (µM)p-valueReference
AD Patients vs. Cognitively Normal (CN)Alzheimer's Disease81.56 ± 17.17 (AD) vs. 88.23 ± 22.04 (CN)0.0049

Note: Data specifically for this compound in these diseases is not yet well-established in the literature. The presented data for L-Isoleucine highlights the potential importance of isoleucine metabolism in these conditions and underscores the need for enantiomer-specific research.

Signaling and Metabolic Pathways

The biological role of isoleucine is primarily understood through its L-isoform, which is a key regulator of the mTOR signaling pathway, influencing protein synthesis and cell growth. This compound, on the other hand, is primarily metabolized through oxidative deamination by the enzyme D-amino acid oxidase (DAAO).

L-Isoleucine and the mTOR Signaling Pathway

L-Isoleucine, along with other BCAAs, acts as a nutrient signal that activates the mTORC1 complex. This activation is crucial for the phosphorylation of downstream targets like S6K1 and 4E-BP1, leading to the initiation of protein synthesis.

mTOR_Signaling L-Isoleucine L-Isoleucine mTORC1 mTORC1 L-Isoleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes (by releasing eIF4E) D_Isoleucine_Metabolism This compound This compound DAAO DAAO This compound->DAAO Imino_Acid Imino_Acid DAAO->Imino_Acid H2O2 Hydrogen Peroxide DAAO->H2O2 Keto_Acid (S)-3-methyl-2-oxopentanoate Imino_Acid->Keto_Acid spontaneous hydrolysis Ammonia Ammonia Imino_Acid->Ammonia Oxygen Oxygen Oxygen->DAAO Water Water Water->Imino_Acid Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Application Clinical Application Discovery_1 Hypothesis Generation: Association of D-amino acids with disease pathophysiology Discovery_2 Untargeted Metabolomics: (LC-MS, GC-MS) Patient vs. Control Cohorts Discovery_1->Discovery_2 Discovery_3 Candidate Biomarker Identification: Statistical analysis reveals elevated this compound Discovery_2->Discovery_3 Validation_1 Targeted Assay Development: Development of a robust and sensitive chiral LC-MS/MS method Discovery_3->Validation_1 Validation_2 Analytical Validation: Assessment of accuracy, precision, linearity, and specificity Validation_1->Validation_2 Validation_3 Clinical Validation: Evaluation in larger, independent patient cohorts Validation_2->Validation_3 Validation_4 Establishment of Clinical Utility: ROC curve analysis, determination of sensitivity and specificity Validation_3->Validation_4 Application_1 Development of a Clinical Diagnostic Test Validation_4->Application_1 Application_2 Regulatory Approval (e.g., FDA, EMA) Application_1->Application_2 Application_3 Integration into Clinical Practice for diagnosis, prognosis, or monitoring Application_2->Application_3

References

A Technical Guide to the Physiological Effects of D-Isoleucine in Mammalian Systems

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of D-Isoleucine's physiological effects within mammalian systems. While research into D-amino acids has historically lagged behind their L-enantiomers, emerging evidence points to specific and significant biological roles. This document details the metabolism of this compound, primarily through the action of D-amino acid oxidase (DAO), and presents available quantitative data on its endogenous concentrations and toxicological profile. A key physiological function has been identified in the central nervous system, where this compound acts as a selective modulator of the Asc-1 transporter, influencing D-serine levels and neuronal signaling. This guide synthesizes the sparse but significant findings, provides detailed experimental protocols for the study of D-amino acid metabolism, and utilizes diagrams to illustrate key pathways and workflows. It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of D-amino acids in health and disease.

Introduction

Amino acid stereoisomerism is a fundamental concept in biology, with L-amino acids traditionally viewed as the exclusive building blocks of proteins in higher organisms. This compound is the D-enantiomer of L-Isoleucine, an essential branched-chain amino acid (BCAA) vital for protein synthesis, muscle metabolism, and glucose homeostasis.[1][2] While the physiological roles of L-Isoleucine are well-documented, its D-isomer was long considered "unnatural" or merely a metabolic byproduct of microorganisms.

However, recent advancements in analytical techniques have revealed the endogenous presence and specific functions of various D-amino acids in mammals, challenging this paradigm. Notably, D-serine is now established as a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[3][4] This has spurred interest in other D-amino acids, including this compound. Research now indicates that this compound is present in the mammalian brain and possesses specific neuromodulatory activity.[5][6] This guide consolidates the current knowledge of this compound, focusing on its metabolism, physiological actions, and the methodologies used for its study.

Metabolism and Distribution

Metabolism by D-Amino Acid Oxidase (DAO)

The primary route for the catabolism of this compound, like most neutral D-amino acids in mammals, is through oxidative deamination catalyzed by the FAD-dependent flavoenzyme D-amino acid oxidase (DAO; EC 1.4.3.3).[3][7] DAO exhibits strict stereoselectivity for D-isomers and is inactive towards their L-counterparts.[6] The enzyme is predominantly located in the peroxisomes of cells in the kidney, liver (species-dependent), and brain.[6][8]

The reaction proceeds in two main stages:

  • Oxidative Deamination : DAO oxidizes this compound to its corresponding α-imino acid, α-imino-β-methylvalerate.

  • Hydrolysis : The imino acid is unstable in aqueous solution and spontaneously hydrolyzes to the α-keto acid, α-keto-β-methylvalerate, and ammonia.[8]

During the catalytic cycle, the FAD cofactor in DAO is reduced to FADH₂, which is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[8]

Distribution in Mammalian Tissues

Sensitive analytical methods have confirmed the presence of this compound in mammalian tissues, particularly in the central nervous system. Studies in mice have shown that this compound is present in both the brain and blood, with concentrations in the hippocampus and cortex being significantly higher than in the circulation.[5] This differential distribution suggests the possibility of specific transport, retention, or local synthesis mechanisms within the brain.[5]

Physiological Functions

The most clearly defined physiological role for this compound in mammals is its function as a neuromodulator in the central nervous system.

Modulation of the Asc-1 Transporter

Research has identified this compound as a selective activator of the Alanine-Serine-Cysteine transporter 1 (Asc-1), a neutral amino acid antiporter.[6] By activating Asc-1, this compound can stimulate the release of endogenous D-serine from neurons.[6] As D-serine is a potent co-agonist at the glycine site of the NMDA receptor, this action links this compound to the modulation of synaptic plasticity and glutamatergic neurotransmission.[3][4] It has been reported that this mechanism enhances long-term potentiation at hippocampal synapses. In addition to promoting D-serine release, this compound has also been shown to inhibit the uptake of glycine via the Asc-1 transporter.[6]

Quantitative Data Summary

This section summarizes the available quantitative data regarding this compound concentrations, toxicology, and the kinetics of its primary metabolizing enzyme, DAO. For context, a summary of L-Isoleucine's effects is also provided.

Table 1: Endogenous Concentrations of this compound in Mouse Tissues

Tissue Concentration (pmol/mg) This compound as % of Total Isoleucine Reference
Hippocampus 0.04 ± 0.01 0.14% [5]
Cortex 0.03 ± 0.01 0.13% [5]
Blood Not detected/Below quantification limit - [5]

Data derived from studies on perfused mouse brain tissue to eliminate blood-related artifacts.

Table 2: Toxicological Data for this compound

Species Route of Administration Value Effects Noted Reference

| Rat | Intraperitoneal | LD₅₀ = 6,822 mg/kg | Altered sleep time, dyspnea, decreased body temperature | |

Table 3: Comparative Physiological Effects of L-Isoleucine (Chronic Supplementation/Dietary Restriction in Mice)

Parameter Effect of L-Isoleucine Supplementation Effect of L-Isoleucine Restriction Reference
Body Weight Prevents high-fat diet-induced obesity Promotes leanness
Glucose Metabolism Improves glucose tolerance; may have insulin-sensitizing effect Improves glycemic control
Energy Expenditure - Increases energy expenditure

| Lifespan & Healthspan | - | Increases lifespan and healthspan | |

Table 4: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹·M⁻¹)
D-Serine 10.7 10.3 963
D-Alanine 1.8 15.3 8,500
D-Proline 4.8 12.3 2,563
D-Valine 0.9 1.6 1,778
D-Leucine 0.7 1.2 1,714
D-Phenylalanine 0.2 2.5 12,500
D-Tyrosine 0.1 2.6 26,000
D-Tryptophan 0.2 2.6 13,000
This compound N/A N/A N/A

Data obtained at 25°C, pH 8.5, and air saturation. Note: While hDAAO is active on hydrophobic D-amino acids, specific kinetic parameters for this compound are not available in the cited literature, representing a knowledge gap.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key known pathways involving this compound in mammalian systems.

D_Isoleucine_Metabolism DIle This compound Imino α-Imino-β-methylvalerate DIle->Imino  Oxidative  Deamination Keto α-Keto-β-methylvalerate Imino->Keto Spontaneous Hydrolysis NH3 Ammonia (NH₃) Imino->NH3 H2O2 Hydrogen Peroxide (H₂O₂) DAO_FAD DAO (FAD) DAO_FADH2 DAO (FADH₂) DAO_FAD->DAO_FADH2  + this compound  - Imino Acid DAO_FADH2->DAO_FAD  + O₂  - H₂O₂ O2 O₂ O2->DAO_FADH2 H2O_in H₂O H2O_in->Imino H2O_out H₂O

Metabolic pathway of this compound via D-Amino Acid Oxidase (DAO).

Asc1_Signaling cluster_neuron Neuronal Membrane DIle This compound (Extracellular) Asc1 Asc-1 Transporter (SLC7A10) DIle->Asc1 Activates DSer_out D-Serine (Extracellular) Asc1->DSer_out Stimulates Release Gly_in Glycine (Intracellular) Asc1->Gly_in Inhibits Uptake DSer_in D-Serine (Intracellular) DSer_in->Asc1 NMDAR NMDA Receptor DSer_out->NMDAR Co-agonist Gly_out Glycine (Extracellular) Gly_out->Asc1 LTP Synaptic Plasticity (e.g., LTP) NMDAR->LTP Modulates

Signaling role of this compound via the Asc-1 transporter.

Key Experimental Protocols

Investigating the physiological effects of this compound requires robust methodologies. The primary enzyme responsible for its metabolism, DAO, is a key target for activity assays.

D-Amino Acid Oxidase (DAO) Activity Assay (Coupled Assay)

This protocol is adapted from established methods for determining DAO activity by measuring the production of hydrogen peroxide (H₂O₂) using a coupled enzymatic reaction with horseradish peroxidase (HRP).

A. Principle: DAO catalyzes the oxidation of a D-amino acid substrate (e.g., this compound or a standard substrate like D-Alanine), producing an α-keto acid, ammonia, and H₂O₂. In the presence of HRP, the H₂O₂ produced reacts with a chromogenic probe (e.g., 4-aminoantipyrine (4-AAP) and phenol) to yield a colored product that can be measured spectrophotometrically. The rate of color formation is directly proportional to the DAO activity.

B. Reagents and Materials:

  • Assay Buffer : 100 mM sodium pyrophosphate buffer, pH 8.5.

  • Substrate Stock : 100 mM D-Alanine (or this compound) in Assay Buffer.

  • FAD Stock : 1 mM FAD in dH₂O.

  • HRP Stock : 250 U/mL Horseradish Peroxidase in Assay Buffer.

  • Probe Reagent A : 15 mM 4-AAP in dH₂O (prepare fresh).

  • Probe Reagent B : 200 mM Phenol in dH₂O.

  • Sample : Purified enzyme, cell lysate, or tissue homogenate.

  • Equipment : Spectrophotometer or 96-well plate reader capable of measuring absorbance at ~500 nm, temperature-controlled incubator (25°C or 37°C).

C. Procedure:

  • Prepare Reaction Master Mix : For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 200 µL:

    • 140 µL Assay Buffer

    • 20 µL Probe Reagent A

    • 20 µL Probe Reagent B

    • 2 µL HRP Stock

    • 2 µL FAD Stock

  • Prepare Samples and Controls :

    • Sample Wells : Add 180 µL of Master Mix to each well of a 96-well plate. Add 10 µL of the sample (e.g., diluted tissue homogenate).

    • Blank/Control Well : Prepare a control well with 180 µL of Master Mix and 10 µL of the sample buffer (without enzyme) to measure background absorbance.

  • Initiate Reaction : To start the reaction, add 10 µL of the Substrate Stock (D-Alanine or this compound) to each well.

  • Measure Absorbance : Immediately place the plate in the reader and measure the absorbance at 500 nm. Take kinetic readings every 60 seconds for 15-30 minutes at a constant temperature (e.g., 25°C).

  • Calculate Activity : Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve. Subtract the rate of the blank from the sample rates. Use the molar extinction coefficient of the colored product to convert this rate into µmol of H₂O₂ produced per minute per mg of protein (U/mg).

DAO_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Probes, HRP, FAD, Substrate) start->prep_reagents prep_mix Prepare Reaction Master Mix (All components except Substrate & Sample) prep_reagents->prep_mix plate_setup Pipette Master Mix and Sample/ Control into 96-well plate prep_mix->plate_setup initiate Initiate Reaction: Add Substrate to all wells plate_setup->initiate measure Measure Absorbance (500 nm) Kinetically for 15-30 min initiate->measure calculate Calculate Activity (ΔAbs/min) measure->calculate end End calculate->end

Experimental workflow for a coupled DAO activity assay.

Conclusion and Future Directions

The study of this compound in mammalian systems, while still a nascent field, has uncovered specific and intriguing physiological functions. It is no longer appropriate to consider it a biologically inert molecule. Its endogenous presence in the brain and its defined role as a modulator of the Asc-1 transporter highlight its potential importance in regulating neuronal function.[5][6] The primary metabolic fate of this compound appears to be degradation by D-amino acid oxidase, a pathway that is well-established for D-amino acids in general.[3][7]

However, significant knowledge gaps remain. A critical next step for the research community is the detailed kinetic characterization of this compound with mammalian DAO to quantify its metabolic stability and rate of turnover. Furthermore, the mechanisms of its transport and potential for local synthesis or retention in the brain are poorly understood. Future research should aim to explore other potential physiological roles outside of the nervous system and investigate how this compound levels are affected by diet, the gut microbiome, and pathological states. A deeper understanding of this compound's biology may open new avenues for therapeutic development, particularly in the context of neurological disorders where D-serine and glutamatergic signaling are implicated.

References

The Intricate Dance of D-Isoleucine in Non-Ribosomal Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-ribosomal peptide synthetases (NRPSs) are remarkable molecular machines responsible for the biosynthesis of a vast array of biologically active peptides, many of which are utilized as therapeutics. A key feature contributing to the structural and functional diversity of these non-ribosomal peptides (NRPs) is the incorporation of non-proteinogenic amino acids, including D-amino acids. This technical guide provides an in-depth exploration of the role of D-isoleucine in non-ribosomal peptide synthesis. It delves into the enzymatic machinery responsible for its selection, activation, and epimerization, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to serve as a comprehensive resource for researchers in the field.

Introduction to D-Amino Acids in Non-Ribosomal Peptides

Non-ribosomal peptides often contain D-amino acids, which are incorporated through specialized mechanisms within the NRPS machinery.[1] These D-amino acids play crucial roles in the bioactivity and stability of the final natural product, often conferring resistance to proteases and helping to establish a specific three-dimensional conformation necessary for biological function. The incorporation of this compound, a stereoisomer of the common proteinogenic amino acid L-isoleucine, follows these established principles of D-amino acid integration in NRP biosynthesis.

There are two primary pathways for the incorporation of D-amino acids into a growing peptide chain:

  • Direct Activation by an Adenylation (A) Domain: Some A-domains possess a binding pocket that specifically recognizes and activates a D-amino acid directly from the cellular pool.

  • Epimerization by an Epimerization (E) Domain: More commonly, an L-amino acid is first activated by an A-domain and tethered to a peptidyl carrier protein (PCP) domain. Subsequently, an E-domain, typically located within the same or a downstream module, catalyzes the conversion of the L-aminoacyl-S-PCP intermediate to its D-epimer.[2][3]

This guide will focus on both mechanisms with a specific emphasis on this compound, using the well-characterized actinomycin synthetase system as a primary example.

Enzymatic Machinery for this compound Incorporation

The incorporation of this compound into a non-ribosomal peptide is a multi-step process orchestrated by a series of catalytic domains within the NRPS complex.

Adenylation (A) Domain: The Gatekeeper of Substrate Selection

The adenylation (A) domain is the primary determinant of substrate specificity in NRPS.[4][5] It selects a specific amino acid from the cellular pool and activates it as an aminoacyl-adenylate at the expense of ATP. While most A-domains are specific for L-amino acids, some have been shown to activate D-amino acids directly.

Epimerization (E) Domain: The Stereochemical Switch

The epimerization (E) domain is a crucial component for the incorporation of D-amino acids when the cognate A-domain is specific for the L-isomer.[7] E-domains catalyze the reversible conversion of an L-aminoacyl-S-PCP to a D-aminoacyl-S-PCP intermediate. These domains are classified into two main types:

  • Type I E-domains: Found in initiation modules and act on a monomeric aminoacyl-S-PCP.

  • Type II E-domains: Located within elongation modules and act on a peptidyl-S-PCP.

The actinomycin synthetase, responsible for the production of the anticancer drug actinomycin D, contains modules with E-domains that can act on L-valine to produce D-valine. While actinomycin D itself contains D-valine, other actinomycin variants can incorporate D-alloisoleucine, a stereoisomer of this compound, highlighting the potential for these E-domains to process isoleucine isomers.[8]

Quantitative Analysis of this compound Incorporation

To date, specific kinetic parameters for the activation of this compound by NRPS adenylation domains and the epimerization of L-isoleucine by epimerization domains are not extensively documented in publicly available literature. However, the methods for obtaining such data are well-established and are detailed in the experimental protocols section of this guide. The following table illustrates the type of quantitative data that can be generated through such experiments.

Enzyme/DomainSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Hypothetical A-Domain This compoundData not availableData not availableData not available
L-IsoleucineData not availableData not availableData not available
Hypothetical E-Domain L-Isoleucyl-S-PCPData not availableData not availableData not available

This table is a template to be populated with experimental data. The lack of available data highlights a research gap in the field.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound incorporation in NRPS.

Heterologous Expression and Purification of NRPS Modules

The study of NRPS domains and modules often requires their production in a heterologous host, such as Escherichia coli or Streptomyces lividans.[9][10]

Protocol: Heterologous Expression and Purification of an NRPS Module

  • Gene Cloning: The gene encoding the NRPS module of interest is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Host Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). For Streptomyces proteins, a host like S. lividans may be preferred for proper folding and post-translational modifications.[9]

  • Protein Expression: The transformed cells are grown in a suitable medium to a desired cell density (e.g., OD_600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer (e.g., IPTG for E. coli). Expression is typically carried out at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing and Elution: The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of the competing agent.

  • Further Purification (Optional): Depending on the purity required, further purification steps such as ion-exchange chromatography or size-exclusion chromatography can be performed.

  • Protein Characterization: The purity and concentration of the protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

In Vitro Reconstitution of NRPS Activity

To study the function of an NRPS module in a controlled environment, its activity can be reconstituted in vitro using purified components.[11][12]

Protocol: In Vitro NRPS Reconstitution Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES or Tris-HCl), ATP, MgCl₂, the amino acid substrate(s) (L-isoleucine and/or this compound), and a phosphopantetheinyl transferase (PPTase) such as Sfp to convert the apo-PCP domain to its active holo-form.

  • Enzyme Addition: The purified apo-NRPS module is added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 25-37°C) for a specific time period.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as an organic solvent (e.g., methanol or acetonitrile) or a strong acid.

  • Product Analysis: The reaction products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the synthesized peptide.

Adenylation Domain Activity Assays

Several assays can be used to measure the activity and substrate specificity of A-domains.

This classic assay measures the reverse reaction of the adenylation step.[3][9]

Protocol: ATP-PPi Exchange Assay

  • Reaction Setup: A reaction mixture is prepared containing the purified A-domain, the amino acid substrate, ATP, MgCl₂, and radiolabeled pyrophosphate ([³²P]PPi).

  • Incubation: The reaction is incubated for a defined time at the optimal temperature.

  • Quenching and Separation: The reaction is quenched, and the unincorporated [³²P]PPi is separated from the newly formed [³²P]ATP, typically by adsorption to activated charcoal.

  • Quantification: The radioactivity of the [³²P]ATP is measured using a scintillation counter.

This colorimetric assay provides a non-radioactive method to measure A-domain activity by detecting the release of pyrophosphate.[2][13]

Protocol: Malachite Green Assay

  • Reaction Mixture: A reaction is set up with the A-domain, amino acid substrate, ATP, and MgCl₂. The reaction also includes inorganic pyrophosphatase, which hydrolyzes the released PPi into two molecules of inorganic phosphate (Pi).

  • Incubation: The reaction is incubated for a set time.

  • Color Development: A solution of malachite green and ammonium molybdate is added. In the presence of Pi, a green colored complex is formed.

  • Measurement: The absorbance of the solution is measured at a wavelength of ~620-660 nm. The amount of Pi is determined by comparison to a standard curve.

LC-MS Analysis of D/L-Amino Acid Ratios

To determine the stereochemistry of the amino acids incorporated into a non-ribosomal peptide, the peptide can be hydrolyzed, and the resulting amino acids analyzed by LC-MS.[5]

Protocol: LC-MS Analysis of Amino Acid Stereochemistry

  • Peptide Hydrolysis: The purified non-ribosomal peptide is hydrolyzed into its constituent amino acids, typically by treatment with 6 M HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to create diastereomers that can be separated by reverse-phase chromatography.

  • LC-MS Analysis: The derivatized amino acids are separated on a C18 column using a suitable gradient and detected by mass spectrometry. The retention times of the D- and L-isomers are compared to those of derivatized D- and L-amino acid standards to determine the stereochemistry.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in this compound incorporation.

D_Isoleucine_Incorporation_Pathway cluster_A_domain Direct Activation cluster_E_domain Epimerization D-Ile D-Ile A-domain_D A-Domain (D-specific) D-Ile->A-domain_D ATP -> AMP+PPi D-Ile-AMP D-Ile-AMP A-domain_D->D-Ile-AMP PCP PCP D-Ile-AMP->PCP AMP release D-Ile-S-PCP D-Ile-S-PCP PCP->D-Ile-S-PCP L-Ile L-Ile A-domain_L A-Domain (L-specific) L-Ile->A-domain_L ATP -> AMP+PPi L-Ile-AMP L-Ile-AMP A-domain_L->L-Ile-AMP PCP_2 PCP L-Ile-AMP->PCP_2 AMP release L-Ile-S-PCP L-Ile-S-PCP PCP_2->L-Ile-S-PCP E-domain E-Domain L-Ile-S-PCP->E-domain D-Ile-S-PCP_2 D-Ile-S-PCP_2 E-domain->D-Ile-S-PCP_2 Epimerization

Caption: Pathways for this compound incorporation in NRPS.

Adenylation_Domain_Workflow Start Start A_Domain_Purification Purify Adenylation Domain Start->A_Domain_Purification Assay_Setup Set up ATP-PPi Exchange or Malachite Green Assay A_Domain_Purification->Assay_Setup Substrate_Preparation Prepare Amino Acid Substrates (L-Ile, D-Ile) Substrate_Preparation->Assay_Setup Incubation Incubate at Optimal Temperature Assay_Setup->Incubation Measurement Measure Radioactivity or Absorbance Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Km, kcat) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for A-domain characterization.

NRPS_Reconstitution_Workflow Start Start NRPS_Module_Purification Purify apo-NRPS Module Start->NRPS_Module_Purification Reaction_Mix Prepare Reaction Mix: Buffer, ATP, MgCl2, Substrates, Sfp NRPS_Module_Purification->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench LC_MS_Analysis Analyze Products by LC-MS Quench->LC_MS_Analysis End End LC_MS_Analysis->End

Caption: Workflow for in vitro reconstitution of an NRPS module.

Conclusion and Future Directions

The incorporation of this compound is a critical modification that expands the chemical diversity and biological activity of non-ribosomal peptides. While the general enzymatic principles are understood, a detailed quantitative understanding of the kinetics and substrate specificities of the involved adenylation and epimerization domains for isoleucine isomers remains an area ripe for further investigation. The experimental protocols provided in this guide offer a roadmap for researchers to fill these knowledge gaps. Future work should focus on the biochemical characterization of this compound-incorporating NRPS modules from various biosynthetic pathways. Such studies, coupled with structural biology and protein engineering, will not only deepen our fundamental understanding of NRPS enzymology but also pave the way for the rational design and biosynthesis of novel non-ribosomal peptides with enhanced therapeutic properties. The actinomycin synthetase system, with its known involvement in the incorporation of D-amino acid isomers of isoleucine, presents a promising starting point for these future endeavors.

References

The Unseen Architects: A Technical Guide to the Discovery and History of D-Amino Acids in Nature

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Introduction

For much of scientific history, the building blocks of life were thought to exist in a state of chiral purity, with L-amino acids reigning as the exclusive constituents of proteins. D-amino acids, their mirror-image counterparts, were largely considered biological anomalies or artifacts of laboratory synthesis. However, a paradigm shift has occurred over the past few decades, revealing the widespread presence and critical physiological functions of D-amino acids across all domains of life. This technical guide provides a comprehensive overview of the discovery, history, biological roles, and analytical methodologies pertaining to these once-overlooked molecules, offering a valuable resource for researchers and professionals in the fields of biology, chemistry, and pharmacology.

A Historical Timeline of Discovery: From Curiosity to Central Player

The journey to understanding D-amino acids has been a long and incremental one, marked by key discoveries that challenged the established dogma of biochemistry.

Early Discoveries of Amino Acids:

The story begins in the early 19th century with the isolation of the first amino acids. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus. This was followed by Henri Braconnot's discovery of glycine in 1820, which he isolated by hydrolyzing gelatin with sulfuric acid[1][2][3]. Throughout the 19th and early 20th centuries, the remaining proteinogenic amino acids were discovered, culminating with the identification of threonine in 1935[4].

The Dawn of Peptide Chemistry:

A pivotal moment in understanding how amino acids form proteins came in 1901 when Emil Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine[5][6][7][8][9]. Fischer's work laid the foundation for peptide chemistry and our understanding of the peptide bond[5][6].

The "Unnatural" Enantiomers Emerge:

For a considerable time, it was believed that only L-amino acids were present in living organisms. The first significant challenge to this view came in the mid-20th century. In the 1950s, the presence of D-amino acids was reported in the blood of insects and mollusks[10]. Research also uncovered their existence in the cell walls of bacteria[11]. These initial findings, however, were largely considered exceptions to the rule.

Confirmation in Higher Organisms:

The 1980s and 1990s marked a turning point with the development of more sensitive analytical techniques. In 1986, free D-aspartic acid was identified in human and animal tissues[12]. Subsequent research confirmed the presence of various free D-amino acids in the physiological fluids and tissues of mammals, including the brain[13][14][15][16][17][18][19]. These discoveries firmly established that D-amino acids are not just microbial curiosities but are endogenous components of higher organisms with important physiological roles.

Distribution and Abundance of D-Amino Acids in Nature

Quantitative analysis has revealed that D-amino acids are present in varying concentrations across different organisms and tissues. While generally less abundant than their L-counterparts, their levels are significant and often localized to specific regions, hinting at specialized functions.

D-Amino Acids in Mammalian Tissues

The brain and endocrine tissues are particularly rich in certain D-amino acids, where they play crucial roles in neurotransmission and hormonal regulation.

D-Amino AcidTissue/FluidConcentration RangeSpeciesReference
D-SerineBrain (Hippocampus)~10-2000 times higher than bloodMouse[12][20]
D-SerineBrain (Cortex)~10-2000 times higher than blood (13% less than hippocampus)Mouse[12][20]
D-AspartateBrain (Hippocampus)HighMouse[12]
D-AspartateBrain (Cortex)HighMouse[12]
D-GlutamineBrain (Hippocampus)HighMouse[12]
D-GlutamineBrain (Cortex)HighMouse[12]
D-AlaninePituitary GlandAbundantMammals[21]
D-AspartatePituitary Gland, Pineal Gland, Adrenal Glands, TestisRelatively large amountsMammals[21][22]
D-SerineHypothalamusHigh levelsMammals[21]
D-Amino Acids in Human Physiological Fluids

The concentrations of free D-amino acids in human physiological fluids vary considerably, with the highest levels typically found in urine.

D-Amino AcidFluid% of L-Amino AcidNotesReference
VariousAmniotic Fluid< 1%Lowest levels of D-amino acids[13][14][15]
VariousCerebrospinal Fluid (CSF)< 1%Lowest levels of D-amino acids[13][14][15]
VariousPlasmaVaries[13][14][15]
VariousUrine0.1% - low % levelsHighest levels of D-amino acids[13][14][15]
D-Pipecolic AcidUrine> 90%Primarily excreted as the D-enantiomer[13][14][15]

Biological Roles and Signaling Pathways of D-Amino Acids

Far from being inert molecules, D-amino acids are now recognized as key players in a variety of biological processes, from neurotransmission to bacterial cell wall synthesis.

Neuromodulation: The Role of D-Serine and D-Aspartate

D-Serine and D-Aspartate are the most extensively studied D-amino acids in mammals and are crucial for the proper functioning of the central nervous system.

  • D-Serine acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[16][22][23]. Its levels are tightly regulated by the enzymes serine racemase (synthesis) and D-amino acid oxidase (DAAO) (degradation)[19]. Dysregulation of D-serine metabolism has been implicated in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease[16][22].

  • D-Aspartate functions as an agonist at the NMDA receptor and is involved in neurogenesis and the regulation of hormone synthesis and secretion in the neuroendocrine system[19][22].

The following diagram illustrates the role of D-serine in the activation of the NMDA receptor.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Glutamate->NMDA_Receptor:glu Binds D_Serine D-Serine D_Serine->NMDA_Receptor:gly Binds (Co-agonist) Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Opens Channel Downstream Downstream Signaling (e.g., LTP, Neurotoxicity) Ca_Ion->Downstream Activates

NMDA Receptor activation by Glutamate and D-Serine.
Amino Acid Sensing and Cell Growth: The mTORC1 Pathway

Amino acids, including potentially D-amino acids, are crucial nutrient signals that activate the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a master regulator of cell growth, proliferation, and metabolism[24][25]. The activation of mTORC1 is a complex process involving the Rag GTPases, which sense amino acid availability and recruit mTORC1 to the lysosomal surface for activation[24][25].

The following diagram provides a simplified overview of the amino acid signaling pathway to mTORC1.

mTORC1_Signaling cluster_sensing Amino Acid Sensing cluster_activation mTORC1 Activation at Lysosome cluster_downstream Downstream Effects Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Activate mTORC1_inactive Inactive mTORC1 Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activated by Rheb Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Cell_Growth Cell Growth mTORC1_active->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1_active->Autophagy_Inhibition Rheb Rheb-GTP

Simplified overview of mTORC1 activation by amino acids.

Analytical Methodologies for D-Amino Acid Research

The accurate detection and quantification of D-amino acids in complex biological matrices require specialized analytical techniques. The low abundance of D-amino acids and the presence of a large excess of their L-enantiomers pose significant analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of D-amino acids[26][27]. The method typically involves pre-column or post-column derivatization to introduce a chromophore or fluorophore, enhancing detection sensitivity. Chiral separation is achieved using either a chiral stationary phase or a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be separated on a conventional reversed-phase column.

This protocol is a representative example for the analysis of D-amino acids in biological samples.

1. Sample Preparation (Hydrolysis for Total D-Amino Acids):

  • Thaw 0.5 mL of the biological sample (e.g., seawater, plasma).

  • Pipette the sample into a pre-combusted 5 mL glass ampoule.

  • Add 5 µL of 12 mM ascorbic acid to prevent oxidation.

  • Add 0.56 mL of 35% Optima HCl.

  • Seal the ampoule under a nitrogen atmosphere.

  • Hydrolyze at 110°C for 20 hours.

  • After cooling, filter the hydrolysate through combusted quartz wool into a 7 mL glass vial.

  • Aliquot 0.4 mL of the hydrolysate into a new vial and dry under a stream of nitrogen to neutralize[28].

2. Derivatization with o-Phthaldialdehyde (OPA):

  • Prepare the OPA reagent: 100 mg OPA, 50 µL 2-mercaptoethanol, 100 µL 30% BRIJ 35 solution, and 1 mL methanol[28].

  • For derivatization with N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂), dissolve the sample in 100 µL of 0.5 M NaHCO₃ and add 400 µL of a 1% solution of FDNP-Val-NH₂ in acetone.

  • Incubate the mixture for 90 minutes at 40°C.

  • After cooling, acidify with 2 M HCl to pH 4.

  • Dilute with methanol before injection[29][30].

3. HPLC Conditions:

  • Column: Dionex Acclaim 120, C18 (5 µm, 120 Å, 4.6 x 250 mm) or ODS-Hypersil column[28][29][30].

  • Mobile Phase A: 0.5 M sodium acetate buffer (pH 4.11)[28].

  • Mobile Phase B: HPLC-grade methanol[28].

  • Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the derivatized amino acids.

  • Flow Rate: 0.9 mL/min[28].

  • Column Temperature: 10°C[28].

  • Detection: Fluorescence detector (Excitation = 330 nm, Emission = 418 nm) for OPA derivatives or UV detector (340 nm) for FDNP-Val-NH₂ derivatives[28][29][30].

Gas Chromatography (GC)

GC coupled with mass spectrometry (GC-MS) is another powerful technique for D-amino acid analysis. Due to the low volatility of amino acids, derivatization is essential to convert them into more volatile compounds.

This protocol outlines a general procedure for the GC-MS analysis of D-amino acids.

1. Derivatization:

  • Convert the amino acids to their N(O)-tert-butyldimethylsilyl (TBDMS) derivatives using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or to their N-isobutoxycarbonyl methyl esters[31][32].

  • Alternatively, use in situ heptafluorobutyl chloroformate (HFBCF) derivatization followed by liquid-liquid microextraction[33].

2. GC-MS Conditions:

  • Column: Chirasil-L-Val capillary column for chiral separation or a non-polar column like TRACE TR-5 (5% phenyl methylpolysiloxane) for achiral separation of diastereomers[33][34].

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate the derivatized amino acids.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and selectivity[33].

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the detection of certain D-amino acids. The most commonly used enzyme is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of neutral and basic D-amino acids.

This protocol is based on a commercially available kit and measures the hydrogen peroxide produced during the DAAO-catalyzed reaction.

1. Reagent Preparation:

  • Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.

  • Prepare a Reaction Mix containing D-Amino Acid Oxidase, a colorimetric probe, and horseradish peroxidase (HRP) in 1X Assay Buffer.

  • Prepare a Control Mix containing the colorimetric probe and HRP in 1X Assay Buffer (without DAAO)[35].

2. Assay Procedure:

  • Add 50 µL of D-Alanine standards or unknown samples to the wells of a 96-well microtiter plate.

  • To one set of sample wells, add 50 µL of the Reaction Mix.

  • To a parallel set of sample wells, add 50 µL of the Control Mix to measure background absorbance.

  • Incubate the plate for 1 hour at 37°C, protected from light.

  • Measure the absorbance at the appropriate wavelength using a microplate reader[35].

  • The concentration of D-amino acids in the samples is determined by subtracting the background absorbance and comparing the values to the D-Alanine standard curve.

A fluorometric version of this assay is also available, offering higher sensitivity[36].

This is a continuous spectrophotometric assay.

1. Reagents:

  • 0.02 M Sodium pyrophosphate buffer, pH 8.3.

  • 0.05 M D-Alanine in the pyrophosphate buffer containing 0.0065% o-dianisidine.

  • 10 mg/mL peroxidase solution in the pyrophosphate buffer[37].

2. Procedure:

  • Set the spectrophotometer to 436 nm and 37°C.

  • Pipette 2.8 mL of the pyrophosphate/D-alanine/o-dianisidine mixture into a cuvette.

  • Add 0.1 mL of the peroxidase solution and allow the temperature to equilibrate.

  • Record any blank rate for 5-10 minutes.

  • Add 0.1 mL of the appropriately diluted enzyme sample.

  • Record the increase in absorbance at 436 nm for 10 minutes.

  • Calculate the reaction rate from the linear portion of the curve, subtracting the blank rate[37].

This assay measures the ammonia produced during the DAAO reaction.

1. Reagents:

  • 75 mM disodium pyrophosphate buffer, pH 8.5.

  • D-amino acid solution.

  • 5 mM α-ketoglutarate.

  • 0.25 mM NADH.

  • 10 U/mL L-glutamate dehydrogenase (GDH)[38].

2. Procedure:

  • Prepare a reaction mixture containing the D-amino acid, α-ketoglutarate, NADH, and GDH in the pyrophosphate buffer.

  • Transfer 1 mL of this mixture to a quartz microcuvette and record the initial absorbance at 340 nm.

  • Add 10 µL of the DAAO sample.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the amount of ammonia produced[38].

Conclusion and Future Perspectives

The discovery and ongoing investigation of D-amino acids in nature represent a significant advancement in our understanding of biochemistry and physiology. No longer considered mere biological oddities, these molecules have emerged as critical players in a wide range of biological processes, from intercellular communication in the nervous system to the structural integrity of bacterial cell walls. The development of sophisticated analytical techniques has been instrumental in this paradigm shift, allowing for the precise quantification of D-amino acids in complex biological samples.

For researchers, scientists, and drug development professionals, the study of D-amino acids offers exciting new avenues for exploration. The modulation of D-amino acid signaling pathways, particularly the NMDA receptor, holds therapeutic promise for a variety of neurological and psychiatric disorders. Furthermore, the unique presence of certain D-amino acids in bacteria presents opportunities for the development of novel antimicrobial agents.

Future research will undoubtedly uncover even more intricate roles for D-amino acids in health and disease. Continued refinement of analytical methodologies will enable the detection of ever-lower concentrations of these molecules, potentially revealing new signaling pathways and biomarkers. The once-hidden world of D-amino acids is now open for exploration, promising a wealth of new scientific discoveries and therapeutic innovations.

References

Potential Therapeutic Applications of D-Isoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has emerged as a molecule of significant interest in the field of neurotherapeutics. Traditionally viewed as biologically less active than its L-counterpart, recent research has unveiled a nuanced role for this compound in modulating critical neuronal signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical evidence, and relevant experimental methodologies. The primary mechanism of this compound involves the selective activation of the alanine-serine-cysteine transporter 1 (Asc-1), leading to the release of the N-methyl-D-aspartate (NMDA) receptor co-agonists D-serine and glycine. This modulation of NMDA receptor activity suggests potential applications in neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

D-amino acids, once considered rare and non-functional in mammals, are now recognized as important signaling molecules, particularly within the central nervous system (CNS)[1][2]. D-serine, for instance, is a potent co-agonist at the glycine-binding site of the NMDA receptor and is crucial for synaptic plasticity and neurotransmission[3][4]. The discovery of endogenous mechanisms regulating the levels of D-amino acids has opened new avenues for therapeutic intervention.

This compound has been identified as a selective activator of the Asc-1 transporter, a neutral amino acid antiporter found predominantly on neurons[3][5]. By promoting the exchange of intracellular D-serine and glycine for extracellular this compound, it effectively increases the availability of these co-agonists in the synaptic cleft, thereby enhancing NMDA receptor-dependent synaptic plasticity[5][6]. This targeted modulation of the glutamatergic system positions this compound as a promising candidate for addressing conditions associated with NMDA receptor hypofunction.

This guide will delve into the technical details of this compound's pharmacology, preclinical data, and the methodologies required to investigate its therapeutic potential further.

Mechanism of Action: Modulation of the Asc-1 Transporter and NMDA Receptor Signaling

The primary therapeutic potential of this compound in the CNS stems from its interaction with the Asc-1 transporter (encoded by the SLC7A10 gene)[7]. Asc-1 is a sodium-independent antiporter that mediates the exchange of small neutral amino acids, including D-serine, glycine, L-alanine, and L-serine[5][8].

This compound acts as a selective competitive activator of Asc-1's antiporter activity[9]. When this compound is present in the extracellular space, it is transported into the neuron by Asc-1. To maintain the transport cycle, Asc-1 then exports other substrates, most notably D-serine and glycine, from the neuron into the synapse[1][5]. This efflux of D-serine and glycine increases their concentration at the synaptic cleft, where they can act as co-agonists at the glycine-binding site of synaptic NMDA receptors[3][4]. The binding of a co-agonist is a prerequisite for the activation of NMDA receptors by glutamate, leading to the opening of the receptor's ion channel and subsequent calcium influx. This influx of calcium is a critical trigger for downstream signaling cascades that mediate synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory[10].

Signaling Pathway Diagram

D_Isoleucine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space D-Isoleucine_ext This compound Asc-1 Asc-1 Transporter D-Isoleucine_ext->Asc-1 Binds and is transported in Glutamate_ext Glutamate NMDAR NMDA Receptor Glutamate_ext->NMDAR Agonist binding D-Serine_ext D-Serine D-Serine_ext->NMDAR Co-agonist binding Glycine_ext Glycine Glycine_ext->NMDAR Co-agonist binding Asc-1->D-Serine_ext Asc-1->Glycine_ext D-Isoleucine_int This compound Asc-1->D-Isoleucine_int Ca2+ Ca²⁺ NMDAR->Ca2+ Channel opening D-Serine_int D-Serine D-Serine_int->Asc-1 Transported out (antiport) Glycine_int Glycine Glycine_int->Asc-1 Transported out (antiport) Downstream Downstream Signaling (e.g., CaMKII, CREB, mTOR) Ca2+->Downstream Plasticity Synaptic Plasticity (e.g., LTP) Downstream->Plasticity

Caption: this compound signaling pathway via Asc-1 and NMDA receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacological Data
ParameterValueSpecies/SystemReference
Asc-1 Transporter Affinity
Ki (vs. D-serine uptake)0.98 mMHEK293 cells expressing Asc-1[9]
Functional Activity
D-serine releaseSignificant increasePrimary neuronal cultures[5]
Glycine releaseSignificant increasePrimary neuronal cultures[1]
Long-Term Potentiation (LTP)Significant enhancementRat hippocampal slices[5]
Table 2: In Vivo Pharmacokinetic Data (Rodent Models)

| Parameter | Value | Dose & Route | Species | Reference | | :--- | :--- | :--- | :--- | | Blood-Brain Barrier Transport | | | | | Km (saline perfusate) | 0.054-0.068 µmol/mL | In situ perfusion | Rat |[5] | | Vmax (saline perfusate) | 9-11 x 10-4 µmol/s/g | In situ perfusion | Rat |[5] | | Apparent Km (plasma perfusate) | 1.5-1.7 µmol/mL | In situ perfusion | Rat |[5] | | Plasma Concentration | | | | | Cmax (Isoleucine) | 4352 ± 160 µmol/L | 0.3 g/kg, oral | Rat |[11] | | Tmax | ~30 min | Single oral dose | Human |[12] | | Toxicity | | | | | LD50 | 6,822 mg/kg | Intraperitoneal | Rat |[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

D-Serine and Glycine Release Assay from Neuronal Cultures

This protocol is adapted from methodologies used to measure amino acid release from primary neuronal cultures.

Objective: To quantify the release of endogenous D-serine and glycine from neuronal cultures following treatment with this compound.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • HEPES-buffered salt solution (HCSS)

  • This compound stock solution

  • HPLC system with fluorescence detection

  • Derivatization reagents (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

  • Enzymes for sample cleanup (e.g., L-glutaminase, L-serine dehydratase)[14]

Procedure:

  • Culture primary neurons to the desired density in multi-well plates.

  • Wash the cells twice with warm (37°C) HCSS.

  • Incubate the cells with HCSS containing the desired concentration of this compound (e.g., 1 mM) for a specified time (e.g., 15-30 minutes) at room temperature.

  • Collect the extracellular medium.

  • Optional but recommended: Treat the collected medium with L-glutaminase and L-serine dehydratase to remove interfering L-amino acids[14].

  • Derivatize the amino acids in the samples using a chiral derivatizing agent.

  • Analyze the samples by reverse-phase HPLC with fluorescence detection to separate and quantify D-serine and glycine.

  • Quantify the concentrations based on standard curves generated with known concentrations of D-serine and glycine.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a common method to assess synaptic plasticity.

Objective: To determine the effect of this compound on NMDA receptor-dependent LTP.

Materials:

  • Rodent (rat or mouse) brain slicing equipment (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Electrophysiology rig (amplifier, digitizer, stimulation electrodes, recording electrodes)

  • This compound stock solution

Procedure:

  • Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Apply this compound (e.g., 1 mM) to the perfusing aCSF and record baseline fEPSPs in the presence of the compound.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

  • Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and comparing the magnitude of LTP between control and this compound-treated slices.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Cell_Culture Primary Neuronal Cultures or HEK293 cells expressing Asc-1 Treatment_in_vitro Treat with this compound Cell_Culture->Treatment_in_vitro Release_Assay D-Serine/Glycine Release Assay (HPLC) Treatment_in_vitro->Release_Assay Uptake_Assay [³H]D-Serine Uptake Assay Treatment_in_vitro->Uptake_Assay Slice_Prep Prepare Acute Hippocampal Slices Treatment_ex_vivo Perfuse with this compound Slice_Prep->Treatment_ex_vivo Electrophys Electrophysiology (LTP Recording) Treatment_ex_vivo->Electrophys Animal_Model Animal Model of Neurological Disorder (e.g., Schizophrenia, Alzheimer's) Treatment_in_vivo Administer this compound (e.g., oral) Animal_Model->Treatment_in_vivo Behavioral Behavioral Testing (e.g., PPI, MWM) Treatment_in_vivo->Behavioral PK_PD Pharmacokinetic/Pharmacodynamic Analysis Treatment_in_vivo->PK_PD

Caption: General experimental workflow for evaluating this compound.

Potential Therapeutic Applications and Preclinical Models

Schizophrenia

The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms. By enhancing NMDA receptor function through the release of D-serine, this compound could potentially ameliorate these deficits.

  • Preclinical Model: The Prepulse Inhibition (PPI) of the acoustic startle response is a commonly used animal model to assess sensorimotor gating deficits observed in schizophrenia patients[15]. A disruption of PPI can be induced by NMDA receptor antagonists like phencyclidine (PCP) or MK-801. The ability of this compound to reverse these drug-induced PPI deficits would provide strong preclinical evidence for its antipsychotic potential[16][17].

Alzheimer's Disease

Synaptic dysfunction and impaired synaptic plasticity are early features of Alzheimer's disease. Enhancing NMDA receptor-dependent LTP through this compound could be a strategy to improve cognitive function in the early stages of the disease.

  • Preclinical Model: The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease[2][12][18]. Transgenic mouse models that develop amyloid plaques and cognitive deficits (e.g., 5xFAD or APP/PS1 mice) can be treated with this compound, and their performance in the MWM (e.g., escape latency, time spent in the target quadrant) can be compared to vehicle-treated controls to evaluate cognitive enhancement[19][20][21].

Downstream Signaling Considerations: The mTOR Pathway

The influx of calcium through NMDA receptors activates a multitude of downstream signaling cascades. One such pathway of interest is the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of protein synthesis, cell growth, and synaptic plasticity[1][10]. Studies have shown that both L-Isoleucine and L-leucine can independently regulate mTOR signaling[5][22]. Given that this compound enhances NMDA receptor activity, which is known to influence mTOR, investigating the impact of this compound on the mTOR pathway and subsequent synaptic protein synthesis is a critical area for future research. This could provide insights into its long-term effects on synaptic structure and function.

Logical Relationship Diagram

Downstream_Signaling D_Ile This compound Asc1 Asc-1 Transporter Activation D_Ile->Asc1 D_Ser_Gly ↑ Extracellular D-Serine & Glycine Asc1->D_Ser_Gly NMDAR NMDA Receptor Co-agonism D_Ser_Gly->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx mTOR mTOR Pathway Modulation Ca_Influx->mTOR LTP Enhanced LTP Ca_Influx->LTP Protein_Synth ↑ Synaptic Protein Synthesis mTOR->Protein_Synth Protein_Synth->LTP Cognition Potential Cognitive Enhancement LTP->Cognition

Caption: Potential downstream effects of this compound on synaptic plasticity.

Safety and Toxicology

Preliminary toxicological data for this compound is available from rodent studies. The intraperitoneal LD50 in rats is reported to be 6,822 mg/kg, suggesting a relatively low acute toxicity[13]. However, comprehensive safety and toxicology studies, including chronic dosing and assessments of potential off-target effects, are necessary for further drug development. L-Isoleucine is generally recognized as safe (GRAS) as a food additive, but the safety profile of this compound for chronic therapeutic use in humans has not been established[18][23].

Conclusion and Future Directions

This compound presents a novel and promising approach for the therapeutic modulation of the glutamatergic system. Its specific mechanism of action, centered on the activation of the Asc-1 transporter to enhance NMDA receptor co-agonist availability, offers a targeted strategy for conditions associated with NMDA receptor hypofunction. The preclinical data, though still in early stages, support its potential in neurological and psychiatric disorders.

Future research should focus on:

  • Conducting comprehensive dose-response studies in relevant animal models of schizophrenia and Alzheimer's disease to establish efficacy.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and assess brain penetration after oral administration.

  • Elucidating the downstream signaling pathways, including the role of mTOR, in mediating the long-term effects of this compound on synaptic plasticity.

  • Undertaking thorough safety and toxicology evaluations to support potential clinical development.

The continued investigation of this compound holds the potential to yield a new class of therapeutics for challenging CNS disorders.

References

A Technical Guide to the Incorporation of D-Isoleucine into Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of non-canonical amino acids into peptides and proteins represents a significant frontier in drug development and biotechnology. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, have garnered substantial interest. This technical guide provides an in-depth exploration of the incorporation of D-isoleucine into peptide and protein structures. It covers the primary synthetic methodologies, the profound impact of this substitution on molecular properties, detailed analytical techniques for verification, and the functional implications for therapeutic applications.

Introduction: The Significance of Chirality in Peptide Science

All standard α-amino acids, with the exception of glycine, are chiral and exist as L- and D-enantiomers. While the ribosomal machinery in virtually all life forms exclusively utilizes L-amino acids for protein synthesis, D-amino acids are found in nature, often in bacterial cell walls, and as signaling molecules.[1][2] The incorporation of D-amino acids, such as this compound, into synthetic peptides is a powerful strategy for modulating their structure, function, and metabolic stability.[3]

This compound is a branched-chain amino acid whose stereochemistry can introduce unique structural constraints and properties into a peptide backbone.[4][5] A key advantage of replacing L-amino acids with their D-counterparts is the enhanced resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acid substrates.[6][7] This increased stability can significantly prolong the in vivo half-life of peptide therapeutics, a critical factor in drug design.[3][8] Furthermore, the inclusion of this compound can alter receptor binding affinity and specificity, offering a tool to fine-tune the biological activity of peptides.[9][10]

Methodologies for this compound Incorporation

The incorporation of this compound can be achieved through chemical synthesis, which is the most established method, or through more complex biological and enzymatic approaches.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides containing D-amino acids.[11] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.[13]

This protocol outlines the manual synthesis of a peptide containing a this compound residue using Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry.

  • Resin Preparation:

    • Place a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a solid-phase synthesis vessel.[1]

    • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection (First Amino Acid):

    • Remove the Fmoc protecting group from the resin's linker by treating it with a 20% solution of piperidine in DMF for 5-20 minutes.[1]

    • Wash the resin thoroughly with DMF, methanol (MeOH), and dichloromethane (DCM) to remove piperidine and byproducts.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected L-amino acid (3-5 equivalents relative to resin capacity), an activating agent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.[1]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to facilitate coupling.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.

  • Iterative Cycling for Peptide Elongation:

    • Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

    • Washing: Wash the resin as described in step 2.

    • Coupling: To incorporate This compound , use Fmoc-D-Isoleucine in the activation and coupling step (step 3). For other positions, use the corresponding Fmoc-L-amino acid. Repeat this cycle of deprotection, washing, and coupling for each amino acid in the desired sequence.[6]

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIPS)).[1]

    • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Purity can be assessed by analytical HPLC and mass spectrometry.[6]

SPPS_Workflow node_start Start: Swell Resin in DMF node_deprotect Fmoc Deprotection (20% Piperidine/DMF) node_start->node_deprotect node_wash1 Wash (DMF, DCM, MeOH) node_deprotect->node_wash1 node_couple Amino Acid Coupling: Activate Fmoc-AA (L or D-Ile) with HBTU/DIPEA Add to Resin node_wash1->node_couple node_wash2 Wash (DMF, DCM, MeOH) node_couple->node_wash2 node_repeat Repeat Cycle for Each Amino Acid node_wash2->node_repeat node_repeat->node_deprotect Next AA node_final_deprotect Final Fmoc Deprotection node_repeat->node_final_deprotect Last AA node_cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) node_final_deprotect->node_cleave node_precipitate Precipitate Peptide (Cold Diethyl Ether) node_cleave->node_precipitate node_purify Purify & Analyze (RP-HPLC, Mass Spec) node_precipitate->node_purify node_end End: Pure Peptide node_purify->node_end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Ribosomal Incorporation of D-Amino Acids

Incorporating D-amino acids into proteins via the ribosome is not a naturally occurring process and presents significant challenges.[14] The cellular machinery, including aminoacyl-tRNA synthetases (aaRS) and the ribosome's peptidyltransferase center (PTC), is highly specific for L-amino acids. However, experimental strategies have been developed to overcome these barriers, primarily in cell-free translation systems.

  • Engineered Ribosomes: Mutations in the 23S rRNA at or near the PTC have been shown to create ribosomes with a relaxed stereochemical specificity, allowing for the incorporation of certain D-amino acids from misacylated tRNAs.[15]

  • tRNA Engineering: The elongation factor Tu (EF-Tu), which delivers aminoacyl-tRNAs to the ribosome, discriminates against D-aminoacyl-tRNAs. Modifying the tRNA backbone can improve its binding to EF-Tu, thereby facilitating delivery to the ribosome.[14]

  • Codon Reassignment: Stop codons (e.g., UAG amber codon) or quadruplet codons can be reassigned to encode the D-amino acid.[14][16] A suppressor tRNA, chemically acylated with the desired D-amino acid, is added to the in vitro translation system to read through the reassigned codon.[14][15]

Ribosomal_Workflow cluster_prep Preparation cluster_synthesis In Vitro Translation cluster_analysis Analysis prep1 Synthesize Suppressor tRNA (e.g., anti-UAG) prep2 Chemically Acylate tRNA with this compound prep1->prep2 synth1 Combine Components: mRNA, Ribosomes, Factors, L-AAs, D-Ile-tRNA prep2->synth1 prep3 Engineer mRNA Template with Reassigned Codon (e.g., UAG) prep3->synth1 prep4 Prepare Cell-Free System (with Modified Ribosomes if needed) prep4->synth1 synth2 Initiation & Elongation synth1->synth2 synth3 Ribosome Reaches UAG Codon synth2->synth3 synth4 D-Ile-tRNA Binds to A-site synth3->synth4 synth5 Peptide Bond Formation (D-Ile Incorporated) synth4->synth5 synth6 Translation Continues & Terminates synth5->synth6 analysis1 Purify Resulting Protein synth6->analysis1 analysis2 Verify D-Ile Incorporation (Mass Spectrometry, Hydrolysis) analysis1->analysis2

Caption: General workflow for ribosomal incorporation of this compound.

Impact of this compound on Peptide and Protein Properties

The substitution of an L-isoleucine with a this compound can have dramatic effects on the physicochemical and biological properties of a peptide.

  • Structural Perturbation: Introducing a D-amino acid into a sequence of L-amino acids locally inverts the peptide backbone. This can disrupt or alter secondary structures. For example, it can act as a helix breaker in an α-helix or promote the formation of specific β-turn structures.[17][18]

  • Enhanced Proteolytic Stability: Proteases recognize the specific stereochemistry of L-amino acid peptide bonds. A peptide bond involving a D-amino acid is generally not recognized or is cleaved at a much slower rate, leading to a significant increase in the peptide's half-life in serum or other biological fluids.[6][7]

  • Altered Biological Activity: The change in conformation can alter how a peptide interacts with its biological target. This can lead to decreased, increased, or novel activity. For instance, this compound is a selective competitive activator of the Asc-1 antiporter, promoting the release of D-serine and enhancing NMDA receptor-dependent synaptic plasticity.[9] In other cases, D-amino acid substitution in antimicrobial peptides has been shown to maintain or enhance antibacterial potency while reducing unwanted hemolytic activity.[10]

Quantitative Data on D-Amino Acid Incorporation

The following table summarizes quantitative data from studies where D-amino acids were incorporated into peptides, illustrating their functional impact.

Peptide/SystemD-Amino AcidParameter MeasuredValueSignificanceReference(s)
Asc-1 AntiporterThis compoundInhibition Constant (Ki)0.98 mMDemonstrates selective competitive activation of a neuronal transporter.[9]
Brevinin-1OS (Antimicrobial Peptide)D-LeucineMIC vs. S. aureus4 µM16-fold increase in potency compared to the parent peptide (64 µM).[10]
Brevinin-1OS (Antimicrobial Peptide)D-LeucineMIC vs. E. faecalis8 µM8-fold increase in potency compared to the parent peptide (64 µM).[10]
E. coli IleRS5,5,5-trifluoro-dl-isoleucineSpecificity Constant (kcat/Km)134-fold lower than L-IleShows the high stereospecificity of the native aminoacylation machinery.[19][20]
tpt-PTGTQT-ptD-Threonine, D-ProlineStability in 50% human serumCompletely stableAdding two D-amino acids to the C-terminus prevented degradation.[17]

Analytical Techniques for Detection and Quantification

Verifying the successful incorporation and quantifying the content of this compound in a peptide or protein sample is critical. This requires analytical methods capable of resolving enantiomers.

A major challenge in analyzing D-amino acid content is that the standard method for breaking down proteins into individual amino acids—acid hydrolysis—can itself induce racemization (conversion of L- to D-forms), potentially leading to false positives.[21][22]

Key Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for amino acid analysis.[23] Enantiomeric separation can be achieved through two main approaches:

    • Indirect Method: Pre-column derivatization of the amino acid hydrolysate with a chiral reagent (e.g., o-phthaldialdehyde (OPA) with a chiral thiol) to form diastereomers, which can then be separated on a standard reverse-phase column.[24]

    • Direct Method: Using a chiral stationary phase (CSP) in the HPLC column that interacts differently with L- and D-enantiomers, allowing for their direct separation.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[21][25] It is highly effective for quantifying low-abundance D-amino acids in complex biological samples.[24] Tandem MS (MS/MS) can also be used to distinguish peptides containing D-amino acids from their all-L counterparts without hydrolysis, as the stereochemistry can influence fragmentation patterns.[22]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the amino acids to make them volatile. The derivatized amino acids are then separated on a chiral GC column and detected by mass spectrometry. It offers excellent resolution and precise measurement.[25]

  • Protein/Peptide Hydrolysis:

    • To minimize racemization during hydrolysis, use deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization during this process will incorporate a deuterium atom, resulting in a +1 Da mass shift. This allows them to be distinguished from the native D-amino acids in the sample by mass spectrometry.[21]

    • Alternatively, enzymatic hydrolysis using a cocktail of proteases can be employed, though it may be less efficient at complete hydrolysis.

  • Derivatization (for Indirect Methods):

    • React the amino acid hydrolysate with a chiral derivatizing agent according to established protocols (e.g., Marfey's reagent or OPA/chiral thiol).

  • Chromatographic Separation:

    • Inject the prepared sample into an HPLC or GC system equipped with an appropriate column (chiral or reverse-phase, depending on the method).

    • Develop a gradient elution method to achieve optimal separation of all amino acid enantiomers.

  • Detection and Quantification:

    • Use a suitable detector (e.g., fluorescence for OPA derivatives, mass spectrometer).

    • Quantify the amount of D- and L-isoleucine by comparing the peak areas to those of known standards. The percentage of this compound can be calculated as: % D-Ile = [Area(D-Ile) / (Area(D-Ile) + Area(L-Ile))] * 100.

Analysis_Workflow node_sample Start: Peptide/Protein Sample node_hydrolysis Hydrolysis (e.g., 6M DCl in D₂O to monitor racemization) node_sample->node_hydrolysis node_method Choose Method node_hydrolysis->node_method node_direct Direct Analysis node_method->node_direct Direct node_indirect Indirect Analysis node_method->node_indirect Indirect node_hplc Separation (Chiral HPLC or GC) node_direct->node_hplc node_derivatize Derivatization (with chiral reagent, e.g., OPA) node_indirect->node_derivatize node_rphplc Separation (Reverse-Phase HPLC) node_derivatize->node_rphplc node_detect Detection & Quantification (Fluorescence or Mass Spectrometry) node_hplc->node_detect node_rphplc->node_detect node_end End: D/L Isoleucine Ratio node_detect->node_end

Caption: Workflow for the analysis of this compound content in a peptide sample.

Applications in Drug Development and Research

The unique properties conferred by this compound make it a valuable tool in pharmaceutical and biochemical research.

  • Therapeutic Peptides: The primary application is the development of peptide drugs with improved pharmacokinetic profiles. By strategically replacing protease-sensitive L-amino acids with this compound, developers can create analogs with longer half-lives, reducing the required dosing frequency and improving patient compliance.[3][7][8]

  • Chiral Probes: this compound and peptides containing it can be used to probe the stereochemical requirements of biological receptors and enzymes.

  • Biomarkers: Altered levels of free D-amino acids, including this compound, have been investigated as potential biomarkers for various diseases, such as metabolic disorders and cancer.[26]

  • Antibacterial Agents: this compound can interfere with bacterial peptidoglycan synthesis and inhibit biofilm formation, suggesting potential applications as an antibacterial agent or as a component of novel antimicrobial peptides.[9]

Signaling_Pathway d_ile This compound (extracellular) asc1 Asc-1 Antiporter (Neuronal Membrane) d_ile->asc1 Activates (Ki=0.98 mM) d_ser_out D-Serine Release asc1->d_ser_out nmda NMDA Receptor d_ser_out->nmda Co-agonist Binding d_ser_in D-Serine (intracellular) d_ser_in->asc1 plasticity Enhanced Synaptic Plasticity nmda->plasticity

Caption: this compound activates the Asc-1 antiporter to modulate synaptic plasticity.

Conclusion

The incorporation of this compound is a mature and highly effective strategy in peptide chemistry, primarily driven by the capabilities of solid-phase peptide synthesis. It provides a robust method for enhancing the stability of peptide therapeutics against enzymatic degradation, a critical hurdle in their clinical development. Furthermore, the stereochemical perturbation introduced by this compound can be used to rationally design peptides with optimized activity and selectivity. While ribosomal incorporation remains a specialized and challenging field, it holds promise for the future creation of novel proteins with unique properties. Continued advancements in analytical chemistry are further refining our ability to precisely characterize these modified molecules, ensuring their quality and efficacy for research and therapeutic use.

References

Enzymatic synthesis pathways for D-Isoleucine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Synthesis of D-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals. The stereospecificity required for these applications has driven the development of enzymatic methods for its production, offering advantages in terms of selectivity, efficiency, and sustainability over traditional chemical synthesis. This technical guide provides a comprehensive overview of the core enzymatic pathways for this compound synthesis, including detailed experimental protocols, quantitative data, and pathway visualizations to facilitate research and development in this area.

Introduction

The demand for enantiomerically pure D-amino acids, such as this compound, is on the rise, primarily fueled by their use as intermediates in the pharmaceutical industry. Enzymatic synthesis offers a powerful platform for the production of these valuable molecules, capitalizing on the inherent stereoselectivity of enzymes to achieve high optical purity. This guide delves into the three primary enzymatic strategies for this compound synthesis: direct asymmetric synthesis from α-keto acids using D-amino acid dehydrogenases, the multi-step hydantoinase process, and asymmetric amination catalyzed by D-amino acid aminotransferases. Additionally, deracemization strategies and the natural metabolic context of this compound are discussed.

D-Amino Acid Dehydrogenase (DAADH) Pathway

The direct reductive amination of the α-keto acid precursor, α-keto-β-methylvaleric acid, using a D-Amino Acid Dehydrogenase (DAADH) represents a highly efficient and atom-economical route to this compound. Engineered thermostable DAADHs have demonstrated excellent yields and enantioselectivity.

Quantitative Data
ParameterValueReference
Enzyme SourceEngineered meso-diaminopimelate dehydrogenase from Ureibacillus thermosphaericus[1][2]
Substrate(3R)-2-oxo-3-methylvalerate[3]
Co-substrateAmmonia (NH₄⁺)[4]
CofactorNADPH[5]
Optimal pH10.5[5]
Optimal Temperature65 °C[4][5]
Yield>99%[5]
Optical Purity (e.e.)>99%[5]
Experimental Protocol: Synthesis of this compound using a Thermostable DAADH

This protocol describes the synthesis of this compound from its corresponding α-keto acid using a thermostable DAADH coupled with a glucose dehydrogenase (GDH) for NADPH regeneration.[3][5]

Materials:

  • Thermostable D-Amino Acid Dehydrogenase (DAADH)

  • Thermostable Glucose Dehydrogenase (GDH)

  • (3R)-2-oxo-3-methylvalerate

  • Ammonium chloride (NH₄Cl)

  • D-Glucose

  • NADP⁺

  • 1 M Sodium Carbonate buffer (pH 10.5)

  • Reaction vessel with temperature control

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture with the following final concentrations:

    • (3R)-2-oxo-3-methylvalerate: 100 mM

    • NH₄Cl: 200 mM

    • D-Glucose: 150 mM

    • NADP⁺: 1 mM

    • DAADH: 10 U/mL

    • GDH: 10 U/mL

    • Bring the final volume to the desired amount with 1 M Sodium Carbonate buffer (pH 10.5).

  • Reaction Incubation: Incubate the reaction mixture at 65°C with gentle agitation for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the consumption of the α-keto acid or the formation of this compound using HPLC with a chiral column.

  • Product Isolation:

    • Terminate the reaction by adding an equal volume of ethanol to precipitate the enzymes.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant containing this compound.

    • The product can be further purified using ion-exchange chromatography.

Pathway Visualization

DAADH_Pathway sub α-Keto-β-methylvalerate prod This compound sub->prod D-Amino Acid Dehydrogenase glucose D-Glucose nadp NADP⁺ h2o H₂O gluconolactone D-Glucono-1,5-lactone nh3 NH₃ nadph NADPH glucose->gluconolactone Glucose Dehydrogenase nadph_reg NADPH nadp_reg NADP⁺

This compound synthesis via D-Amino Acid Dehydrogenase with cofactor regeneration.

Hydantoinase Process

The hydantoinase process is a well-established industrial method for producing D-amino acids. It involves the enzymatic hydrolysis of a racemic 5-monosubstituted hydantoin. For this compound, this involves the conversion of D,L-5-((R)-sec-butyl)hydantoin.

Quantitative Data
ParameterValueReference
Starting Material(R)-2-methylbutyraldehyde[6]
IntermediateD,L-5-((R)-sec-butyl)hydantoin[6]
Enzyme 1D-Hydantoinase[7][8]
Enzyme 2D-Carbamoylase (N-carbamoyl-D-amino acid amidohydrolase)[7][8]
Optional EnzymeHydantoin Racemase[7]
pH Range8.5 - 11.5 (for simultaneous epimerization)[9]
Temperature Range30 - 75 °C[9]
Product YieldHigh (approaching 100% with racemization)[9]
Experimental Protocol: this compound Synthesis via the Hydantoinase Process

This protocol outlines the enzymatic conversion of a diastereomeric mixture of isoleucine hydantoins to this compound.[6][9]

Materials:

  • Diastereomeric mixture of this compound hydantoin and L-allo-isoleucine hydantoin

  • Immobilized or whole-cell D-Hydantoinase

  • Immobilized or whole-cell D-Carbamoylase

  • 1 M Sodium Carbonate buffer (pH 9.0)

  • Reaction vessel with pH and temperature control

Procedure:

  • Hydantoin Hydrolysis:

    • Suspend the hydantoin mixture in the Sodium Carbonate buffer (pH 9.0) in the reaction vessel.

    • Add the D-Hydantoinase preparation.

    • Incubate at 50°C with stirring. The pH is maintained to allow for the simultaneous epimerization of the unreacted L-allo-isoleucine hydantoin to this compound hydantoin.

    • This step stereoselectively hydrolyzes the this compound hydantoin to N-carbamoyl-D-isoleucine.

  • Decarbamoylation:

    • After completion of the first step (monitored by HPLC), add the D-Carbamoylase preparation to the reaction mixture.

    • Continue incubation at 50°C.

    • This step converts N-carbamoyl-D-isoleucine to this compound.

  • Product Isolation:

    • Separate the enzyme (e.g., by filtration if immobilized).

    • Acidify the reaction mixture to the isoelectric point of this compound to precipitate the product.

    • Collect the precipitated this compound by filtration and dry.

Pathway Visualization

Hydantoinase_Process sub L-allo-Isoleucine Hydantoin sub2 This compound Hydantoin sub->sub2 Racemization (chemical or enzymatic) inter N-Carbamoyl- This compound sub2->inter D-Hydantoinase h2o1 H₂O prod This compound inter->prod D-Carbamoylase co2_nh3 CO₂ + NH₃

The Hydantoinase process for this compound synthesis.

D-Amino Acid Aminotransferase (DAAT) Pathway

D-Amino Acid Aminotransferases (DAATs) catalyze the stereoselective transfer of an amino group from a D-amino acid donor to an α-keto acid acceptor. This pathway can be employed for the asymmetric synthesis of this compound from its α-keto acid precursor.

Quantitative Data
ParameterValueReference
Enzyme SourceHaliscomenobacter hydrossis[10][11]
Amino Acceptorα-Keto-β-methylvalerate[11]
Amino DonorD-Glutamate or D-Alanine[10][12]
Optimal pH8.0 - 8.5[10]
Optimal Temperature40 °C[10]
Specific Activity380 ± 10 µmol/min/mg (for D-glutamate and pyruvate)[13]
Enantiomeric Excess>99%[11]
Experimental Protocol: this compound Synthesis using DAAT

This protocol describes a coupled enzyme assay that can be adapted for the synthesis of this compound using a DAAT from Haliscomenobacter hydrossis.[13][14]

Materials:

  • Purified D-Amino Acid Aminotransferase (DAAT) from Haliscomenobacter hydrossis

  • α-Keto-β-methylvalerate

  • D-Glutamate (amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • 50 mM Potassium Phosphate buffer (pH 8.0)

  • Reaction vessel

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture in the reaction vessel with the following components:

    • α-Keto-β-methylvalerate: 50 mM

    • D-Glutamate: 100 mM

    • PLP: 50 µM

    • DAAT: 5 U/mL

    • Bring to the final volume with 50 mM Potassium Phosphate buffer (pH 8.0).

  • Reaction Incubation: Incubate the reaction at 40°C with gentle shaking.

  • Monitoring the Reaction: The reaction can be monitored by measuring the decrease in α-keto acid concentration or the formation of this compound by chiral HPLC.

  • Product Isolation:

    • Stop the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) followed by centrifugation.

    • The supernatant containing this compound can be purified by ion-exchange chromatography.

Pathway Visualization

DAAT_Pathway sub1 α-Keto-β-methylvalerate sub2 D-Glutamate prod1 This compound sub1->prod1 D-Amino Acid Aminotransferase (+ PLP) prod2 α-Ketoglutarate sub2->prod2 D-Amino Acid Aminotransferase (+ PLP)

This compound synthesis via D-Amino Acid Aminotransferase.

Other Enzymatic Strategies

Deracemization using D-Amino Acid Oxidase (DAAO)

Deracemization is a powerful technique to convert a racemic mixture of DL-Isoleucine into a single enantiomer. One approach involves the use of a D-Amino Acid Oxidase (DAAO), which selectively oxidizes the D-enantiomer to the corresponding α-keto acid. The α-keto acid can then be reduced back to the racemic amino acid, leading to an enrichment of the L-enantiomer, or it can be aminated to the D-enantiomer using a suitable enzyme. A more direct deracemization to the D-form can be achieved using an L-Amino Acid Oxidase coupled with a non-selective reducing agent.[15][16][17]

Natural Biosynthesis and Degradation

While the direct biosynthesis of this compound in microorganisms is not as well-documented as that of L-Isoleucine, D-amino acids are known to be produced through the action of racemases or as part of secondary metabolite pathways.[18] The degradation of this compound in organisms like Pseudomonas putida has been shown to be initiated by a D-amino acid dehydrogenase, which converts it to α-keto-β-methylvalerate.[19] The biosynthesis of L-Isoleucine in bacteria and plants typically starts from threonine and involves a series of enzymatic steps.[20][21][22] In some organisms, alternative pathways for L-isoleucine biosynthesis, such as the citramalate pathway, have been identified.[23][24]

Conclusion

The enzymatic synthesis of this compound offers several robust and highly selective pathways for its production. The choice of the optimal pathway depends on factors such as the availability of starting materials, desired scale of production, and the specific diastereomer required. The D-Amino Acid Dehydrogenase pathway provides a direct and efficient route, while the Hydantoinase process is a well-established industrial method. The D-Amino Acid Aminotransferase pathway offers an alternative with high stereoselectivity. Further research in enzyme engineering and process optimization will continue to enhance the efficiency and economic viability of these biocatalytic routes for producing this compound and other valuable chiral molecules.

References

Chemical structure and properties of D-Isoleucine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of D-Isoleucine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Stereochemistry

This compound, systematically named (2R,3R)-2-amino-3-methylpentanoic acid, is the D-enantiomer of the proteinogenic amino acid L-Isoleucine.[1] It is a chiral molecule possessing two stereocenters at the α-carbon (C2) and the β-carbon (C3).[2] This results in four possible stereoisomers: L-Isoleucine (2S, 3S), this compound (2R, 3R), L-allo-Isoleucine (2S, 3R), and D-allo-Isoleucine (2R, 3S).[3] The unique spatial arrangement of its atoms confers specific biological activities and properties that are distinct from its L-counterpart.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3R)-2-amino-3-methylpentanoic acid[1]
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 319-78-8[1]
PubChem CID 76551[1]
InChI Key AGPKZVBTJJNPAG-RFZPGFLSSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance White crystalline powder[4]
Melting Point Decomposes at approximately 284-292 °C (Note: Data for L- and DL-isoleucine)[5][6]
Solubility Sparingly soluble in water. Insoluble in ether. Sparingly soluble in hot alcohol.[5][7] The solubility of L-isoleucine in water is 41.2 g/L at 25 °C.[5]
Optical Rotation [α]20/D: +40.6° (c = 4.6 in 6.1N HCl)[7]
pKa1 (α-carboxyl) 2.32 (Data for DL-isoleucine)[5]
pKa2 (α-amino) 9.76 (Data for DL-isoleucine)[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., D2O, CDCl3, CD3OD, or (CD3)2SO).[2] The choice of solvent depends on the desired information and the solubility of the sample.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 600 MHz or higher) equipped with a suitable probe.[8]

  • 1H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in this compound, and a relaxation delay of at least 5 times the longest T1.

    • The chemical shifts and coupling constants of the α-proton can be used to differentiate between isoleucine and allo-isoleucine diastereomers.[2]

  • 13C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

    • The chemical shift of the α-carbon is also indicative of the stereochemistry.[2]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., DSS for aqueous samples).[9]

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and quantification of this compound.

Methodology for LC-MS/MS Analysis:

  • Sample Preparation:

    • For biological samples, perform protein precipitation using an agent like sulfosalicylic acid.[10]

    • Centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly analyzed or subjected to derivatization. For enhanced sensitivity and chromatographic retention, derivatization with reagents such as aTRAQ™ can be performed.[11]

  • Chromatographic Separation (LC):

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • For chiral separation, a chiral stationary phase column (e.g., CROWNPAK CR-I(+) or CR-I(-)) is necessary.[12] For general analysis, a reverse-phase column (e.g., C18) can be used, especially after derivatization.[11]

    • The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and additives like formic acid to improve ionization.[11] A gradient elution is often employed to separate the analyte from the matrix.

  • Mass Spectrometric Detection (MS/MS):

    • The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole).

    • Electrospray ionization (ESI) in positive mode is commonly used for amino acids.

    • The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis: Quantify this compound by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in its crystalline state.

Methodology:

  • Crystallization: Grow single crystals of this compound of sufficient size and quality. This is often achieved through slow evaporation of a saturated solution.[13]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Expose the crystal to a monochromatic X-ray beam.[14]

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction patterns to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the structure to obtain the final atomic coordinates.[14]

Signaling and Metabolic Pathways

Role in Neurotransmission: Activation of the Asc-1 Antiporter

This compound acts as a selective activator of the Alanine-Serine-Cysteine transporter-1 (Asc-1), a Na+-independent antiporter found predominantly in neurons.[1][15] By promoting the hetero-exchange of amino acids, this compound facilitates the release of the NMDA receptor co-agonists D-serine and glycine from neurons.[16] This, in turn, enhances NMDA receptor-dependent synaptic plasticity, such as long-term potentiation (LTP).[1][16]

D_Isoleucine_Signaling_Pathway cluster_neuron Neuron DIle This compound Asc1 Asc-1 Antiporter (Neuronal Membrane) DIle->Asc1 Activates DSer_Gly_out Extracellular D-Serine & Glycine Asc1->DSer_Gly_out Release DSer_Gly_in Intracellular D-Serine & Glycine DSer_Gly_in->Asc1 Efflux NMDAR NMDA Receptor DSer_Gly_out->NMDAR Co-agonist Binding LTP Long-Term Potentiation (LTP) NMDAR->LTP Enhances

This compound activates the Asc-1 antiporter, leading to enhanced synaptic plasticity.
Catabolic Pathway

The breakdown of this compound, like other branched-chain amino acids, is a multi-step process that ultimately yields intermediates for the citric acid cycle and ketone body synthesis, making it both glucogenic and ketogenic. In bacteria such as Pseudomonas putida, the catabolism of this compound is initiated by a D-amino acid dehydrogenase.[17] In mammals, the general catabolic pathway for isoleucine begins with transamination followed by oxidative decarboxylation.

D_Isoleucine_Metabolism DIle This compound KetoAcid 2-Keto-3-methylvalerate DIle->KetoAcid Transamination/ Oxidation Enz1 D-Amino Acid Dehydrogenase / Branched-Chain Aminotransferase MethylbutanoylCoA 2-Methylbutanoyl-CoA KetoAcid->MethylbutanoylCoA Oxidative Decarboxylation Enz2 Branched-Chain α-Keto Acid Dehydrogenase TiglylCoA Tiglyl-CoA MethylbutanoylCoA->TiglylCoA Dehydrogenation Enz3 Acyl-CoA Dehydrogenase MethylhydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA Hydration Enz4 Enoyl-CoA Hydratase MethylacetoacetylCoA 2-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA Dehydrogenation Enz5 Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA Enz6 Thiolase Ketone Ketone Body Synthesis (Ketogenic) AcetylCoA->Ketone TCA Citric Acid Cycle (Glucogenic) PropionylCoA->TCA

The catabolic pathway of this compound yields both ketogenic and glucogenic precursors.

Applications in Research and Drug Development

This compound is a valuable tool in various research and development areas:

  • Neuroscience: Its role as a selective activator of the Asc-1 transporter makes it a crucial pharmacological tool for studying NMDA receptor function and synaptic plasticity.[18]

  • Drug Development: As a chiral building block, this compound is incorporated into synthetic peptides and other molecules to enhance their therapeutic properties, such as increasing their stability against enzymatic degradation.[12]

  • Metabolomics: this compound serves as a standard in analytical methods for the study of amino acid metabolism and the diagnosis of metabolic disorders.[11]

  • Antibacterial Research: this compound has been shown to interfere with bacterial peptidoglycan synthesis and may have potential applications as an antibacterial agent.[19]

Conclusion

This compound, while a non-proteinogenic amino acid in mammals, possesses unique chemical and biological properties that make it a molecule of significant interest to the scientific community. Its distinct stereochemistry governs its interactions with biological targets, leading to specific effects on neurotransmission and metabolic pathways. A thorough understanding of its physicochemical characteristics and the availability of robust analytical methods are essential for its effective utilization in research and the development of novel therapeutics. This guide provides a foundational overview to support and facilitate further investigation into the multifaceted roles of this compound.

References

D-Isoleucine's Impact on Gut Microbiome Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized as significant modulators of the gut microbiome and host physiology. While research has illuminated the roles of several D-amino acids, the specific impact of D-Isoleucine on the composition and function of the gut microbiota remains a nascent field of investigation. This technical guide synthesizes the current understanding of D-amino acid metabolism within the gut, extrapolates potential mechanisms of this compound action by examining its L-isomer, details relevant experimental protocols, and outlines key signaling pathways. Due to the limited direct research on this compound, this paper draws upon the broader context of D-amino acids and comparative data from L-Isoleucine studies to provide a comprehensive framework for future research and development.

Introduction: D-Amino Acids in the Gut Ecosystem

The mammalian gastrointestinal tract is a complex ecosystem where host and microbial factors continuously interact. D-amino acids are integral components of this environment, primarily originating from the peptidoglycan cell walls of gut bacteria.[1] Many bacterial species possess racemase enzymes that convert L-amino acids to their D-enantiomers, which are then incorporated into their cell walls, offering resistance to standard proteases.[2][3] Beyond this structural role, free D-amino acids are released into the gut lumen, where they can act as signaling molecules and metabolic substrates, influencing microbial competition and host responses.[2]

The host has co-evolved mechanisms to manage the presence of these microbial metabolites. Intestinal epithelial cells, particularly goblet cells, produce and secrete D-amino acid oxidase (DAAO), an enzyme that catabolizes various D-amino acids.[3][4][5] This enzymatic activity plays a crucial role in maintaining gut homeostasis and defending against pathogens.[2] While the general landscape of D-amino acid activity is emerging, the specific contributions of this compound are largely uncharacterized. This guide will explore the existing evidence and provide a theoretical and practical framework for its investigation.

Core Concepts: D-Amino Acid Metabolism in the Gut

The interplay between microbial D-amino acid production and host degradation is a key factor in gut homeostasis. Bacteria synthesize and release D-amino acids, which can then be metabolized by the host's DAAO enzyme. The oxidative deamination of D-amino acids by DAAO produces an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[3] The production of H₂O₂ in the gut lumen is a significant antimicrobial mechanism, helping to shape the composition of the microbiota and protect the mucosal surface from pathogens.[2][3] Furthermore, recent evidence suggests that DAAO can be proteolytically cleaved into peptides with direct antimicrobial activity, providing an additional, enzyme-activity-independent mechanism for microbiota selection.[4][5]

Fig. 1: General metabolism of D-amino acids in the gut.

L-Isoleucine's Impact on Gut Microbiome: A Comparative Analysis

In the absence of direct data for this compound, we present findings from studies on its L-isomer to provide a comparative baseline. Dietary supplementation with L-Isoleucine has been shown to modulate the gut microbiome composition in various animal models.

A study in yellow-feathered chickens demonstrated that increasing dietary L-Isoleucine led to significant shifts in the cecal microbiota.[6] Similarly, research in weaned piglets showed that L-Isoleucine supplementation, particularly in combination with valine, altered the colonic bacterial composition.[7] In mice, restricting L-Isoleucine in a high-fat diet also resulted in notable changes to the gut microbiota, suggesting a role in metabolic health.[8]

The collective data from these studies are summarized below.

Table 1: Effect of L-Isoleucine on Gut Microbiota Phylum Level
PhylumChange with Increased L-IsoleucineAnimal ModelReference
FirmicutesIncreasedChicken[6]
ProteobacteriaDecreasedChicken[6]
ProteobacteriaDecreased (with Isoleucine restriction)Mouse[8]
ActinobacteriaIncreasedPig[7]
Table 2: Effect of L-Isoleucine on Gut Microbiota Genus Level
GenusChange with Increased L-IsoleucineAnimal ModelReference
BlautiaIncreasedChicken[6]
LactobacillusIncreasedChicken[6]
AlistipesDecreasedChicken[6]
ShigellaDecreasedChicken[6]
EnterococcusIncreasedPig[7]
BrevibacillusIncreasedPig[7]
PrevotellaIncreasedPig[9]
Rikenellaceae (family)DecreasedPig[9]

These findings indicate that L-Isoleucine can significantly alter the gut microbial landscape, generally favoring beneficial genera like Lactobacillus and Blautia while reducing the abundance of potentially pathogenic groups like Shigella. It is plausible that this compound could exert similar, or potentially distinct, selective pressures on the gut microbiota.

Potential Signaling Pathways

The gut microbiota and its metabolites can influence host health by modulating various signaling pathways. Studies on L-Isoleucine have implicated its role in pathways related to inflammation and immune response. For instance, restricting L-Isoleucine in the diet of mice on a high-fat diet was found to reduce neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway in the brain.[8] This pathway is a critical component of the innate immune system that recognizes microbial products like lipopolysaccharide (LPS), which can be produced by certain gut bacteria. Modulation of the gut microbiota by an amino acid can, therefore, have systemic effects on inflammatory signaling.

Signaling_Pathway cluster_pathway Potential Inflammatory Signaling Pathway DIso This compound Microbiota Gut Microbiota Composition DIso->Microbiota Modulates LPS Lipopolysaccharide (LPS) Microbiota->LPS Alters Production TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Upregulates

Fig. 2: Potential modulation of the TLR4/NF-κB pathway.

Experimental Protocols

To investigate the specific effects of this compound on the gut microbiome, a standardized experimental workflow is essential. The following protocol is a representative methodology based on common practices in the field for studying amino acid effects in a murine model.

Animal Model and Diet
  • Animals: Use 8-week-old C57BL/6J male mice, housed under specific-pathogen-free conditions.

  • Acclimation: Acclimate mice for one week on a standard chow diet.

  • Dietary Groups: Randomly assign mice to experimental groups (n=8-10 per group):

    • Control Group: A purified basal diet.

    • This compound Group: Basal diet supplemented with a specified concentration of this compound (e.g., 0.5%, 1% w/w).

  • Duration: Maintain mice on their respective diets for a period of 4-12 weeks.

Sample Collection
  • Collect fresh fecal pellets from each mouse at baseline and at the end of the study.

  • Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until DNA extraction.

Microbiome Analysis
  • DNA Extraction: Isolate total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).

  • 16S rRNA Gene Sequencing:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

    • Perform sequencing on an Illumina MiSeq/NovaSeq platform to generate paired-end reads.

  • Bioinformatic Analysis:

    • Process raw sequencing data using a pipeline such as QIIME 2 or DADA2 for quality filtering, denoising, merging of reads, and chimera removal to generate an Amplicon Sequence Variant (ASV) table.

    • Assign taxonomy to ASVs using a reference database like SILVA or Greengenes.

    • Calculate alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, Jaccard distances) metrics.

    • Perform statistical analysis (e.g., ANCOM, LEfSe) to identify differentially abundant taxa between the control and this compound groups.

Experimental_Workflow start Start: Animal Acclimation diet Dietary Intervention (Control vs. This compound) start->diet sampling Fecal Sample Collection (Baseline & Endpoint) diet->sampling storage Store at -80°C sampling->storage extraction Genomic DNA Extraction storage->extraction pcr 16S rRNA Gene PCR (V3-V4 Region) extraction->pcr sequencing High-Throughput Sequencing (e.g., Illumina) pcr->sequencing bioinformatics Bioinformatic Analysis (QIIME 2 / DADA2) sequencing->bioinformatics stats Statistical Analysis & Data Interpretation bioinformatics->stats end End: Identify Microbiome Changes stats->end

Fig. 3: A representative experimental workflow.

Conclusion and Future Directions

The role of D-amino acids as key metabolites in the gut is undeniable, yet the specific functions of individual D-amino acids like this compound are poorly understood. Current literature suggests a general mechanism whereby bacterially-derived D-amino acids are counter-regulated by host DAAO, influencing microbial composition through the generation of antimicrobial products. Comparative analysis with L-Isoleucine reveals a significant potential for this compound to modulate the gut microbiota, potentially impacting host inflammatory and metabolic pathways.

The critical knowledge gap is the lack of direct experimental evidence. Future research must prioritize in vivo studies, such as the one outlined in this guide, to systematically evaluate the effects of dietary this compound. Key questions to address include:

  • How does this compound supplementation alter the alpha and beta diversity of the gut microbiota?

  • Are there specific bacterial taxa that are particularly sensitive or resistant to this compound?

  • Does this compound influence the production of other microbial metabolites, such as short-chain fatty acids?

  • What are the downstream consequences for host health, particularly concerning gut barrier function, immune responses, and metabolic homeostasis?

Answering these questions will be crucial for understanding the therapeutic potential of this compound and for developing novel strategies to target the gut microbiome for improved health and disease prevention.

References

Methodological & Application

Quantitative Analysis of D-Isoleucine by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of D-Isoleucine using mass spectrometry. This compound, a stereoisomer of the common amino acid L-Isoleucine, is of growing interest in various research fields due to its potential roles in physiological and pathological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its function and for the development of novel therapeutics.

The following sections detail established methodologies, including sample preparation, chromatographic separation, and mass spectrometric detection. Particular emphasis is placed on achieving chiral separation to distinguish this compound from its enantiomer, L-Isoleucine, and other isomeric and isobaric compounds.

Introduction to this compound Analysis

Isoleucine possesses two chiral centers, resulting in four stereoisomers: L-Isoleucine, this compound, L-allo-Isoleucine, and D-allo-Isoleucine. Additionally, Leucine is an isobaric amino acid, meaning it has the same nominal mass as Isoleucine. Therefore, a robust analytical method must be able to differentiate this compound from these related compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity.[1][2][3]

The primary challenges in this compound quantification are:

  • Chiral Separation: Differentiating between D- and L-enantiomers.

  • Isomeric and Isobaric Separation: Separating Isoleucine isomers and the isobaric Leucine.[1][4][5][6][7]

Two main strategies are employed to achieve chiral separation:

  • Chiral Derivatization: Pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[8][9]

  • Chiral Chromatography: Direct separation of enantiomers on a chiral stationary phase column.[1][10]

Experimental Protocols

This section outlines two primary protocols for the quantitative analysis of this compound in biological samples.

Protocol 1: Chiral Derivatization with L-FDVDA followed by LC-MS/MS

This method involves the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) to enable chiral separation on a conventional C18 column.[8][9][11]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Deproteinization Protein Precipitation (e.g., with Acetonitrile) Sample->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant Derivatization Add L-FDVDA Reagent Incubate Supernatant->Derivatization Quench Quench Reaction Derivatization->Quench LCMS Inject into LC-MS/MS System Quench->LCMS Separation Chromatographic Separation (C18 Column) LCMS->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Workflow for this compound analysis using chiral derivatization.

Methodology:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To 50 µL of the supernatant, add 50 µL of a borate buffer (pH 8.0).

    • Add 100 µL of L-FDVDA solution in acetone.

    • Incubate at 40°C for 1 hour.

    • Add 50 µL of 2 M HCl to quench the reaction.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 3.0 mm I.D. × 150 mm, 3 µm particle size).[11]

    • Mobile Phase A: 10% acetonitrile in water with 0.1% formic acid.[11]

    • Mobile Phase B: 50% acetonitrile in water with 0.1% formic acid.[11]

    • Gradient: A linear gradient from 10% to 70% B over 60 minutes.[11]

    • Flow Rate: 0.4 mL/min.[11]

    • Column Temperature: 40°C.[11]

    • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used. Specific transitions for the L-FDVDA-D-Isoleucine derivative need to be determined by direct infusion.

Protocol 2: Direct Chiral Separation by LC-MS/MS

This protocol utilizes a chiral column to directly separate the enantiomers of Isoleucine without the need for derivatization.[1][10]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Dried Blood Spot) Deproteinization Protein Precipitation (e.g., with Methanol) Sample->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Separation Chromatographic Separation (Chiral Column) LCMS->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Workflow for this compound analysis using a chiral column.

Methodology:

  • Sample Preparation (Dried Blood Spot):

    • Punch a 3 mm disc from the dried blood spot.

    • Extract with 100 µL of methanol containing an appropriate internal standard (e.g., D,L-Isoleucine-d10).

    • Vortex for 20 minutes and centrifuge at 10,000 x g for 5 minutes.

    • The supernatant is ready for injection.

  • LC-MS/MS Analysis:

    • LC Column: Chiral stationary phase column, such as CROWNPAK CR-I(+).[1][10]

    • Mobile Phase: Isocratic elution with acetonitrile/water/trifluoroacetic acid (96/4/0.5).[10]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.[12]

    • Mass Spectrometer: Triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Detection: MRM mode. The precursor ion for Isoleucine is m/z 132.1, and a common product ion is m/z 86.1.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be achieved with LC-MS/MS methods for this compound analysis. The exact values will depend on the specific instrumentation and matrix used.

Table 1: LC-MS/MS Parameters for this compound and Related Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D/L-Isoleucine132.186.115
D/L-allo-Isoleucine132.186.115
D/L-Leucine132.186.115
D/L-Isoleucine-d10 (IS)142.192.115

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.995[6]
Lower Limit of Quantification (LLOQ)10 - 100 ng/mL[13][14]
Intra-day Precision (%RSD)< 15%[15]
Inter-day Precision (%RSD)< 15%[15]
Accuracy (% Bias)85 - 115%[15]

Signaling Pathways and Logical Relationships

The accurate measurement of this compound is critical in various research contexts. For example, in the study of Maple Syrup Urine Disease (MSUD), a metabolic disorder, the accumulation of branched-chain amino acids, including the pathognomonic marker allo-Isoleucine, is monitored.[12][15] The ability to resolve Isoleucine isomers is paramount in the diagnosis and management of this disease.

G MSUD Maple Syrup Urine Disease (MSUD) BCKD Defective Branched-Chain α-Ketoacid Dehydrogenase Complex MSUD->BCKD BCAA Accumulation of Branched-Chain Amino Acids (BCAAs) BCKD->BCAA Leu Leucine BCAA->Leu Ile Isoleucine BCAA->Ile Val Valine BCAA->Val Tox Neurological Toxicity BCAA->Tox AlloIle allo-Isoleucine (Diagnostic Marker) Ile->AlloIle Diagnosis LC-MS/MS Analysis for Isomer Separation AlloIle->Diagnosis is crucial for

Caption: Role of Isoleucine isomer analysis in MSUD.

Conclusion

The quantitative analysis of this compound by mass spectrometry is a challenging but essential task for advancing research in various fields. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods. The choice between a chiral derivatization approach and direct chiral chromatography will depend on the specific application, available instrumentation, and sample matrix. Careful method development and validation are crucial for obtaining accurate and reproducible results.

References

Detecting D-Isoleucine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their significant physiological and pathological roles in mammals. D-Isoleucine (D-Ile), one of these chiral amino acids, has been implicated in various biological processes, and its accurate detection in complex biological matrices is crucial for advancing research and drug development. This document provides detailed application notes and protocols for the detection of this compound in biological samples, including plasma, urine, and tissues. The methods covered include chromatographic techniques, enzymatic assays, and biosensors, offering a range of options in terms of sensitivity, selectivity, and throughput.

Methods for this compound Detection

Several analytical methods can be employed for the quantification of this compound in biological samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Chromatographic Methods

Chromatographic techniques are powerful for separating and quantifying amino acid enantiomers. These methods typically involve a separation step followed by detection, often with mass spectrometry for high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the analysis of volatile compounds. Amino acids, being non-volatile, require a derivatization step to increase their volatility. This method offers high resolution and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their interaction with a stationary phase. For chiral separation of D- and L-Isoleucine, either a chiral stationary phase (chiral column) or a chiral derivatizing agent is used.[1] Detection can be achieved using UV, fluorescence, or mass spectrometry.

Enzymatic Assays

Enzymatic assays offer high specificity for the target analyte due to the inherent selectivity of enzymes.

  • Spectrophotometric Assay with D-amino Acid Dehydrogenase (DAADH): A specific colorimetric assay has been developed for this compound using an engineered NADP+-dependent D-amino acid dehydrogenase.[2] This enzyme catalyzes the conversion of this compound, and the resulting product can be measured spectrophotometrically. This method is advantageous due to its simplicity and specificity.[2]

Biosensors

Biosensors provide rapid and sensitive detection of analytes and are suitable for real-time monitoring.

  • Genetically Encoded Isoleucine Indicator (GEII): A FRET-based nanosensor has been developed for the real-time monitoring of Isoleucine in living cells.[3] This biosensor utilizes a bacterial periplasmic binding protein to specifically bind Isoleucine.[3]

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for this compound detection.

MethodAnalyteMatrixDerivatization AgentDetection Limit (LOD) / Lower Limit of Quantification (LLOQ)Linear RangeReference
GC-MS Amino AcidsBiological FluidsPropyl ChloroformateLOD: 0.03 - 12 µM; LLOQ: 0.3 - 30 µM-[4]
GC-MS Amino AcidsUrineEthyl ChloroformateLOD: 0.5 µg/ml1.0 - 300 µg/ml[5]
HPLC-MS/MS Amino AcidsHuman Plasma---[6]
Spectrophotometric Assay This compound---1 - 50 µM[2]
Genetically Encoded Biosensor (GEII) IsoleucineLiving Cells-Kd: 63 ± 6 μM3 µM - 382 µM[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes the analysis of this compound in urine using GC-MS with ethyl chloroformate derivatization.[5]

Materials:

  • Urine sample

  • Internal standard solution (e.g., stable isotope-labeled this compound)

  • Ethylchloroformate

  • Methanol-pyridine solution (4:1, v/v)

  • Chloroform

  • Screw-cap tubes

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Pipette 300 µL of the urine sample into a screw-cap tube.

    • Add 10 µL of the internal standard solution.

  • Derivatization and Extraction:

    • Add 50 µL of ethylchloroformate to the tube.

    • Add 500 µL of methanol-pyridine (4:1, v/v) solution.

    • Add 1 mL of chloroform.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge the tube to separate the organic and aqueous layers.

  • GC-MS Analysis:

    • Carefully collect the organic (lower) layer containing the derivatized amino acids.

    • Inject 1 µL of the organic layer into the GC-MS system.

    • Set the GC-MS parameters (e.g., column type, temperature program, mass spectrometer settings) to optimally separate and detect the this compound derivative.

    • Quantify this compound based on the peak area ratio relative to the internal standard.

Protocol 2: Spectrophotometric Assay of this compound

This protocol is based on the use of an artificially created NADP+-dependent D-amino acid dehydrogenase (DAADH).[2]

Materials:

  • Biological sample containing this compound

  • NADP+-dependent D-amino acid dehydrogenase (DAADH)

  • NADP+ solution

  • Redox mediator (e.g., 1-methoxy-5-methylphenazinium methylsulfate)

  • Water-soluble Tetrazolium salt (e.g., WST-1)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • Sample or this compound standard

      • Reaction buffer

      • NADP+ solution

      • DAADH enzyme

  • First Reaction (Enzymatic Conversion):

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow the quantitative conversion of this compound to (3R)-2-oxo-3-methyl valerate and the reduction of NADP+ to NADPH.

  • Second Reaction (Color Development):

    • Add the redox mediator and the water-soluble tetrazolium salt to each well.

    • Incubate the plate for a further period to allow the chemical conversion of NADPH to a colored formazan product.

  • Measurement:

    • Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Construct a standard curve using known concentrations of this compound and determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Derivatization Reagents & Solvent Add_IS->Add_Reagents Vortex Vortex Add_Reagents->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Inject Inject into GC-MS Collect_Organic->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Result Result Quantify->Result This compound Concentration

Caption: Workflow for this compound analysis by GC-MS.

Logical Relationship of Enzymatic Assay for this compound

Enzymatic_Assay cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection DIle This compound Oxo (3R)-2-oxo-3-methyl valerate DIle->Oxo catalyzed by NADP NADP+ NADPH NADPH NADP->NADPH catalyzed by DAADH D-amino Acid Dehydrogenase DAADH->Oxo DAADH->NADPH Formazan Formazan (colored) NADPH->Formazan reduces WST Tetrazolium Salt (colorless) WST->Formazan is reduced to Redox_Mediator Redox Mediator Redox_Mediator->Formazan facilitates Measurement Measurement Formazan->Measurement Measured at 450 nm

Caption: Principle of the enzymatic assay for this compound.

References

Application Notes and Protocols for D-Isoleucine Labeling in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered rare and non-functional in mammals, are now recognized as active participants in a variety of physiological and pathological processes.[1] D-Isoleucine, a stereoisomer of the essential amino acid L-isoleucine, has been identified as a metabolite in microorganisms and is implicated in glucose metabolism.[2] Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo and in vitro. By introducing this compound labeled with stable isotopes such as ¹³C, ¹⁵N, or ²H, researchers can track its absorption, distribution, and incorporation into various metabolic pathways, providing valuable insights into its biological roles.

These application notes provide detailed protocols for conducting this compound labeling studies in both cell culture and mouse models, followed by mass spectrometry-based analysis for the detection and quantification of labeled this compound and its metabolites.

Data Presentation

The following table presents illustrative quantitative data from a hypothetical this compound labeling experiment in a mouse model. In this notional study, mice were administered a single bolus of [U-¹³C₆]-D-isoleucine, and tissues were harvested at different time points to measure the isotopic enrichment in key metabolites.

Time PointTissueMetaboliteIsotopic Enrichment (%)Fold Change vs. Control
1 hourPlasma[U-¹³C₆]-D-Isoleucine85.2 ± 5.1-
1 hourLiver[U-¹³C₆]-D-Isoleucine42.6 ± 3.8-
1 hourLiver[¹³C₃]-Propionyl-CoA15.3 ± 2.15.2
1 hourLiver[¹³C₂]-Acetyl-CoA8.9 ± 1.53.1
4 hoursPlasma[U-¹³C₆]-D-Isoleucine25.7 ± 2.9-
4 hoursLiver[U-¹³C₆]-D-Isoleucine10.1 ± 1.8-
4 hoursLiver[¹³C₃]-Propionyl-CoA28.9 ± 3.59.8
4 hoursLiver[¹³C₂]-Acetyl-CoA18.4 ± 2.26.3
24 hoursPlasma[U-¹³C₆]-D-Isoleucine2.1 ± 0.5-
24 hoursLiver[¹³C₃]-Propionyl-CoA5.6 ± 1.11.9
24 hoursLiver[¹³C₂]-Acetyl-CoA3.2 ± 0.81.1

This table contains simulated data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vivo this compound Labeling in Mice

This protocol describes the administration of stable isotope-labeled this compound to mice to trace its metabolic fate in various tissues.

Materials:

  • Stable isotope-labeled this compound (e.g., [U-¹³C₆]-D-Isoleucine, [¹⁵N]-D-Isoleucine)

  • Sterile saline solution (0.9% NaCl)

  • Animal handling equipment

  • Tools for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Deproteinization agent (e.g., methanol, perchloric acid)

  • Internal standards for mass spectrometry (e.g., labeled L-amino acids)

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Preparation of Labeled this compound Solution: Dissolve the stable isotope-labeled this compound in sterile saline to the desired concentration. A dosage of 100-200 mg/kg body weight can be used as a starting point, based on similar studies with labeled leucine.

  • Administration: Administer the labeled this compound solution to the mice via oral gavage or intraperitoneal injection. Oral gavage is suitable for studying absorption, while intraperitoneal injection allows for more direct systemic distribution.

  • Time Course: Euthanize cohorts of mice at various time points after administration (e.g., 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.

  • Sample Collection:

    • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Perfuse the mice with cold saline to remove blood from the tissues.

    • Dissect tissues of interest (e.g., liver, kidney, brain, muscle) and immediately freeze them in liquid nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • Plasma: Deproteinize plasma samples by adding three volumes of ice-cold methanol, vortexing, and centrifuging at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3] Collect the supernatant.

    • Tissues: Homogenize the frozen tissue in a suitable buffer. Deproteinize the homogenate using a method such as perchloric acid precipitation or methanol extraction. Centrifuge to remove precipitated proteins and collect the supernatant.

    • Add internal standards to the extracted samples for accurate quantification.

    • Dry the samples under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried samples in a solvent compatible with the LC-MS system.

Protocol 2: In Vitro this compound Labeling in Cell Culture

This protocol is based on the principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and is adapted for tracing this compound metabolism.

Materials:

  • Cell line of interest

  • This compound-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Stable isotope-labeled this compound

  • Standard cell culture equipment

  • Cell lysis buffer

  • Deproteinization agent (e.g., methanol)

Procedure:

  • Cell Culture Adaptation: Culture the cells in a custom this compound-free medium supplemented with dialyzed FBS and the desired concentration of stable isotope-labeled this compound. A concentration similar to that of L-isoleucine in standard media can be used as a starting point. Allow the cells to grow for at least five passages to ensure maximal incorporation of the labeled this compound into cellular metabolites and proteins.[4][5][6][7]

  • Experimental Treatment: Once the cells are fully labeled, they can be subjected to various experimental conditions (e.g., drug treatment, metabolic stress).

  • Cell Harvesting and Metabolite Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding ice-cold methanol or another suitable quenching solution.

    • Scrape the cells and collect the cell suspension.

    • Perform metabolite extraction using a method such as a methanol-water-chloroform extraction to separate polar and nonpolar metabolites.

    • Collect the polar metabolite fraction.

  • Sample Preparation for Mass Spectrometry:

    • Add internal standards to the metabolite extracts.

    • Dry the samples under nitrogen or by lyophilization.

    • Reconstitute the samples in a solvent compatible with the LC-MS system.

Protocol 3: Chiral LC-MS/MS Analysis of D/L-Isoleucine

This protocol outlines a method for the separation and quantification of D- and L-isoleucine and their labeled and unlabeled forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS) without derivatization.

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Chiral stationary phase column (e.g., CROWNPAK CR-I(+) or CR-I(-))[8][9]

  • Mobile phases suitable for chiral separation (e.g., acetonitrile/ethanol/water/trifluoroacetic acid mixture)[9]

Procedure:

  • Chromatographic Separation:

    • Equilibrate the chiral column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Use an isocratic or gradient elution method to separate D- and L-isoleucine. The CROWNPAK CR-I(+) column typically elutes the D-form before the L-form.[8][9]

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer or a parallel reaction monitoring (PRM) method on a high-resolution mass spectrometer.

    • Define the precursor and product ion transitions for both unlabeled and labeled D- and L-isoleucine.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration and/or isotopic enrichment of D- and L-isoleucine in the samples.

Visualizations

experimental_workflow cluster_in_vivo In Vivo Protocol cluster_in_vitro In Vitro Protocol cluster_analysis Sample Processing & Analysis iv_start Administer Labeled This compound to Mice iv_time Time Course (e.g., 1, 4, 24h) iv_start->iv_time iv_collect Sample Collection (Plasma, Tissues) iv_time->iv_collect sp_prepare Sample Preparation (Deproteinization) iv_collect->sp_prepare ic_start Culture Cells with Labeled this compound ic_treat Experimental Treatment ic_start->ic_treat ic_harvest Cell Harvesting & Metabolite Extraction ic_treat->ic_harvest ic_harvest->sp_prepare sp_lcm Chiral LC-MS/MS Analysis sp_prepare->sp_lcm sp_data Data Analysis (Quantification & Enrichment) sp_lcm->sp_data

Experimental workflow for this compound labeling studies.

metabolic_pathway d_iso This compound keto_acid α-keto-β-methylvalerate d_iso->keto_acid D-amino acid oxidase (DAAO) propionyl_coa Propionyl-CoA keto_acid->propionyl_coa acetyl_coa Acetyl-CoA keto_acid->acetyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle acetyl_coa->tca succinyl_coa->tca mtor_pathway l_iso L-Isoleucine mtorc1 mTORC1 l_iso->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Phosphorylates protein_syn Protein Synthesis s6k1->protein_syn Promotes eif4ebp1->protein_syn Inhibits (when unphosphorylated)

References

Application Note: Spectrophotometric Assay for D-Isoleucine Determination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids, the enantiomers of the more common L-amino acids, are increasingly recognized for their important roles in various biological processes and as potential biomarkers for diseases. D-Isoleucine, a stereoisomer of L-isoleucine, has been identified in various natural sources and is of growing interest in pharmaceutical and metabolic research. Accurate and sensitive quantification of this compound is crucial for understanding its physiological functions and for quality control in drug development. This application note describes a specific and sensitive spectrophotometric method for the determination of this compound using an engineered NADP+-dependent D-amino acid dehydrogenase (DAADH).

Principle of the Assay

This colorimetric assay is based on a two-step enzymatic reaction.[1] In the first step, an artificially created NADP+-dependent D-amino acid dehydrogenase (DAADH) specifically catalyzes the oxidative deamination of this compound to (3R)-2-oxo-3-methylvalerate. In this reaction, NADP+ is stoichiometrically reduced to NADPH.[1] In the second step, the generated NADPH reduces a water-soluble tetrazolium salt (WST) to a colored formazan product in the presence of a redox mediator.[1] The amount of formazan produced is directly proportional to the amount of this compound in the sample and can be quantified by measuring the absorbance at a specific wavelength. This enzymatic assay provides high specificity for this compound, with no interference from its other three isomers.[1]

An alternative, more general approach for the detection of D-amino acids involves the use of D-amino acid oxidase (DAAO).[2][3][4] This flavoenzyme catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) as a byproduct.[2][3][4] The H₂O₂ can then be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. While this method is not specific for this compound, it can be used to determine the total D-amino acid concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the described spectrophotometric assay for this compound determination using DAADH.

ParameterValueReference
Linearity Range1 - 50 µM[1]
SpecificityUnaffected by the presence of 100 µM of the other three isoleucine isomers (L-isoleucine, D-alloisoleucine, L-alloisoleucine), alcohol, and organic acids.[1]

Experimental Protocols

Method 1: this compound Determination using Engineered D-Amino Acid Dehydrogenase (DAADH)

This protocol is based on the method described by Akita et al. (2014).[1]

Materials and Reagents:

  • Engineered NADP+-dependent D-amino acid dehydrogenase (DAADH)

  • This compound standard solution (e.g., 1 mM stock)

  • NADP+ solution

  • Water-soluble tetrazolium salt (WST, e.g., WST-1 or WST-8)

  • Redox mediator (e.g., 1-methoxy-5-methylphenazinium methylsulfate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the formazan product (e.g., ~450 nm for WST-1).

Experimental Procedure:

  • Preparation of Standards: Prepare a series of this compound standards ranging from 1 µM to 50 µM by diluting the stock solution in the reaction buffer.

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, NADP+, WST, and the redox mediator.

  • Assay Reaction: a. Add 50 µL of each standard or sample to individual wells of the 96-well microplate. b. Add 40 µL of the reaction master mix to each well. c. To initiate the reaction, add 10 µL of the DAADH enzyme solution to each well. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes). Protect the plate from light during incubation.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength for the formazan product (e.g., 450 nm).

  • Data Analysis: Subtract the absorbance of a blank (containing all reagents except this compound) from the absorbance of the standards and samples. Plot a standard curve of absorbance versus this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Enzymatic_Reaction_Pathway cluster_step1 Step 1: Enzymatic Conversion cluster_step2 Step 2: Colorimetric Detection DIle This compound Oxo (3R)-2-oxo-3-methyl valerate DIle->Oxo DAADH DAADH D-Amino Acid Dehydrogenase (DAADH) NADP NADP+ NADPH NADPH NADP->NADPH Formazan Formazan (colored) NADPH->Formazan Redox Mediator Mediator Redox Mediator WST Tetrazolium Salt (WST) (colorless) WST->Formazan

Caption: Enzymatic reaction pathway for the spectrophotometric determination of this compound.

Experimental_Workflow Start Start Prep_Standards Prepare this compound Standards (1-50 µM) Start->Prep_Standards Prep_Samples Prepare Samples Start->Prep_Samples Add_Reagents Add Standards/Samples and Reaction Master Mix to Microplate Prep_Standards->Add_Reagents Prep_Samples->Add_Reagents Add_Enzyme Initiate Reaction with DAADH Enzyme Add_Reagents->Add_Enzyme Incubate Incubate at 37°C (30 min, protected from light) Add_Enzyme->Incubate Measure Measure Absorbance (e.g., 450 nm) Incubate->Measure Analyze Data Analysis: - Subtract Blank - Plot Standard Curve - Calculate Concentrations Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the this compound spectrophotometric assay.

References

Derivatization reagents for D-Isoleucine GC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise für die GC-MS-Analyse von D-Isoleucin

Anwendungs- und Protokollhinweise: Detaillierte Methoden zur Derivatisierung von D-Isoleucin für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Unterlagen bieten detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von D-Isoleucin zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die chirale Trennung und genaue Quantifizierung von D-Aminosäuren wie D-Isoleucin ist in verschiedenen Forschungsbereichen, einschließlich der pharmazeutischen Entwicklung und der klinischen Diagnostik, von entscheidender Bedeutung. Die hier beschriebenen Methoden sollen Forschern dabei helfen, zuverlässige und reproduzierbare Ergebnisse zu erzielen.

Die polare Natur von Aminosäuren macht eine Derivatisierung vor der GC-Analyse erforderlich, um ihre Flüchtigkeit zu erhöhen und ihr chromatographisches Verhalten zu verbessern. Bei diesem Prozess werden aktive Wasserstoffatome in den polaren funktionellen Gruppen durch unpolare Einheiten ersetzt.

Vergleich der Derivatisierungsreagenzien

Die Wahl des Derivatisierungsreagenzes ist ein entscheidender Schritt für eine erfolgreiche GC-MS-Analyse. Im Folgenden werden gängige Reagenzien verglichen, die für die Analyse von Aminosäuren, einschließlich D-Isoleucin, verwendet werden.

Tabelle 1: Zusammenfassung der quantitativen Daten für verschiedene Derivatisierungsreagenzien

DerivatisierungsreagenzMethodeTrennung von D/L-IsoleucinVorteileNachteileLOD/LOQ (für D-Aminosäuren)
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoracetamid)SilylierungTeilweise TrennungStabile Derivate, weniger feuchtigkeitsempfindlich als andere Silylierungsreagenzien.[1]Lange Reaktionszeiten bei hohen Temperaturen, kann zu unvollständiger Trennung von Isomeren führen.[1]Nicht spezifisch für Isoleucin berichtet
ECF-MeOH (Ethylchloroformat-Methanol)Acylierung/VeresterungVollständige TrennungSchnelle Reaktion bei milden Temperaturen, gute Trennung von D/L-Isomeren.[1]Kann bei alkalischen Bedingungen zur Hydrolyse von Proteinen und Peptiden führen.[2]Nicht spezifisch für Isoleucin berichtet
MCF-MeOH (Methylchloroformat-Methanol)Acylierung/VeresterungGute TrennungZeigt keine Racemisierung, gute Trennung von proteinogenen Aminosäuren.[2]Stark exotherme Reaktion, die zur Hydrolyse führen kann.[2]LOD: 3.2–446 nM, LLOQ: 0.031–1.95 µM[2]
PFPA/HFB (Pentafluorpropionsäureanhydrid/Heptafluorbutanol)Acylierung/VeresterungGute TrennungHohe EmpfindlichkeitKann während der Derivatisierung zu Racemisierung führen, was die genaue Quantifizierung beeinträchtigt.[2][3]Nicht spezifisch für Isoleucin berichtet
L(-)-Menthol Chirale DerivatisierungGute TrennungBildung von Diastereomeren, die auf nicht-chiralen Säulen getrennt werden können.Erfordert spezifische chirale Reagenzien.Nicht spezifisch für Isoleucin berichtet

Experimentelle Protokolle

Die folgenden Protokolle beschreiben detaillierte Methoden für die Derivatisierung von D-Isoleucin mit ausgewählten Reagenzien.

Protokoll 1: Derivatisierung mit N-tert-Butyldimethylsilyl-N-methyltrifluoracetamid (MTBSTFA)

Dieses Protokoll beschreibt die Silylierung von Isoleucin zur Bildung von tert-Butyldimethylsilyl (TBDMS)-Derivaten.

Materialien:

  • D-Isoleucin-Standard oder Probenextrakt

  • MTBSTFA (+ 1% TBDMCS als Katalysator)

  • Acetonitril (ACN) oder Pyridin

  • Heizblock oder Ofen

  • GC-MS-System

Vorgehensweise:

  • Ein Aliquot der D-Isoleucin-Lösung (z. B. 50 µL einer 91 µg/mL Lösung in 0.1 N HCl) in ein Reaktionsgefäß geben und zur Trockne eindampfen.

  • 100 µL MTBSTFA und 100 µL Acetonitril hinzufügen. Alternativ kann eine Mischung aus MTBSTFA und Pyridin (z.B. 70 µL MTBSTFA und 30 µL Pyridin) verwendet werden, um die Reaktion zu optimieren.[1]

  • Das Reaktionsgefäß fest verschließen und für 2-4 Stunden bei 90-100 °C erhitzen.[1]

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • (Optional) Die Probe mit Natriumbicarbonat neutralisieren.

  • Ein Aliquot der überstehenden Phase direkt in das GC-MS-System injizieren.

Protokoll 2: Derivatisierung mit Ethylchloroformat (ECF) und Methanol (MeOH)

Dieses Protokoll beschreibt eine schnelle Acylierungs- und Veresterungsreaktion bei Raumtemperatur.

Materialien:

  • D-Isoleucin-Standard oder Probenextrakt

  • Methanol (MeOH)

  • Destilliertes Wasser (DW)

  • Pyridin

  • Ethylchloroformat (ECF)

  • Chloroform (enthält 1% ECF)

  • Ultraschallbad

Vorgehensweise:

  • 1 mL des Probenextrakts mit 1 mL einer 3:2 (v/v) Mischung aus destilliertem Wasser und Methanol in einem Polypropylen-Röhrchen mischen.[1]

  • 200 µL Pyridin und 100 µL ECF hinzufügen.[1]

  • Die Mischung für 1 Minute im Ultraschallbad behandeln, um die Reaktion zu beschleunigen.[1]

  • Die Isoleucin-Derivate mit 500 µL Chloroform (das 1% ECF enthält) extrahieren und für 30 Sekunden vortexen.[1]

  • Die Phasen für einige Minuten trennen lassen.

  • Ein Aliquot der unteren organischen Phase entnehmen und in das GC-MS-System injizieren.

Protokoll 3: Chirale Derivatisierung mit L(-)-Menthol

Dieses Protokoll beschreibt die Bildung von Diastereomeren zur Trennung von D- und L-Isoleucin auf einer nicht-chiralen GC-Säule.

Materialien:

  • D-Isoleucin-Standard oder Probenextrakt

  • L(-)-Menthol

  • Geeignetes Veresterungsreagenz (z.B. Thionylchlorid zur Bildung von Menthylchlorid oder direkte Veresterung unter sauren Bedingungen)

  • Lösungsmittel (z.B. Dichlormethan)

  • GC-MS-System

Vorgehensweise:

  • Die Carboxylgruppe von D-Isoleucin wird mit L(-)-Menthol verestert. Dies kann durch verschiedene Standard-Veresterungsmethoden erreicht werden. Eine gängige Methode ist die Fischer-Veresterung, bei der die Aminosäure mit einem Überschuss an L(-)-Menthol in Gegenwart eines Säurekatalysators (z.B. HCl oder H₂SO₄) erhitzt wird.

  • Nach Abschluss der Reaktion wird das Reaktionsgemisch aufgearbeitet, um überschüssiges Reagenz und den Katalysator zu entfernen. Dies beinhaltet typischerweise eine Neutralisation und eine Flüssig-Flüssig-Extraktion.

  • Das Lösungsmittel wird abgedampft und der Rückstand in einem geeigneten Lösungsmittel für die GC-MS-Analyse rekonstituiert.

  • Ein Aliquot der Lösung wird in das GC-MS-System injiziert. Die gebildeten Diastereomere (D-Isoleucin-L-menthylester und L-Isoleucin-L-menthylester) können nun auf einer achiralen Säule getrennt werden.

Logischer Arbeitsablauf und Visualisierungen

Der allgemeine Arbeitsablauf für die GC-MS-Analyse von D-Isoleucin nach der Derivatisierung ist unten dargestellt.

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse cluster_data Datenauswertung Sample Probe (z.B. Serum, Urin) Extraction Extraktion von Aminosäuren Sample->Extraction Drying Trocknung des Extrakts Extraction->Drying Reagent Zugabe von Derivatisierungsreagenz (z.B. MTBSTFA, ECF) Drying->Reagent Reaction Reaktion (Heizung/Ultraschall) Reagent->Reaction GCMS GC-MS Analyse Reaction->GCMS Data Datenerfassung GCMS->Data PeakID Peak-Identifizierung (Retentionszeit, Massenspektrum) Data->PeakID Quant Quantifizierung (Peakfläche) PeakID->Quant Report Berichterstellung Quant->Report

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse von D-Isoleucin.

Derivatization_Options cluster_silylation Silylierung cluster_acylation Acylierung/Veresterung cluster_chiral Chirale Derivatisierung Isoleucine D-Isoleucin MTBSTFA MTBSTFA Isoleucine->MTBSTFA ECF ECF-MeOH Isoleucine->ECF Menthol L(-)-Menthol Isoleucine->Menthol TBDMS_Deriv TBDMS-Derivat MTBSTFA->TBDMS_Deriv Heizung (90-100°C) GCMS_Analysis GC-MS Analyse TBDMS_Deriv->GCMS_Analysis GC-MS ECF_Deriv ECF-Derivat ECF->ECF_Deriv Raumtemperatur ECF_Deriv->GCMS_Analysis GC-MS Diastereomer Diastereomer Menthol->Diastereomer Veresterung Diastereomer->GCMS_Analysis GC-MS

References

Application Notes and Protocols for D-Isoleucine Quantification using D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once thought to be rare in higher organisms, are now recognized as important molecules in various physiological and pathological processes. D-Isoleucine, a stereoisomer of the essential amino acid L-Isoleucine, has been implicated in several biological contexts, making its accurate quantification crucial for research and development. D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1] This inherent specificity for the D-enantiomer makes DAAO an excellent enzymatic tool for the development of simple, sensitive, and specific assays for this compound quantification in various samples.

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound using D-Amino Acid Oxidase.

Principle of the Assay

The quantification of this compound using DAAO is based on the enzymatic reaction where this compound is converted to α-keto-β-methylvaleric acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The reaction is highly specific to the D-enantiomer of isoleucine. The quantification can be achieved by measuring the consumption of a substrate (oxygen) or the production of one of the products (α-keto acid, ammonia, or hydrogen peroxide). Coupled enzymatic reactions are commonly employed to generate a detectable colorimetric or fluorometric signal, enhancing the sensitivity of the assay.

The overall enzymatic reaction is as follows:

This compound + O₂ + H₂O --(DAAO)--> α-keto-β-methylvaleric acid + NH₃ + H₂O₂

Data Presentation

Enzyme Specificity and Kinetic Parameters

D-Amino Acid Oxidase exhibits broad substrate specificity for neutral D-amino acids.[2] While specific kinetic data for this compound is not extensively available in all literature, data for structurally similar branched-chain D-amino acids like D-Leucine and D-Valine can provide a useful reference. It is important to note that kinetic parameters can vary depending on the source of the DAAO (e.g., pig kidney, Rhodotorula gracilis, Trigonopsis variabilis). A bacterial D-amino acid oxidase from Rubrobacter xylanophilus (RxDAO) has shown a high binding affinity for branched-chain D-amino acids.[1]

Table 1: Kinetic Parameters of D-Amino Acid Oxidase for Selected D-Amino Acids

D-Amino Acid SubstrateDAAO SourceKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference
This compound Rubrobacter xylanophilus~0.0523-31~460-620[1]
D-Leucine Rubrobacter xylanophilus~0.0523-31~460-620[1]
D-Valine Rhodotorula gracilis-31,370 min⁻¹-[3]
D-Alanine Rhodotorula gracilis-43,250 min⁻¹-[3]

Note: The kcat values for R. gracilis DAAO were originally reported in min⁻¹ and have been presented as such. The data for RxDAO indicates a high efficiency for branched-chain D-amino acids.

Assay Performance Characteristics

The performance of a DAAO-based assay for this compound will depend on the chosen detection method (e.g., colorimetric, fluorometric) and the specific reaction conditions. While comprehensive validation data specifically for this compound is limited in the literature, the following table provides an indication of the expected performance based on commercially available D-amino acid assay kits and published data for similar amino acids.

Table 2: Typical Analytical Performance of DAAO-Based Assays for D-Amino Acid Quantification

ParameterTypical ValueNotes
Limit of Detection (LOD) 1-10 µMCan be lower with fluorometric detection methods.
Limit of Quantification (LOQ) 5-25 µMDependent on the signal-to-noise ratio of the specific assay.
Linearity Range 5-200 µMCan be extended by sample dilution.
Specificity High for D-amino acidsDAAO does not react with L-amino acids.[1] Cross-reactivity with other neutral D-amino acids is expected.
Recovery 85-115%Dependent on the sample matrix and sample preparation method.

Note: These values are estimates and should be determined experimentally for the specific assay conditions and sample matrix used for this compound quantification.

Experimental Protocols

Here, we provide detailed protocols for two common DAAO-based assays that can be adapted for this compound quantification: a colorimetric assay based on hydrogen peroxide detection and a fluorometric assay, also based on hydrogen peroxide detection, which offers higher sensitivity.

Protocol 1: Colorimetric Quantification of this compound

This protocol utilizes a coupled enzyme reaction where the hydrogen peroxide produced by DAAO reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to generate a colored product.

Materials:

  • D-Amino Acid Oxidase (DAAO) from a suitable source (e.g., pig kidney, Rhodotorula gracilis)

  • This compound standard solution

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or o-phenylenediamine dihydrochloride (OPD))

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen.

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • This compound Standards: Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 100, 150, 200 µM) in phosphate buffer.

    • DAAO Solution: Prepare a working solution of DAAO in phosphate buffer. The optimal concentration should be determined empirically.

    • HRP Solution: Prepare a working solution of HRP in phosphate buffer.

    • Chromogen Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions.

    • Reaction Mix: Prepare a reaction mix containing HRP and the chromogenic substrate in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of each this compound standard or sample to separate wells of a 96-well microplate.

    • Add 50 µL of the DAAO solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add 100 µL of the Reaction Mix to each well.

    • Incubate the plate at room temperature for 10-30 minutes, or until sufficient color development is observed.

    • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS, 492 nm for OPD).

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM this compound) from all standard and sample readings.

    • Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Fluorometric Quantification of this compound

This protocol offers higher sensitivity and is based on the HRP-catalyzed reaction of hydrogen peroxide with a fluorogenic substrate (e.g., Amplex™ Red, ADHP) to produce a highly fluorescent product (resorufin).

Materials:

  • D-Amino Acid Oxidase (DAAO)

  • This compound standard solution

  • Horseradish Peroxidase (HRP)

  • Fluorogenic substrate (e.g., Amplex™ Red)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • Microplate reader capable of measuring fluorescence at Ex/Em = 530-560/590 nm.

  • Black 96-well microplates

Procedure:

  • Preparation of Reagents:

    • This compound Standards: Prepare a series of this compound standards (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM) in phosphate buffer.

    • DAAO Solution: Prepare a working solution of DAAO in phosphate buffer.

    • HRP Solution: Prepare a working solution of HRP in phosphate buffer.

    • Fluorogen Solution: Prepare the fluorogenic substrate solution according to the manufacturer's instructions, protecting it from light.

    • Reaction Mix: Prepare a reaction mix containing DAAO, HRP, and the fluorogenic substrate in phosphate buffer. This should be prepared fresh and protected from light.

  • Assay Protocol:

    • Add 50 µL of each this compound standard or sample to separate wells of a black 96-well microplate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence using an excitation wavelength between 530-560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM this compound) from all standard and sample readings.

    • Plot the corrected fluorescence values of the standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples by interpolating their fluorescence values from the standard curve.

Mandatory Visualization

DAAO_Reaction_Pathway DIso This compound DAAO D-Amino Acid Oxidase (DAAO) DIso->DAAO O2 O₂ O2->DAAO H2O H₂O H2O->DAAO KetoAcid α-keto-β-methylvaleric acid DAAO->KetoAcid NH3 NH₃ DAAO->NH3 H2O2 H₂O₂ DAAO->H2O2

Caption: Enzymatic conversion of this compound by D-Amino Acid Oxidase.

Coupled_Assay_Workflow cluster_DAAO_reaction DAAO Reaction cluster_detection Detection Reaction DIso This compound DAAO DAAO DIso->DAAO H2O2 H₂O₂ DAAO->H2O2 HRP HRP H2O2->HRP Product Colored/ Fluorescent Product HRP->Product Substrate Chromogenic/ Fluorogenic Substrate Substrate->HRP

References

Application Notes and Protocols for Isotope-Labeled D-Isoleucine in Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope-labeled D-Isoleucine is a powerful tool for elucidating the metabolic fate and biological roles of D-amino acids in living systems. While less abundant than their L-counterparts, D-amino acids are increasingly recognized for their physiological significance, particularly in the nervous system and the gut microbiome. Tracer experiments using stable isotope-labeled this compound (e.g., ¹³C or ¹⁵N labeled) allow for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights for basic research and drug development.

These application notes provide a comprehensive overview of the use of isotope-labeled this compound in tracer experiments, including its primary metabolic pathway, protocols for in vitro and in vivo studies, and guidelines for data analysis and presentation.

Metabolic Pathway of this compound

In mammals, the primary pathway for the metabolism of neutral D-amino acids, including this compound, is oxidative deamination catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAO). This enzyme is crucial for regulating the levels of D-amino acids in the body.[1]

The DAO-catalyzed reaction converts this compound into its corresponding α-keto acid (α-keto-β-methylvalerate), producing ammonia (NH₃) and hydrogen peroxide (H₂O₂) as byproducts. The α-keto acid can then enter central metabolic pathways.

Below is a diagram illustrating the D-amino acid oxidase signaling pathway for this compound.

DAO_Pathway DIso Isotope-Labeled This compound DAO D-Amino Acid Oxidase (DAO) DIso->DAO Substrate KetoAcid α-Keto-β-methylvalerate (labeled) DAO->KetoAcid Product NH3 Ammonia (NH3) DAO->NH3 Byproduct H2O2 Hydrogen Peroxide (H2O2) DAO->H2O2 Byproduct Metabolism Central Metabolism KetoAcid->Metabolism Enters

D-Amino Acid Oxidase Pathway for this compound

Applications in Tracer Experiments

Isotope-labeled this compound can be utilized in a variety of tracer experiments to:

  • Quantify metabolic flux: Determine the rate at which this compound is metabolized through the DAO pathway and other potential routes.

  • Investigate D-amino acid biodistribution: Track the uptake and accumulation of this compound in different tissues and organs.

  • Explore the role of the gut microbiome: Differentiate between host and microbial metabolism of this compound.

  • Assess the efficacy of DAO inhibitors: Use as a probe to measure the in vivo activity of drugs targeting D-amino acid oxidase.

  • Elucidate disease mechanisms: Investigate alterations in this compound metabolism in neurological disorders, renal diseases, and other pathologies where D-amino acids are implicated.[2]

Experimental Protocols

The following are generalized protocols for conducting tracer experiments with isotope-labeled this compound. These should be considered as templates and must be optimized for specific experimental systems and objectives.

Protocol 1: In Vitro this compound Metabolism in Cell Culture

This protocol describes a typical workflow for tracing the metabolism of isotope-labeled this compound in a cultured cell line expressing D-amino acid oxidase.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvest & Analysis CellCulture 1. Cell Seeding & Growth MediaPrep 2. Prepare Labeling Medium (with Labeled this compound) Wash 3. Wash Cells MediaPrep->Wash Introduce Tracer Incubate 4. Incubate with Labeling Medium Wash->Incubate Quench 5. Quench Metabolism Incubate->Quench Time Course Extract 6. Metabolite Extraction Quench->Extract LCMS 7. LC-MS/MS Analysis Extract->LCMS Data 8. Data Processing LCMS->Data

In Vitro this compound Tracer Workflow

Materials:

  • Isotope-labeled this compound (e.g., U-¹³C₅, ¹⁵N-D-Isoleucine)

  • Cell culture medium appropriate for the chosen cell line

  • Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled amino acids

  • Phosphate-buffered saline (PBS)

  • Cold methanol (80%) for quenching and extraction

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Culture: Seed and grow cells to the desired confluency (typically 70-80%) in standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking isoleucine) with a known concentration of isotope-labeled this compound and dFBS. The concentration of the tracer should be optimized based on the experimental goals.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the isotope into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench metabolic activity and lyse the cells.[3]

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate on ice for 20 minutes.[3]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify isotope-labeled this compound and its metabolites. A chiral column or derivatization with a chiral reagent may be necessary to separate D- and L-isomers.[4][5]

Protocol 2: In Vivo this compound Tracer Study in a Rodent Model

This protocol outlines a general procedure for an in vivo tracer study to investigate the whole-body metabolism of this compound.

Materials:

  • Isotope-labeled this compound

  • Sterile saline solution for injection or gavage

  • Anesthesia (if required for blood collection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • Liquid nitrogen for snap-freezing tissues

  • Homogenizer

  • Protein precipitation agents (e.g., perchloric acid, trichloroacetic acid)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions and diet for a sufficient period before the experiment.

  • Tracer Administration: Administer a bolus dose of isotope-labeled this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion). The dose and route will depend on the specific research question.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile of the tracer. Plasma should be separated by centrifugation and stored at -80°C.

    • Tissues: At the end of the experiment, euthanize the animals and rapidly collect tissues of interest (e.g., liver, kidney, brain, intestine). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Thaw plasma samples and perform protein precipitation using a suitable agent. Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.

    • Tissues: Homogenize the frozen tissue samples in a suitable buffer. Perform protein precipitation and centrifugation to obtain the metabolite-containing supernatant.

  • LC-MS/MS Analysis: Quantify the concentration and isotopic enrichment of this compound and its metabolites in the prepared plasma and tissue extracts using a validated LC-MS/MS method with a stable isotope dilution approach.[6][7]

Data Presentation and Analysis

Quantitative data from tracer experiments should be summarized in a clear and structured format. Below are example tables for presenting results from in vitro and in vivo studies.

Table 1: Example Data from In Vitro this compound Tracer Experiment

Time (hours)Intracellular Labeled this compound (pmol/10⁶ cells)Intracellular Labeled α-Keto-β-methylvalerate (pmol/10⁶ cells)Isotopic Enrichment of α-Keto-β-methylvalerate (%)
00.5 ± 0.10.0 ± 0.00
1150.2 ± 12.510.8 ± 1.295.2 ± 1.5
4145.8 ± 11.945.3 ± 4.196.1 ± 1.1
8130.5 ± 10.778.9 ± 6.595.8 ± 1.3
2495.3 ± 8.2110.4 ± 9.894.9 ± 1.8
Data are presented as mean ± SD from n=3 biological replicates. This is example data and does not represent real experimental results.

Table 2: Example Data from In Vivo this compound Tracer Study in Mice

Time (minutes)Plasma Labeled this compound (µM)Liver Labeled this compound (nmol/g tissue)Kidney Labeled this compound (nmol/g tissue)Brain Labeled this compound (nmol/g tissue)
5125.6 ± 15.380.4 ± 9.2150.7 ± 18.55.2 ± 0.8
3080.2 ± 9.865.1 ± 7.5110.3 ± 12.18.9 ± 1.1
6045.7 ± 5.640.8 ± 4.975.9 ± 8.810.1 ± 1.3
12015.3 ± 2.118.2 ± 2.530.6 ± 4.17.5 ± 0.9
2402.1 ± 0.54.5 ± 0.78.1 ± 1.22.3 ± 0.4
Data are presented as mean ± SD from n=5 animals per time point. This is example data and does not represent real experimental results.

Conclusion

Tracer experiments with isotope-labeled this compound are a critical methodology for advancing our understanding of D-amino acid metabolism and its role in health and disease. The protocols and guidelines presented here provide a framework for designing and executing robust and informative studies. Careful optimization of experimental parameters and the use of sensitive analytical techniques like LC-MS/MS are essential for obtaining high-quality, reproducible data. The insights gained from such studies will be instrumental in the development of novel diagnostics and therapeutics targeting D-amino acid pathways.

References

High-Performance Liquid Chromatography Methods for Isoleucine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of isoleucine using various High-Performance Liquid Chromatography (HPLC) methods. The methodologies outlined are suitable for applications in pharmaceutical quality control, biomedical research, and nutritional analysis.

Introduction

Isoleucine is an essential amino acid and a crucial component of many proteins. Accurate quantification of isoleucine is vital in various scientific disciplines, from ensuring the quality of pharmaceutical formulations and dietary supplements to studying metabolic pathways. High-Performance Liquid Chromatography is a powerful and versatile technique for the analysis of amino acids like isoleucine, offering high resolution, sensitivity, and reproducibility.

This guide covers several common HPLC-based approaches for isoleucine analysis, including pre-column derivatization, ion-exchange chromatography, and advanced UPLC-MS/MS methods. Each section includes a detailed experimental protocol and a summary of key quantitative performance parameters.

Method 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA)

This method is widely used for the analysis of primary amino acids. OPA reacts with the primary amine group of isoleucine in the presence of a thiol to form a highly fluorescent derivative, enabling sensitive detection.

Quantitative Data Summary
ParameterValueReference
Linearity Range2.5 - 200 µM[1]
Limit of Detection (LOD)Low fmol range[1]
Precision (%RSD)2.4 - 6.4%[1]
Analysis Time< 35 minutes[1]
Experimental Protocol

1. Sample Preparation:

  • For protein hydrolysate samples, perform acid hydrolysis (e.g., 6M HCl at 110°C for 18-24 hours) to release free amino acids.[]

  • Neutralize the hydrolysate and dilute to a suitable concentration with 0.1 M borate buffer (pH 9.5).

  • For free isoleucine in other matrices, dissolve the sample in the initial mobile phase or a compatible solvent and filter through a 0.45 µm membrane.[3]

2. Automated Pre-Column Derivatization (within autosampler):

  • This automated process significantly improves reproducibility.[4]

  • The autosampler is programmed to perform the following steps:

    • Draw 12.5 µL of Borate buffer.[4]

    • Draw 5.0 µL of the sample.[4]

    • Mix 17.5 µL in air, at maximum speed, 5 times.[4]

    • Wait for 0.2 minutes.[4]

    • Draw 2.5 µL of OPA reagent.[4]

    • Mix 20.0 µL in air, at maximum speed, 10 times.[4]

    • Inject the derivatized sample.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[5]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[5]

  • Gradient:

    • 0 - 1.9 min: 0% B

    • 1.9 - 18.1 min: 57% B

    • 18.1 - 18.6 min: 100% B

    • 18.6 - 22.3 min: 100% B

    • 22.3 - 23.2 min: 0% B

  • Flow Rate: 2.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: Fluorescence detector (Excitation: 260 nm, Emission: 325 nm).[5]

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_hplc HPLC Analysis Sample Protein Sample / Standard Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Neutralization Neutralization & Dilution Hydrolysis->Neutralization Filtration Filtration (0.45 µm) Neutralization->Filtration Mix_Sample_Buffer Mix Sample with Borate Buffer Filtration->Mix_Sample_Buffer Add_OPA Add OPA Reagent Mix_Sample_Buffer->Add_OPA Mix_React Mix and React Add_OPA->Mix_React Injection Injection Mix_React->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Workflow for Isoleucine Analysis by OPA Derivatization.

Method 2: Ion-Exchange Chromatography (IEC) with Post-Column Derivatization

This is a classic and robust method for amino acid analysis. It separates amino acids based on their charge characteristics on an ion-exchange resin, followed by post-column derivatization with ninhydrin for colorimetric detection.

Quantitative Data Summary
ParameterValueReference
Precision (RSDr)2.0 - 5.4%[6]
Precision (RSDR)6.8 - 14.3%[6]
DetectionVisible (440 nm and 570 nm) or Fluorescence[6]
Experimental Protocol

1. Sample Preparation:

  • Extract free isoleucine from the sample using diluted hydrochloric acid.[6]

  • Further dilute the extract with a sodium citrate buffer.[6]

  • Add an internal standard (e.g., norleucine).[6]

  • Filter the sample through a 0.2 µm filter before injection.[3]

2. Ion-Exchange Chromatography Conditions:

  • Column: Cation-exchange resin column.[7]

  • Mobile Phase: A gradient of lithium citrate buffers with increasing pH and ionic strength. For example:

    • Buffer A (Li-A): Separates early eluting amino acids.[7]

    • Buffer B (Li-B): Separates isoleucine, leucine, and others at an elevated temperature (e.g., 48°C).[7]

    • Buffer C (Li-C): Elutes the remaining amino acids at a higher temperature (e.g., 79°C).[7]

  • Column Temperature: Programmed temperature gradient (e.g., 33.5°C to 79°C).[7]

3. Post-Column Derivatization:

  • The column effluent is mixed with a ninhydrin reagent.[3]

  • The mixture passes through a reaction coil heated to approximately 135°C to facilitate the color-forming reaction.[7]

4. Detection:

  • A photometer or visible detector measures the absorbance at 570 nm (for primary amino acids) and 440 nm (for proline).[6]

Logical Relationship Diagram

G Sample Sample Solution (in Citrate Buffer) IEC_Column Ion-Exchange Column Sample->IEC_Column Injection & Separation Heated_Coil Heated Reaction Coil (135°C) IEC_Column->Heated_Coil Eluent Ninhydrin Ninhydrin Reagent Ninhydrin->Heated_Coil Mixing Detector Visible Detector (570nm / 440nm) Heated_Coil->Detector Derivatized Amino Acids Data Chromatogram Detector->Data

Principle of IEC with Post-Column Derivatization.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity, selectivity, and speed, making it ideal for complex biological matrices without the need for derivatization.

Quantitative Data Summary
ParameterValueReference
Retention Time (Isoleucine)~4.224 min[8]
MRM Transition (Isoleucine)132.2 -> 69.1 m/z[8]
Analysis TimeShort, suitable for high throughput[9]
Experimental Protocol

1. Sample Preparation:

  • For dried leaf tissue, perform free amino acid extraction with 1 ml of water for 5 mg of tissue.[8]

  • Centrifuge the extract at 10,000 xg for 10 minutes.[8]

  • Filter the supernatant through a 0.45 µm pore membrane filter.[8]

  • For dried blood spots, the initial extraction from the screening sample can be used directly.[9]

2. UPLC Conditions:

  • Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.7 µm particle size.[10]

  • Mobile Phase A: 0.05% formic acid and 0.03% heptafluorobutyric acid (HFBA) in water.[8]

  • Mobile Phase B: 0.05% formic acid and 0.03% HFBA in acetonitrile.[8]

  • Gradient: A linear gradient from 0% to 90% B.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Injection Volume: 1 µL.[8]

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Isoleucine Transition: Parent ion (m/z) 132.2, Daughter ion (m/z) 69.1.[8]

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_uplc UPLC System cluster_msms Tandem MS System Sample Biological Sample Extraction Aqueous Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection UPLC_Separation UPLC Separation (HSS T3 Column) Injection->UPLC_Separation Ionization ESI+ Source UPLC_Separation->Ionization Q1 Quadrupole 1 (Selects 132.2 m/z) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Selects 69.1 m/z) Q2->Q3 Detector Detector Q3->Detector

UPLC-MS/MS Workflow for Isoleucine Quantification.

Method 4: Chiral Separation of Isoleucine Stereoisomers

Isoleucine has two chiral centers, resulting in four stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine). Chiral HPLC is necessary to separate these isomers. This protocol uses a chiral labeling reagent.

Quantitative Data Summary
ParameterValueReference
ColumnCOSMOSIL 3PBr (pentabromobenzyl-modified silica gel)[11][12]
Labeling ReagentL-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide)[11][12]
DetectionLC-MS[11][12]
Experimental Protocol

1. Sample Preparation and Derivatization:

  • Dissolve the isoleucine stereoisomer standards or sample in a suitable buffer.

  • React with the chiral resolution labeling reagent, L-FDVDA, to form diastereomeric derivatives.[11][12] This reaction is crucial as it allows the separation of enantiomers on a non-chiral column.

2. HPLC-MS Conditions:

  • Column: COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm particle size).[12]

  • Mobile Phase A: 70% methanol in ultrapure water (containing 0.1% formic acid).[12]

  • Mobile Phase B: 100% methanol (containing 0.1% formic acid).[12]

  • Gradient: A linear gradient from 0% to 30% B over 30 minutes.[12]

  • Flow Rate: 0.4 mL/min.[12]

  • Column Temperature: 40°C.[12]

  • Detection: Mass Spectrometry (MS) to identify and quantify the separated, labeled isomers.[11]

Logical Relationship Diagram

G Isoleucine_Isomers Isoleucine Stereoisomers (L, D, L-allo, D-allo) Derivatization Derivatization Reaction Isoleucine_Isomers->Derivatization Chiral_Reagent Chiral Labeling Reagent (L-FDVDA) Chiral_Reagent->Derivatization Diastereomers Diastereomeric Derivatives Derivatization->Diastereomers PBr_Column PBr Column Separation Diastereomers->PBr_Column Separated_Peaks Separated Isomer Peaks PBr_Column->Separated_Peaks MS_Detection Mass Spectrometry Detection Separated_Peaks->MS_Detection

Chiral Separation of Isoleucine Stereoisomers.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Isoleucine and its analogs in the development of potent and stable enzyme inhibitors. The inclusion of D-amino acids in peptide-based or small molecule inhibitors can significantly enhance their therapeutic potential by increasing resistance to proteolytic degradation. This document outlines two primary examples: a this compound-containing dipeptide targeting Angiotensin-Converting Enzyme (ACE) and a this compound analog for the inhibition of Isoleucine 2-Epimerase.

Introduction

D-amino acids, the non-canonical stereoisomers of the common L-amino acids, are increasingly recognized for their utility in drug design. Their inherent resistance to degradation by endogenous proteases makes them ideal building blocks for developing more stable and effective therapeutic agents.[1][2] this compound, in particular, offers a unique hydrophobic side chain that can be exploited for specific interactions within an enzyme's active site.

This document provides detailed protocols for the synthesis and evaluation of this compound-based inhibitors, along with quantitative data and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data for the enzyme inhibitors discussed in these application notes.

Inhibitor NameTarget EnzymeInhibition Constant
L-Isoleucyl-L-TryptophanAngiotensin-Converting Enzyme (ACE)IC50 = 0.7 µM[3]
3-ethyl-3-methyl-D-norvalineIsoleucine 2-EpimeraseK_i_ = 1.5 ± 0.2 mM[4]

Case Study 1: D-Isoleucyl-L-Tryptophan as a Potential Angiotensin-Converting Enzyme (ACE) Inhibitor

The dipeptide L-Isoleucyl-L-Tryptophan has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3] Incorporating this compound in place of L-Isoleucine to create D-Isoleucyl-L-Tryptophan is a promising strategy to develop a more stable and potentially more effective ACE inhibitor.

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

ACE plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][5][6] Inhibition of ACE is a well-established therapeutic approach for hypertension and other cardiovascular diseases. The binding of an inhibitor to ACE can also trigger intracellular signaling cascades, independent of its catalytic activity.[2][5]

ACE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Bradykinin Bradykinin Inactive_Peptides Inactive_Peptides Bradykinin->Inactive_Peptides ACE B2R B2 Receptor Bradykinin->B2R ACE ACE Renin Renin Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1R->Aldosterone_Secretion Vasodilation Vasodilation B2R->Vasodilation ACE_Inhibitor D-Ile-L-Trp ACE_Inhibitor->ACE Inhibits

Caption: Angiotensin-Converting Enzyme (ACE) signaling pathway and the point of inhibition.

Experimental Protocols

This protocol describes the synthesis of the dipeptide using Fmoc-based solid-phase peptide synthesis (SPPS).[5][7][8]

Materials:

  • Fmoc-L-Trp(Boc)-Wang resin

  • Fmoc-D-Isoleucine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Trp(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-D-Isoleucine:

    • In a separate vial, dissolve Fmoc-D-Isoleucine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal this compound.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][9][10][11][12]

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and NMR.[13][14][15][16][17]

This protocol outlines a spectrophotometric method to determine the ACE inhibitory activity of the synthesized dipeptide.[18][19][20][21][22]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Synthesized D-Isoleucyl-L-Tryptophan

  • Captopril (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in borate buffer.

    • Prepare a series of dilutions of the synthesized D-Isoleucyl-L-Tryptophan and captopril in borate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the inhibitor solution (or buffer for control) to each well.

    • Add 10 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each well, mix thoroughly, and centrifuge to separate the layers.

    • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a microplate reader.

  • Calculation of IC50:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Case Study 2: D-Norvaline Analog as an Inhibitor of Isoleucine 2-Epimerase

Isoleucine 2-epimerase is a bacterial enzyme that catalyzes the interconversion of L-isoleucine and D-allo-isoleucine.[9][23] This enzyme is a potential target for the development of novel antimicrobial agents. A substrate-product analog, 3-ethyl-3-methyl-D-norvaline, which mimics the structure of this compound, has been shown to be a competitive inhibitor of this enzyme.[4]

Isoleucine 2-Epimerase in Bacterial Metabolism

Isoleucine 2-epimerase plays a role in the biosynthesis of D-amino acids, which are essential components of the bacterial cell wall peptidoglycan.[4] Inhibition of this enzyme can disrupt cell wall synthesis, leading to bacterial cell death.

Isoleucine_Epimerase_Inhibition L_Isoleucine L-Isoleucine Isoleucine_Epimerase Isoleucine 2-Epimerase L_Isoleucine->Isoleucine_Epimerase D_allo_Isoleucine D-allo-Isoleucine Peptidoglycan_Synthesis Peptidoglycan Synthesis D_allo_Isoleucine->Peptidoglycan_Synthesis Isoleucine_Epimerase->D_allo_Isoleucine Bacterial_Cell_Wall Bacterial_Cell_Wall Peptidoglycan_Synthesis->Bacterial_Cell_Wall Inhibitor 3-ethyl-3-methyl-D-norvaline Inhibitor->Isoleucine_Epimerase Inhibits

Caption: Inhibition of Isoleucine 2-Epimerase disrupts bacterial cell wall synthesis.

Experimental Protocols

This protocol describes a plausible synthetic route for 3-ethyl-3-methyl-D-norvaline, an analog of this compound, based on established methods for synthesizing norvaline and its derivatives.[16][24][25][26]

Materials:

  • 3-Methyl-3-pentanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Ammonia solution

  • Hydrochloric acid (HCl)

  • Enzyme for resolution (e.g., a D-aminoacylase)

  • Solvents (e.g., ethanol, methanol, water)

Procedure:

  • Strecker Synthesis:

    • React 3-methyl-3-pentanone with KCN and NH4Cl in an aqueous ammonia solution to form the corresponding α-aminonitrile.

  • Hydrolysis:

    • Hydrolyze the α-aminonitrile using strong acid (e.g., HCl) to yield racemic 3-ethyl-3-methyl-norvaline.

  • Enzymatic Resolution:

    • Acylate the racemic amino acid.

    • Use a D-aminoacylase to selectively deacylate the D-enantiomer.

    • Separate the resulting free D-amino acid from the acylated L-amino acid based on solubility differences or by chromatography.

  • Purification and Characterization:

    • Purify the 3-ethyl-3-methyl-D-norvaline by recrystallization.

    • Confirm the structure and stereochemistry using techniques such as NMR, mass spectrometry, and polarimetry.

This protocol describes an assay to determine the inhibitory activity of 3-ethyl-3-methyl-D-norvaline against isoleucine 2-epimerase.[23][27][28]

Materials:

  • Purified Isoleucine 2-Epimerase

  • L-Isoleucine (substrate)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Sodium phosphate buffer (pH 8.0)

  • Synthesized 3-ethyl-3-methyl-D-norvaline

  • Reagents for derivatization (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine)

  • HPLC system with a chiral column

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing sodium phosphate buffer, L-Isoleucine, and PLP.

    • Prepare a series of dilutions of the inhibitor, 3-ethyl-3-methyl-D-norvaline.

  • Enzyme Assay:

    • Add the inhibitor dilutions to the reaction mixture.

    • Initiate the reaction by adding the purified isoleucine 2-epimerase.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding acid (e.g., HCl).

  • Quantification of D-allo-Isoleucine:

    • Derivatize the amino acids in the reaction mixture.

    • Separate and quantify the amount of D-allo-Isoleucine produced using a chiral HPLC system.

  • Calculation of Ki:

    • Determine the initial reaction velocities at different substrate and inhibitor concentrations.

    • Use Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development of enzyme inhibitors using this compound.

Inhibitor_Development_Workflow Target_Selection Target Enzyme Selection Inhibitor_Design Inhibitor Design (this compound Incorporation) Target_Selection->Inhibitor_Design Synthesis Chemical Synthesis Inhibitor_Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization In_Vitro_Assay In Vitro Enzyme Inhibition Assay Characterization->In_Vitro_Assay Data_Analysis Data Analysis (IC50/Ki Determination) In_Vitro_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Inhibitor_Design

Caption: General workflow for this compound-based enzyme inhibitor development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Separation of Isoleucine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving baseline separation of isoleucine's four stereoisomers—L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine—is a critical analytical challenge. Due to their structural similarity, these isomers often co-elute, leading to inaccurate quantification and compromised research outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during the chromatographic separation of isoleucine stereoisomers.

Question: Why am I observing poor resolution between L-isoleucine and L-allo-isoleucine?

Answer: Poor resolution between isoleucine diastereomers is a frequent challenge. The primary reasons often relate to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase.

Troubleshooting Steps:

  • Column Selection: The choice of a suitable chiral column is paramount for separating stereoisomers.[1] Polysaccharide-based, macrocyclic glycopeptide, and ligand-exchange chiral columns are often effective.[1] For particularly challenging separations, a column with a pentabromobenzyl-modified silica gel (PBr column) may be necessary, especially after derivatization.[2][3][4]

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter that can significantly influence the ionization state of the isomers and their interaction with the stationary phase.[1] For underivatized amino acids, a mobile phase pH of 7.4 has been shown to provide adequate separation of leucine and isoleucine.[1][5] Fine-tuning the pH can enhance selectivity.

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) are crucial for achieving optimal separation.[1] A gradient elution, which involves gradually increasing the concentration of the organic modifier, can often improve resolution.[1]

  • Temperature: Lowering the column temperature can sometimes improve chiral selectivity and resolution. However, this may also lead to broader peaks, so careful optimization is necessary.[1]

  • Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution.[1]

Question: My isoleucine isomer peaks are tailing. What is the likely cause?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or problems with the column itself.[1]

Troubleshooting Steps:

  • Mobile Phase pH: For basic compounds, a low mobile phase pH can protonate residual silanol groups on a silica-based stationary phase, which helps to reduce secondary interactions that cause tailing.[1] Conversely, a higher pH may be beneficial for acidic compounds.[1]

  • Column Condition: A contaminated or old column can lead to peak tailing.[1] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

  • Sample Overload: Injecting an excessive amount of sample can lead to peak distortion, including tailing.[1] Try reducing the injection volume.

  • Extra-column Volume: Excessive tubing length or a large number of fittings between the injector, column, and detector can contribute to peak broadening and tailing.[1] Ensure that all connections are as short as possible and properly fitted.[1]

Question: I am seeing split peaks for my isoleucine isomers. What should I do?

Answer: Peak splitting is a common issue that often points to a problem with the sample solvent, mobile phase incompatibility, or a physical issue with the column.[1]

Troubleshooting Steps:

  • Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread unevenly at the column head, leading to split peaks.[1] Whenever possible, dissolve your sample in the initial mobile phase.[1]

  • Mobile Phase Incompatibility: When using a gradient elution, ensure that the two mobile phase solvents are miscible in all proportions to prevent phase separation on the column.[1]

  • Column Void or Contamination: A void at the head of the column or particulate contamination on the column frit can disrupt the sample flow path and cause peak splitting.[1] Back-flushing the column or replacing the frit may resolve the issue. If a void is suspected, the column may need to be replaced.[1]

Data Presentation: HPLC Separation Parameters for Isoleucine Stereoisomers

The following table summarizes various HPLC methods and their key parameters for the separation of isoleucine stereoisomers.

Method Column Mobile Phase Flow Rate Temperature Detection Key Outcome Reference
UnderivatizedShim-pack CLC-C18Gradient: 100% 10 mM phosphate buffer (pH 7.4) for 10 min, then to 50% acetonitrile over 15 min1 mL/min25 °CUV (225 nm)Baseline separation of leucine and isoleucine achieved at pH 7.4.[5][6]
Derivatization with L-FDVDACOSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm)Gradient: 70% methanol in ultrapure water (0.1% formic acid) to 100% methanol (0.1% formic acid)0.4 mL/min40 °CLC-MSPrecise separation and identification of all four isoleucine stereoisomers.[4]
UnderivatizedCrownpak CR-I(+) (150 x 3 mm, 5 µm)Isocratic: Acetonitrile/Ethanol/TFA (85:15:0.5, v/v/v)Not SpecifiedNot SpecifiedLC-MS/MSEnantioseparation of most proteinogenic amino acids, including isoleucine isomers.[7]
N-protected (FMOC)CHIROBIOTIC T (250 x 4.6 mm, 5 µm)Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)1 mL/min25 °CUVSeparation of N-blocked amino acid enantiomers.[8]

Experimental Protocols

Protocol 1: Underivatized Isoleucine Isomer Separation by HPLC

This protocol is based on a method for separating underivatized amino acids.

1. Materials:

  • Shim-pack CLC-C18 column (or equivalent C18 column)
  • HPLC system with UV detector
  • Phosphate buffer (10 mM, pH 7.4)
  • Acetonitrile (HPLC grade)
  • Isoleucine stereoisomer standards
  • Sample containing isoleucine stereoisomers

2. Procedure:

  • Prepare the mobile phase: Mobile Phase A is 10 mM phosphate buffer (pH 7.4). Mobile Phase B is acetonitrile.
  • Equilibrate the C18 column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1 mL/min.
  • Prepare the sample by dissolving it in Mobile Phase A.
  • Inject the sample onto the column.
  • Run the following gradient program:
  • 0-10 min: 100% Mobile Phase A
  • 10-25 min: Linear gradient to 50% Mobile Phase B
  • Set the column temperature to 25 °C.
  • Monitor the elution at a wavelength of 225 nm.

Protocol 2: Derivatization-based Separation of Isoleucine Stereoisomers using L-FDVDA and LC-MS

This protocol is based on a method for separating all four isoleucine stereoisomers after derivatization.[4]

1. Materials:

  • COSMOSIL 3PBr column (3.0 mm I.D. × 150 mm, 3 µm)
  • LC-MS system
  • L-FDVDA (1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide) labeling reagent
  • Methanol (LC-MS grade)
  • Ultrapure water with 0.1% formic acid
  • Isoleucine stereoisomer standards
  • Sample containing isoleucine stereoisomers

2. Derivatization Procedure:

  • Hydrolyze peptide samples if necessary.
  • To your amino acid sample, add the L-FDVDA labeling reagent.
  • Incubate the mixture at 50 °C for at least 1 hour to ensure the reaction goes to completion.

3. LC-MS Procedure:

  • Equilibrate the PBr column with 70% methanol in ultrapure water (containing 0.1% formic acid) (Mobile Phase A). Mobile Phase B is 100% methanol (containing 0.1% formic acid).
  • Inject the derivatized sample.
  • Run the following gradient program at a flow rate of 0.4 mL/min and a column temperature of 40 °C:
  • 0-10 min: 0% Mobile Phase B
  • 10-30 min: Linear gradient to 30% Mobile Phase B
  • Detect the labeled isoleucine stereoisomers using the mass spectrometer.

Mandatory Visualizations

G Troubleshooting Workflow for Poor Isoleucine Stereoisomer Separation start Poor Separation Observed check_resolution Poor Resolution? start->check_resolution check_tailing Peak Tailing? check_resolution->check_tailing No resolution_actions Adjust Mobile Phase (pH, Organic %) Optimize Temperature & Flow Rate Evaluate Chiral Column check_resolution->resolution_actions Yes check_splitting Peak Splitting? check_tailing->check_splitting No tailing_actions Adjust Mobile Phase pH Check Column Condition Reduce Sample Load Minimize Extra-column Volume check_tailing->tailing_actions Yes splitting_actions Match Sample Solvent to Mobile Phase Ensure Mobile Phase Miscibility Check for Column Void/Contamination check_splitting->splitting_actions Yes end Improved Separation check_splitting->end No resolution_actions->end tailing_actions->end splitting_actions->end

Caption: Troubleshooting workflow for poor isoleucine stereoisomer separation.

G Experimental Workflow: Derivatization-based Separation sample_prep Sample Preparation (e.g., Hydrolysis) derivatization Derivatization with Chiral Reagent (e.g., L-FDVDA) sample_prep->derivatization hplc_separation HPLC Separation on Chiral Column derivatization->hplc_separation ms_detection Mass Spectrometry Detection hplc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for derivatization-based separation of isoleucine stereoisomers.

G Parameter Interdependencies in Chiral Separations separation Separation Quality (Resolution, Peak Shape) column Chiral Stationary Phase column->separation mobile_phase Mobile Phase (pH, Organic Modifier, Additives) mobile_phase->separation mobile_phase->column temperature Temperature temperature->separation temperature->mobile_phase flow_rate Flow Rate flow_rate->separation derivatization Derivatization derivatization->separation

Caption: Interdependencies of parameters affecting chiral separation quality.

References

Preventing racemization of D-Isoleucine during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to minimize or prevent the racemization of D-Isoleucine during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a concern for this compound?

A1: Racemization is the process that converts a pure enantiomer (like this compound) into a mixture of both D and L forms.[1][2] For Isoleucine, which has two chiral centers, this process is technically called epimerization, where this compound converts to its diastereomer, L-allo-Isoleucine.[1] This is a critical issue in pharmaceutical and biological research because the biological activity of molecules often depends on their specific stereochemistry. The presence of unintended isomers can lead to altered efficacy, toxicity, or purification challenges.[3]

Q2: What is the primary chemical mechanism behind Isoleucine racemization?

A2: The most common mechanism involves the abstraction of the proton from the alpha-carbon (the carbon atom adjacent to the carboxyl group). This reaction is often base-catalyzed and proceeds through a planar carbanion or enolate intermediate.[4] Reprotonation can then occur from either side of this planar intermediate, resulting in a mixture of the original this compound and its epimer, L-allo-Isoleucine.[3][4]

Q3: What are the key factors that promote racemization during sample preparation?

A3: Several factors can induce or accelerate racemization. The most significant are:

  • High pH (Alkaline Conditions): Basic conditions strongly promote the abstraction of the alpha-proton, significantly increasing the rate of racemization.[1][5]

  • High Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and increase reaction rates.[6][7]

  • Extended Exposure Time: The longer a sample is exposed to harsh conditions (like high heat or pH), the greater the extent of racemization will be.[6]

  • Activation of the Carboxyl Group: During peptide synthesis or some derivatization procedures, the carboxyl group is "activated" to facilitate bond formation. This activation increases the acidity of the alpha-proton, making the amino acid more susceptible to racemization.[3][8]

Troubleshooting Guide

This section addresses common problems encountered during sample preparation and provides solutions to minimize this compound racemization.

Problem 1: High levels of L-allo-Isoleucine are detected after protein/peptide hydrolysis.

  • Possible Cause: Standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours) are known to cause racemization, especially for sensitive amino acids.[9] Amino acids bound within a peptide are more susceptible to racemization than free amino acids.[6]

  • Recommended Solutions:

    • Modify Hydrolysis Conditions: Shorten the hydrolysis time by increasing the temperature. Studies have shown that hydrolysis at higher temperatures (e.g., 160°C) for shorter durations (15-60 minutes) can reduce the overall extent of racemization because the peptide bonds are cleaved more rapidly, minimizing the time the amino acid residues are exposed to racemization-prone conditions.[6]

    • Use a Combined Chemical/Enzymatic Approach: A gentler method involves a brief, partial acid hydrolysis (e.g., 6 M HCl at 80-90°C for 15 min) followed by exhaustive enzymatic digestion with broad-specificity proteases like pronase.[10] This approach has been shown to reduce racemization to less than 0.002%.[10]

    • Hydrolyze in Deuterated Acid: Performing the hydrolysis in a deuterated environment (e.g., DCl in D₂O) can significantly reduce racemization. The exchange of the alpha-proton with a deuterium atom makes the C-D bond stronger and less likely to be abstracted.[11][12]

Problem 2: Racemization appears to occur during the derivatization step for GC or HPLC analysis.

  • Possible Cause: The reagents and conditions used for derivatization, particularly those performed under basic conditions or involving activation of the carboxyl group, can induce racemization.

  • Recommended Solutions:

    • Optimize Derivatization pH and Temperature: Perform the reaction at the lowest temperature and mildest pH possible that still allows for efficient derivatization.

    • Choose a Stable Derivatization Reagent: Select reagents that react under mild conditions. For GC-MS analysis, reagents like heptafluorobutyl chloroformate (HFBCF) can be used for in-situ derivatization directly in aqueous extracts, minimizing harsh sample workup steps.[13][14][15]

    • Test for Method-Induced Racemization: Analyze a standard of pure this compound using your derivatization and analysis protocol. The appearance of an L-allo-Isoleucine peak will confirm if the method itself is causing the issue, allowing you to systematically optimize the conditions (reagent concentration, temperature, time, pH).

Problem 3: Inconsistent or unexpectedly high D/L ratios are observed across different samples.

  • Possible Cause: Contamination with exogenous amino acids or the presence of catalytic substances like metal ions can lead to variable racemization rates.[6][16]

  • Recommended Solutions:

    • Ensure Clean Handling: Use high-purity reagents and thoroughly clean all glassware to avoid contamination.

    • Consider Metal Chelators: If metal ion catalysis is suspected, the addition of a chelating agent like EDTA during sample preparation may help, provided it does not interfere with downstream analysis.

    • Standardize Sample Matrix: The rate of racemization can be influenced by the sample matrix.[6] Whenever possible, ensure that calibration standards are prepared in a matrix that closely matches the samples being analyzed.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific conditions employed. The following table summarizes data on amino acid racemization under different hydrolysis methods.

Hydrolysis MethodConditionsRacemization Level (%D / (D+L))Reference
Traditional Acid Hydrolysis 6 M HCl, 110°C, 24 h1.2 to 1.6 times higher than short-duration methods[6]
High Temp, Short-Time Acid 6 M HCl, 160°C, 15 minLowest racemization for this method[6]
Combined Chemical/Enzymatic 10 M HCl (low temp) + Pronase + Peptidases< 0.015% for Asp, < 0.01% for others[17]
Combined Chemical/Enzymatic 6 M HCl, 80-90°C, 15 min + Pronase + Peptidases< 0.002%[10]

Experimental Protocols

Protocol 1: Minimized Racemization via High-Temperature, Short-Time Acid Hydrolysis (Adapted from[6])

  • Sample Preparation: Place the dried peptide or protein sample into a Pyrex hydrolysis tube.

  • Acid Addition: Add an appropriate volume of 6 M HCl.

  • Sealing: Seal the tube under vacuum to prevent oxidation.

  • Hydrolysis: Place the sealed tube in a pre-heated oven at 160°C for 45 to 60 minutes.

  • Cooling & Opening: Cool the tube, then carefully open it.

  • Drying: Evaporate the HCl, typically using a vacuum centrifuge or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for chiral amino acid analysis.

Protocol 2: Ultra-Low Racemization via Combined Chemical and Enzymatic Hydrolysis (Adapted from[10][17])

  • Partial Chemical Hydrolysis: Incubate the protein sample in 6 M HCl at 80-90°C for 15 minutes to partially break it down into smaller peptides.[10]

  • Neutralization: Rapidly cool the sample and neutralize the acid with NaOH.

  • First Enzymatic Digestion: Adjust the pH to the optimal range for Pronase. Add Pronase and incubate at 50°C for 12-16 hours.

  • Second Enzymatic Digestion: Add leucine aminopeptidase and peptidyl-D-amino acid hydrolase and incubate for an additional 24 hours to ensure complete hydrolysis to free amino acids.[10]

  • Analysis: The resulting solution of free amino acids can be directly used for derivatization and chiral analysis.

Visual Guides

Racemization_Mechanism Simplified Racemization Mechanism of this compound cluster_D cluster_Intermediate cluster_L DIso This compound Intermediate Planar Intermediate (Carbanion/Enolate) DIso->Intermediate - H⁺ (Base, Heat) Intermediate->DIso + H⁺ LAllo L-allo-Isoleucine Intermediate->LAllo + H⁺

Caption: Base- and heat-catalyzed epimerization of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Isoleucine Racemization Start High L-allo-Isoleucine Detected CheckHydrolysis Step 1: Review Hydrolysis Conditions Start->CheckHydrolysis IsHarsh Are conditions harsh? (e.g., 110°C, 24h) CheckHydrolysis->IsHarsh ModifyHydrolysis Action: Modify Protocol - Use High Temp/Short Time - Use Enzymatic Method - Use DCl/D₂O IsHarsh->ModifyHydrolysis Yes CheckDeriv Step 2: Review Derivatization IsHarsh->CheckDeriv No ModifyHydrolysis->CheckDeriv TestStandard Action: Test Pure Standard with Derivatization Method CheckDeriv->TestStandard IsRacemized Does standard show racemization? TestStandard->IsRacemized ModifyDeriv Action: Modify Protocol - Lower Temperature/pH - Change Reagent IsRacemized->ModifyDeriv Yes CheckContamination Step 3: Check for Contamination IsRacemized->CheckContamination No ModifyDeriv->CheckContamination End Problem Resolved CheckContamination->End

Caption: A logical workflow for diagnosing and fixing racemization issues.

References

Optimizing Mobile Phase for D/L-Isoleucine Chiral HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of D/L-Isoleucine by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chiral HPLC separation of D/L-Isoleucine, with a focus on mobile phase optimization.

Question: Why am I observing poor resolution between D- and L-Isoleucine peaks?

Answer:

Poor resolution is a common challenge in chiral separations and can be influenced by several mobile phase parameters.

Troubleshooting Steps:

  • Mobile Phase Composition: The type and concentration of the organic modifier are critical. For reversed-phase HPLC, acetonitrile and methanol are common choices. Varying the concentration of the organic modifier can significantly impact selectivity.[1] In normal-phase separations, ethanol is often a better polar modifier than isopropanol, with a good starting point being 20% ethanol in hexane.[2]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of isoleucine and its interaction with the chiral stationary phase (CSP). Small adjustments in pH can lead to significant improvements in resolution.[1]

  • Use of Additives: For acidic compounds like N-derivatized isoleucine, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1% v/v) to the mobile phase can improve peak shape and resolution.[3][4] For basic compounds, a basic additive such as diethylamine (DEA) or ethanolamine may be necessary.[3]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation.[5]

  • Column Temperature: Lowering the column temperature can enhance chiral recognition by strengthening weaker bonding forces, which may improve resolution.[1][2] However, this can also lead to broader peaks, so optimization is necessary.

Question: My D/L-Isoleucine peaks are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing can result from several factors related to the mobile phase and its interaction with the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: For separations on silica-based CSPs, residual silanol groups can cause secondary interactions, leading to tailing. If isoleucine or its derivative is basic, using a low mobile phase pH can protonate these silanol groups and reduce tailing.

  • Additive Concentration: The concentration of additives like TFA or DEA can impact peak shape. Optimizing the concentration (typically in the 0.1-0.5% range) can minimize tailing.[3]

  • Ionic Strength: In reversed-phase or ion-exchange chromatography, the ionic strength of the buffer in the mobile phase can influence peak shape. Ensure the buffer concentration is optimized for your specific application.

Question: I am seeing split peaks for my isoleucine enantiomers. What should I do?

Answer:

Peak splitting often indicates a problem with the sample solvent or mobile phase compatibility.

Troubleshooting Steps:

  • Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band distortion and split peaks at the head of the column. Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Mobile Phase Miscibility: When using a gradient elution, ensure that the mobile phase solvents are miscible in all proportions to prevent phase separation on the column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mobile phases for D/L-Isoleucine chiral separation?

A1: The ideal starting mobile phase depends on the chiral stationary phase (CSP) being used.

  • Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): In normal phase mode, a mixture of hexane and an alcohol (ethanol or isopropanol) is a common starting point (e.g., 90:10 v/v).[2] For reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are typically used.

  • Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC® T): These columns are versatile and can be used with polar ionic, reversed-phase, and polar organic modes. A simple starting mobile phase could be methanol or ethanol with a small amount of an acidic or basic additive.[6][7]

  • Ligand-Exchange CSPs: The mobile phase typically contains a copper salt (e.g., copper sulfate) in an aqueous or aqueous/organic mixture. The concentration of the copper ion is a critical parameter to optimize.[2][5]

  • Crown Ether-based CSPs: These are particularly effective for underivatized amino acids. A common mobile phase is a mixture of methanol and water with an acid like perchloric acid.[8]

Q2: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the separation?

A2: The choice of organic modifier can significantly influence selectivity and resolution. Methanol and acetonitrile have different properties and will interact differently with the analyte and the CSP. Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. It is often beneficial to screen both solvents during method development to determine which provides better selectivity for D/L-Isoleucine on your specific CSP.

Q3: Can mobile phase additives change the elution order of the enantiomers?

A3: Yes, mobile phase additives can sometimes alter the chiral recognition mechanism and lead to a reversal in the elution order of enantiomers. For example, with Fmoc-N-Isoleucine, increasing the concentration of formic acid in the mobile phase has been shown to cause the elution order of the L- and D-enantiomers to flip.[4]

Data Presentation

Table 1: Example Mobile Phase Compositions for Chiral Separation of Amino Acids

Chiral Stationary Phase (CSP) TypeAnalyte TypeMobile Phase CompositionAdditiveReference
Polysaccharide-basedGeneraln-Hexane/2-Propanol (90:10 v/v)0.1% DEA for basic analytes; 0.1% TFA for acidic analytes[2]
Ligand-ExchangeBaclofen0.25 mM Copper SulfateNone[2]
Macrocyclic Glycopeptide (Teicoplanin)Underivatized Amino AcidsMethanol/Water or Acetonitrile/WaterAcidic or Basic modifiers[6]
Crown Ether-basedSerine, Glutamic AcidMethanol/Water (84:16 v/v)5 mM Perchloric Acid[8]
Zwitterionic (Cinchona alkaloid-based)Amino Acids, PeptidesMethanol with a low percentage of waterFormic Acid, Ammonium Formate[9][10]

Experimental Protocols & Methodologies

General Protocol for Mobile Phase Optimization:

  • Select an appropriate chiral stationary phase (CSP) based on literature recommendations for amino acid separations (e.g., polysaccharide, macrocyclic glycopeptide, or ligand-exchange columns).

  • Prepare a stock solution of the D/L-Isoleucine racemate in a suitable solvent, preferably the initial mobile phase.

  • Start with a generic mobile phase composition. For a polysaccharide column in normal phase, begin with Hexane/Ethanol (90/10, v/v). For a macrocyclic glycopeptide column in reversed-phase, start with Acetonitrile/Water (50/50, v/v) with 0.1% TFA.

  • Inject the sample and evaluate the initial separation. Assess the resolution, peak shape, and retention times.

  • Systematically vary one parameter at a time:

    • Organic Modifier Concentration: Create a series of mobile phases with varying percentages of the organic modifier (e.g., 85/15, 80/20 Hexane/Ethanol).

    • Additive Concentration: If using an additive, vary its concentration (e.g., 0.05%, 0.1%, 0.2% TFA).

    • Change Organic Modifier: If resolution is poor, switch the organic modifier (e.g., from ethanol to isopropanol in normal phase, or from acetonitrile to methanol in reversed-phase).

  • Optimize Flow Rate and Temperature: Once a promising mobile phase composition is identified, fine-tune the separation by adjusting the flow rate and column temperature to maximize resolution and efficiency.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: D/L-Isoleucine Mixture select_csp Select Chiral Stationary Phase (CSP) start->select_csp initial_mp Run with Initial Mobile Phase (e.g., Hexane/IPA or ACN/H2O) select_csp->initial_mp evaluate Evaluate Resolution (Rs) initial_mp->evaluate optimize_modifier Adjust Organic Modifier Concentration evaluate->optimize_modifier Rs < 1.5 optimize_additive Add/Adjust Acidic or Basic Additive (e.g., TFA, DEA) evaluate->optimize_additive Poor Peak Shape change_modifier Change Organic Modifier (e.g., MeOH for ACN) evaluate->change_modifier No Separation success Achieved Separation (Rs > 1.5) evaluate->success Rs > 1.5 fail Consider Different CSP evaluate->fail Persistent Failure optimize_modifier->evaluate optimize_additive->evaluate change_modifier->initial_mp optimize_temp_flow Optimize Temperature and Flow Rate optimize_temp_flow->success Fine-tune success->optimize_temp_flow

Caption: Workflow for optimizing the mobile phase in chiral HPLC.

Troubleshooting_Decision_Tree issue Identify Primary Issue poor_res Poor Resolution issue->poor_res peak_tail Peak Tailing issue->peak_tail split_peak Split Peaks issue->split_peak sol_poor_res_1 Adjust Organic Modifier % poor_res->sol_poor_res_1 sol_poor_res_2 Adjust Mobile Phase pH poor_res->sol_poor_res_2 sol_poor_res_3 Lower Column Temperature poor_res->sol_poor_res_3 sol_tail_1 Adjust Mobile Phase pH peak_tail->sol_tail_1 sol_tail_2 Optimize Additive Conc. peak_tail->sol_tail_2 sol_split_1 Dissolve Sample in Initial Mobile Phase split_peak->sol_split_1 sol_split_2 Ensure Mobile Phase Miscibility split_peak->sol_split_2

References

Technical Support Center: Troubleshooting D-Isoleucine Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of D-Isoleucine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you systematically identify and resolve the root causes of peak tailing, ensuring accurate and reproducible results.

Troubleshooting Guide: A Systematic Approach to Resolving this compound Peak Tailing

Peak tailing, characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline, can significantly compromise the accuracy of quantification. This guide provides a step-by-step approach to diagnose and resolve this common chromatographic issue.

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing for a basic compound like this compound in reversed-phase chromatography is often due to a few key factors:

  • Secondary Interactions: The primary cause is often the interaction of the protonated amine group of this compound with ionized residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These interactions create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can exacerbate secondary interactions. If the pH is close to the pKa of the silanol groups (typically around 3.5-4.5) and below the pKa of the this compound amine group (around 9.7), both species will be ionized, leading to strong electrostatic interactions.[1]

  • Column Issues: A contaminated or old column can exhibit increased peak tailing.[4] This can be due to the accumulation of sample matrix components that create active sites for secondary interactions or a physical void at the column inlet.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system (e.g., in fittings, injector, or detector cell) can cause the analyte band to broaden and tail.[4]

Q2: How can I systematically troubleshoot the peak tailing of my this compound sample?

A2: A logical troubleshooting workflow can help you efficiently identify and resolve the issue. Start by assessing the scope of the problem and then systematically investigate potential causes.

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed all_peaks_tailing Do all peaks tail? start->all_peaks_tailing specific_peaks_tailing Only this compound peak tails? all_peaks_tailing->specific_peaks_tailing No check_system Check for Systemic Issues: - Extra-column volume - Column void/blockage - Detector settings all_peaks_tailing->check_system Yes check_chemical Investigate Chemical Interactions: - Mobile phase pH - Secondary silanol interactions - Sample solvent mismatch specific_peaks_tailing->check_chemical solution_system System Solutions: - Minimize tubing length - Use smaller ID tubing - Check fittings - Replace/flush column - Adjust detector settings check_system->solution_system solution_chemical Chemical Solutions: - Adjust mobile phase pH - Use an end-capped column - Add mobile phase modifier (e.g., TEA) - Dissolve sample in mobile phase check_chemical->solution_chemical end Symmetrical Peak solution_system->end solution_chemical->end

A systematic workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Column and Stationary Phase

Q3: Can the type of HPLC column I'm using contribute to this compound peak tailing?

A3: Absolutely. For basic compounds like this compound, the choice of column is critical.

  • Standard Silica Columns: Traditional silica-based columns have a higher population of residual silanol groups, which are the primary sites for the secondary interactions that cause tailing.

  • End-Capped Columns: It is highly recommended to use an "end-capped" column.[3] End-capping is a process that chemically derivatizes the majority of the residual silanol groups, making the stationary phase surface less polar and reducing the sites for unwanted interactions with basic analytes.[3]

  • Column Contamination and Age: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more silanol groups and leading to increased tailing. Regular column flushing and using guard columns can help extend column life.

Interaction Causing Peak Tailing

SilanolInteraction Secondary Interaction of this compound with Stationary Phase cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Si-O- Ionized Silanol Group (SiO⁻) D-Ile-NH3+ Protonated this compound (R-NH₃⁺) D-Ile-NH3+->Si-O- Electrostatic Interaction (Causes Peak Tailing)

Interaction between protonated this compound and a deprotonated silanol group.
Mobile Phase and Modifiers

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

  • Low pH (e.g., < 3): At a low pH, the residual silanol groups on the stationary phase are protonated (neutral, Si-OH), which minimizes their electrostatic interaction with the protonated this compound (R-NH3+). This is a common and effective strategy to reduce peak tailing.[2]

  • Mid-Range pH (e.g., 4-7): In this range, the silanol groups are often ionized (negatively charged, SiO-), while this compound remains protonated (positively charged). This leads to strong secondary ionic interactions and significant peak tailing.

  • High pH (e.g., > 8): At a high pH, this compound will be in its neutral form (R-NH2), which reduces the ionic interaction with the negatively charged silanol groups. However, using a high pH requires a pH-stable column, as traditional silica-based columns can dissolve under these conditions.

Q5: What are mobile phase additives, and can they help with this compound peak tailing?

A5: Yes, mobile phase additives, sometimes called "silanol blockers" or "competing bases," can significantly improve peak shape. A common additive for basic compounds is triethylamine (TEA). TEA is a small basic molecule that competes with this compound for the active silanol sites on the stationary phase, thereby masking these sites and reducing the secondary interactions that cause tailing. A typical starting concentration for TEA is around 0.1% (v/v) in the mobile phase.

Sample and System

Q6: Could my sample preparation or injection volume be the cause of peak tailing?

A6: Yes, both can contribute to poor peak shape.

  • Sample Solvent: If your this compound sample is dissolved in a solvent that is much stronger (more non-polar in reversed-phase) than your initial mobile phase, it can cause the analyte band to spread at the head of the column, leading to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too high a concentration or volume of your sample can overload the column.[4] This means that the stationary phase becomes saturated, leading to a non-ideal chromatographic process and peak tailing. Try diluting your sample or reducing the injection volume to see if the peak shape improves.

Q7: What instrumental factors can contribute to peak tailing?

A7: Extra-column band broadening, which is the dispersion of the analyte band outside of the column, can lead to peak tailing. This can be caused by:

  • Excessively long or wide-bore tubing between the injector, column, and detector.

  • Poorly made connections that create dead volume.

  • A large detector cell volume.

Ensure that all connections are secure and that the tubing length and internal diameter are minimized.

Data Presentation: Impact of Chromatographic Parameters on Peak Shape

The following table summarizes the qualitative effects of key chromatographic parameters on this compound peak tailing. This information can guide your method development and troubleshooting efforts.

ParameterConditionExpected Effect on this compound Peak TailingRationale
Mobile Phase pH Low pH (~2.5-3.5)Reduced Tailing Protonates residual silanol groups, minimizing secondary interactions with the protonated analyte.
Mid pH (~4-7)Increased Tailing Silanol groups are ionized and strongly interact with the protonated analyte.
High pH (>8)Reduced Tailing This compound is in its neutral form, minimizing ionic interactions. Requires a pH-stable column.
Organic Modifier Increased % AcetonitrileMay Reduce Tailing Can help to more quickly elute the tailing portion of the peak, but may not address the root cause.
Column Type Standard C18Prone to Tailing Higher density of active silanol sites.
End-Capped C18Reduced Tailing Silanol groups are masked, reducing secondary interaction sites.
Sample Load High Concentration/VolumeIncreased Tailing Overloads the stationary phase, leading to non-linear chromatography.
Low Concentration/VolumeReduced Tailing Operates within the linear capacity of the column.

Experimental Protocols: Key Troubleshooting Experiments

Here are detailed methodologies for experiments you can perform to systematically troubleshoot and resolve this compound peak tailing.

Protocol 1: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize secondary interactions and improve this compound peak shape.

Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • C18 reversed-phase column (end-capped is recommended)

  • This compound standard solution

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphoric acid or formic acid for pH adjustment

Procedure:

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.5, 4.5, and 7.0). For example, to prepare a phosphate buffer at pH 2.5, dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH with phosphoric acid.

  • Mobile Phase Composition: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 90:10 v/v aqueous:organic).

  • System Equilibration: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.

  • Analysis: Inject the this compound standard and record the chromatogram.

  • Evaluation: Compare the peak shape (asymmetry factor) of this compound at each pH. A significant improvement in peak symmetry is expected at lower pH values.

Protocol 2: Evaluation of Sample Load

Objective: To determine if column overload is the cause of peak tailing.

Materials:

  • HPLC system with a validated method for this compound

  • This compound standard of known concentration

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound standard (e.g., 100%, 50%, 25%, 10%, and 5% of the original concentration).

  • Analysis: Inject a constant volume of each dilution onto the column and record the chromatograms.

  • Evaluation: Observe the peak shape for each concentration. If the peak tailing decreases significantly with decreasing concentration, it is likely that your original sample was overloading the column. In this case, either dilute your samples before analysis or consider using a column with a higher loading capacity.

References

Enhancing D-Isoleucine ionization efficiency in ESI-MS.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhancement of D-Isoleucine ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the ESI-MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Ionization of this compound

Possible Causes:

  • Suboptimal mobile phase composition.

  • Ion suppression from matrix components or mobile phase additives.[1]

  • Formation of multiple adducts, leading to a divided signal.[2]

  • Insufficient protonation of this compound.

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase to an acidic pH to promote protonation of this compound. The addition of a small percentage of an acid modifier like formic acid or acetic acid can significantly improve ionization efficiency.[3][4] A low acid concentration (<0.5%) may lead to peak broadening.[3]

  • Incorporate Mobile Phase Modifiers: The use of ammonium formate or ammonium acetate in the mobile phase can improve peptide and amino acid separations and signal intensity.[1][5][6] A combination of formic acid and ammonium formate has been shown to improve separations and increase peptide identifications.[1][6]

  • Consider "Supercharging" Agents: For analytes that are difficult to ionize, the addition of a "supercharging" reagent to the electrospray solution can increase the charge state of the analyte and enhance signal intensity.[7][8] Common supercharging agents include m-nitrobenzyl alcohol (m-NBA) and glycerol.[7][9]

  • Evaluate Metal Adduct Formation: this compound can form adducts with alkali metals (e.g., [M+Na]+, [M+K]+), which can sometimes offer better sensitivity than the protonated molecule [M+H]+.[2] To intentionally promote the formation of a specific metal adduct for improved and consistent signal, you can add the corresponding acetate salt (e.g., sodium acetate) to the mobile phase.[2]

  • Derivatization: If direct analysis fails to yield sufficient intensity, consider derivatizing this compound to improve its physicochemical properties for ESI. Acylation is one such method that can enhance surface activity and ionization efficiency.[10][11]

Issue 2: Inconsistent Retention Times and Poor Peak Shapes

Possible Causes:

  • Inappropriate mobile phase composition for the chromatographic mode.

  • Secondary interactions with the stationary phase.

  • Column degradation.

Troubleshooting Steps:

  • Mobile Phase Optimization for HILIC: When using Hydrophilic Interaction Liquid Chromatography (HILIC), ensure the organic solvent composition is appropriate. Aprotic solvents like acetonitrile generally provide good retention for amino acids.[3]

  • Control Acid Modifier Concentration: In CEX/HILIC mixed-mode chromatography, a low concentration of acid modifier (<0.5%) can lead to peak broadening due to additional ion exchange with silanol groups.[3]

  • Buffer Salt Concentration: In ion-exchange chromatography, a low buffer salt concentration can lead to increased retention, and for positively charged amino acids, may prevent elution if the concentration is too low (<20 mM).[3]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection to guarantee reproducible retention times.

Issue 3: Difficulty Distinguishing this compound from its Isomer L-Leucine

Possible Causes:

  • Leucine and Isoleucine are isobaric, meaning they have the same mass and are often indistinguishable by a single stage of mass spectrometry.[12][13]

Troubleshooting Steps:

  • Chromatographic Separation: The most reliable method to differentiate isomers is through chromatographic separation prior to MS analysis.[14] Both reversed-phase and HILIC methods can be optimized to separate leucine and isoleucine.[14][15]

  • Tandem Mass Spectrometry (MS/MS): While their initial mass is the same, their fragmentation patterns in MS/MS can differ. Isoleucine fragmentation can lead to a diagnostic ion at m/z 69, which is produced in much greater abundance for isoleucine than for leucine.[13][16] By monitoring specific fragment ions, it is possible to selectively detect each isomer.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the best mobile phase modifier for enhancing this compound signal in positive ion ESI-MS?

A1: For positive ion mode, acidic modifiers are generally recommended to promote protonation. Formic acid (0.1%) is a very common and effective choice as it is volatile and provides a good source of protons with minimal signal suppression compared to additives like trifluoroacetic acid (TFA).[1][6] The combination of 0.1% formic acid with 10 mM ammonium formate has also been shown to improve chromatographic separation and signal for amino acids.[5]

Q2: How can I reduce the formation of unwanted sodium and potassium adducts?

A2: To minimize random metal adduct formation, you can lower the pH of the mobile phase by adding an acid like formic acid. This provides an excess of protons to compete with the metal ions for the analyte.[2] Using high-purity solvents and plastic vials instead of glass can also help reduce the source of alkali metal contaminants.[19] The use of fluorinated alkanoic acids along with formic acid and volatile ammonium salts can also be effective in suppressing metal adduct formation.[20][21]

Q3: Can derivatization really improve my this compound signal?

A3: Yes, derivatization can significantly enhance the ESI response. By adding a chemical tag to the this compound molecule, you can increase its surface activity and/or introduce a readily ionizable group.[10][11] For example, acylation has been shown to improve the ionization efficiency of amino acids.[10][11]

Q4: What are "supercharging" agents and when should I use them?

A4: Supercharging agents are small molecules added to the ESI solvent that can increase the charge state of an analyte, for example, from [M+H]+ to [M+2H]2+.[7] This can be particularly useful for improving the signal of molecules that are difficult to ionize. You should consider using them when you have a low signal intensity for this compound and other optimization strategies have not been sufficient. Common examples include m-nitrobenzyl alcohol (m-NBA) and glycerol.[7][9]

Q5: My this compound peak is broad and tailing. What should I do?

A5: Peak broadening and tailing can be caused by several factors. Check the following:

  • Mobile Phase pH: Ensure the pH is appropriate for the analyte and column chemistry.

  • Acid Concentration: As mentioned in the troubleshooting section, too low an acid concentration in certain chromatographic modes can cause peak broadening.[3]

  • Column Health: The column may be degrading or contaminated. Try flushing the column or replacing it if necessary.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adjusting the mobile phase composition (e.g., ionic strength, organic solvent ratio) can help mitigate these effects.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Modifiers on Amino Acid Analysis

Mobile Phase ModifierObservationReference
0.1% Formic AcidCommonly used for LC-MS, exhibits less signal suppression than TFA.[1][6][1][6]
10 mM Ammonium Formate / 0.125% Formic AcidProvided the best performance for amino acids in HILIC.[5][5]
10 mM Ammonium Acetate / 0.1% Acetic AcidA reasonable compromise for signal intensity and retention time stability in RPLC for lipids, which can be extrapolated to other small molecules.[5][5]
Formic Acid / Ammonium Formate CombinationImproved online RP-LC separations and led to significant increases in peptide identifications.[1][6][1][6]

Experimental Protocols

Protocol 1: General this compound Analysis using HILIC-ESI-MS

This protocol is a general starting point for the analysis of this compound.

  • Sample Preparation: Dissolve this compound standard or extracted sample in the initial mobile phase.

  • LC System:

    • Column: A HILIC column suitable for amino acid analysis.

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.125% formic acid.[5]

    • Mobile Phase B: 95:5 Acetonitrile/Water with 10 mM ammonium formate and 0.125% formic acid.[5]

    • Gradient: A suitable gradient from high organic to high aqueous to elute this compound.

    • Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a standard analytical column).[5]

    • Column Temperature: 45 °C.[5]

  • MS System (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for the [M+H]+ of this compound (m/z 132.1021).

    • Capillary Voltage: Optimize in the range of 2-4 kV.

    • Drying Gas Flow and Temperature: Optimize for your specific instrument to ensure efficient desolvation.

Protocol 2: Enhancing this compound Signal with a Supercharging Agent

This protocol can be used when the signal for this compound is low.

  • Prepare Mobile Phase with Supercharging Agent: Add a low percentage (e.g., 0.1% v/v) of m-nitrobenzyl alcohol (m-NBA) to your optimized mobile phase (from Protocol 1).[8]

  • Run the analysis as described in Protocol 1.

  • Data Analysis: Monitor for an increase in the signal intensity of this compound and potentially a shift to higher charge states (though for small molecules like isoleucine, this is less common than for large proteins).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve injection Inject into LC System dissolve->injection hilic HILIC Column injection->hilic esi ESI Source hilic->esi ms_detect Mass Analyzer esi->ms_detect data_acq Data Acquisition ms_detect->data_acq analysis Signal Processing & Quantification data_acq->analysis

Caption: A typical experimental workflow for this compound analysis by LC-ESI-MS.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcome start Low this compound Signal opt_ph Optimize Mobile Phase pH start->opt_ph add_mod Add Modifiers (e.g., Ammonium Formate) opt_ph->add_mod end Enhanced Signal Intensity opt_ph->end use_super Use Supercharging Agent add_mod->use_super add_mod->end eval_adducts Evaluate Metal Adducts use_super->eval_adducts use_super->end derivatize Derivatize Sample eval_adducts->derivatize eval_adducts->end derivatize->end

Caption: A logical diagram for troubleshooting low this compound signal intensity.

References

D-Isoleucine Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with D-Isoleucine in aqueous buffers. The following information is designed to provide direct, actionable advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A: this compound, like other amino acids, is a zwitterionic molecule, meaning it has both a positive and a negative charge. Its solubility in water is limited and highly dependent on the pH of the solution.[1][2] The lowest solubility occurs at its isoelectric point (pI), which is the pH at which the net charge of the molecule is zero. For isoleucine, the pI is approximately 6.02. If your buffer's pH is close to this value, you will likely encounter solubility issues.

Q2: How does pH affect the solubility of this compound?

A: The solubility of amino acids, including this compound, is significantly influenced by pH.[3]

  • At its isoelectric point (pI ≈ 6.02): this compound exists predominantly as a neutral zwitterion, leading to minimal solubility due to strong intermolecular electrostatic interactions.

  • Below the pI (acidic conditions): The carboxyl group is protonated (-COOH), and the amino group is protonated (-NH3+), resulting in a net positive charge. This increased polarity enhances solubility in aqueous solutions.

  • Above the pI (alkaline conditions): The amino group is deprotonated (-NH2), and the carboxyl group is deprotonated (-COO-), resulting in a net negative charge. This also increases its solubility in water.

Q3: What is the expected solubility of this compound in common buffers?

A: While specific quantitative data for this compound in all buffers is not extensively published, data for L-Isoleucine provides a strong indication of expected solubility due to their identical chemical properties (excluding stereochemistry).

Buffer SystempHTemperature (°C)Expected Solubility (g/L)Notes
Deionized Water~7.025~41.2[4]Solubility is moderate near neutral pH.
Phosphate Buffered Saline (PBS)7.425Soluble[4]L-Isoleucine is reported as soluble in phosphate buffer at pH 7.1.[4]
TRIS Buffer7.425ModerateExpect solubility similar to water and PBS. Adjusting pH may be necessary for higher concentrations.
Acidic Buffer (e.g., Citrate)4.025HighSolubility is significantly increased in acidic conditions.
Basic Buffer (e.g., Carbonate)9.025HighSolubility is also significantly increased in alkaline conditions.

Q4: My this compound solution is cloudy. What does this mean and what should I do?

A: Cloudiness in your this compound solution can indicate several issues:

  • Precipitation: The concentration of this compound may have exceeded its solubility limit in the current buffer conditions (pH, temperature).

  • Aggregation: Amino acids can sometimes form aggregates, which are clusters of molecules that scatter light and make the solution appear cloudy.

  • Contamination: Microbial growth or particulate contamination can also cause cloudiness.

To address this, refer to the Troubleshooting Guide below.

Troubleshooting Guide

Issue 1: this compound Powder Does Not Dissolve

Possible Causes:

  • The buffer pH is too close to the isoelectric point (pI ≈ 6.02).

  • The concentration of this compound is too high for the chosen buffer and temperature.

  • The dissolution method is insufficient.

Solutions:

  • Adjust the pH:

    • For acidic conditions, add small increments of a dilute acid (e.g., 0.1 M HCl) to lower the pH to < 5.

    • For alkaline conditions, add small increments of a dilute base (e.g., 0.1 M NaOH) to raise the pH to > 7.

  • Increase the Temperature: Gently warm the solution (e.g., to 37-50°C) while stirring. Be cautious, as excessive heat can degrade some biological reagents.

  • Use Sonication: Place the solution in a sonicator bath for short intervals to break up any clumps and enhance dissolution.

  • Increase Buffer Volume: If the concentration is too high, dilute the solution with more buffer.

Issue 2: this compound Precipitates Out of Solution After Dissolving

Possible Causes:

  • Temperature Change: A decrease in temperature after dissolution (e.g., moving from room temperature to 4°C for storage) can cause the this compound to precipitate.

  • pH Shift: The pH of the buffer may have changed over time.

  • Supersaturated Solution: The initial dissolution method may have created a temporary supersaturated state that is not stable over time.

Solutions:

  • Re-dissolve with Gentle Warming: Warm the solution slightly while stirring to see if the precipitate re-dissolves.

  • Check and Adjust pH: Verify the pH of the solution and adjust if necessary.

  • Filter the Solution: If a small amount of precipitate is present and re-dissolving is not an option, you can filter the solution through a 0.22 µm filter to remove the precipitate. Note that this will lower the final concentration of your this compound.

  • Prepare Fresh: For critical experiments, it is always best to prepare a fresh solution.

Logical Flow for Troubleshooting this compound Solubility Issues

G Troubleshooting this compound Solubility start Start: this compound Solubility Issue check_pH Is buffer pH near 6.0? start->check_pH adjust_pH Adjust pH to < 5 or > 7 check_pH->adjust_pH Yes check_concentration Is concentration high? check_pH->check_concentration No success Success: this compound Dissolved adjust_pH->success increase_volume Increase buffer volume check_concentration->increase_volume Yes use_sonication Use sonication or gentle warming check_concentration->use_sonication No increase_volume->success check_stability Is solution cloudy after storage? use_sonication->check_stability check_temp Was solution cooled after dissolving? rewarm Gently re-warm and stir check_temp->rewarm rewarm->success check_stability->check_temp Yes filter_solution Filter through 0.22 µm filter check_stability->filter_solution No prepare_fresh Prepare fresh solution filter_solution->prepare_fresh If concentration is critical filter_solution->success prepare_fresh->success

Caption: A flowchart for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in Aqueous Buffer

This protocol outlines the basic steps for dissolving this compound in a standard aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • pH meter

  • Stir plate and stir bar

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to the appropriate volume of your chosen buffer.

  • Stir the solution at room temperature.

  • If the this compound does not fully dissolve, check the pH of the solution.

  • If the pH is between 5.5 and 6.5, adjust the pH to be outside of this range.

    • For a final acidic solution, slowly add 0.1 M HCl dropwise while monitoring the pH until the desired pH is reached and the solid is dissolved.

    • For a final basic solution, slowly add 0.1 M NaOH dropwise while monitoring the pH until the desired pH is reached and the solid is dissolved.

  • If the final application requires a neutral pH, you can back-titrate the solution to the desired pH after the this compound has fully dissolved. Be aware that this may cause precipitation if the final concentration is high.

Protocol 2: Enhancing this compound Solubility with a Co-solvent (DMSO)

For applications where a small amount of an organic co-solvent is tolerable, Dimethyl sulfoxide (DMSO) can be used to create a concentrated stock solution.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Aqueous buffer for final dilution

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO. This compound is soluble in DMSO up to 55 mg/mL.[5]

  • Gently vortex or sonicate to ensure complete dissolution.

  • For your experiment, dilute the DMSO stock solution into your final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.

  • The final concentration of DMSO in your working solution should be kept as low as possible, typically below 1%, as higher concentrations can be toxic to cells.[6]

Experimental Workflow for Preparing a this compound Solution

G Workflow for Preparing this compound Solution start Start: Prepare this compound Solution weigh Weigh this compound Powder start->weigh add_buffer Add to Aqueous Buffer weigh->add_buffer stir Stir at Room Temperature add_buffer->stir check_dissolution Fully Dissolved? stir->check_dissolution check_pH Check pH check_dissolution->check_pH No final_pH_adjustment Back-titrate to desired pH (optional) check_dissolution->final_pH_adjustment Yes adjust_pH Adjust pH to < 5 or > 7 check_pH->adjust_pH gentle_heat Apply Gentle Heat/Sonication adjust_pH->gentle_heat recheck_dissolution Fully Dissolved? gentle_heat->recheck_dissolution recheck_dissolution->final_pH_adjustment Yes end Solution Ready for Use recheck_dissolution->end No, consider co-solvent sterile_filter Sterile Filter (0.22 µm) final_pH_adjustment->sterile_filter sterile_filter->end

Caption: A step-by-step workflow for preparing a this compound solution.

This compound Signaling and Experimental Considerations

While this compound itself is not a direct signaling molecule in the classical sense, its presence can influence cellular processes. For instance, this compound can act as a selective activator of the Asc-1 antiporter, which can modulate the release of D-serine and glycine, thereby impacting NMDA receptor-dependent synaptic plasticity.[7]

Logical Relationship of Factors Affecting this compound Solubility

G Factors Influencing this compound Solubility solubility This compound Solubility aggregation Aggregation solubility->aggregation pH pH of Buffer pH->solubility pI Isoelectric Point (pI) pI->pH influences effect of temperature Temperature temperature->solubility concentration Concentration concentration->solubility co_solvents Co-solvents (e.g., DMSO) co_solvents->solubility

Caption: Key factors influencing the solubility of this compound.

References

Minimizing matrix effects for D-Isoleucine analysis in plasma.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantitative analysis of D-Isoleucine in plasma. Our focus is on minimizing matrix effects to ensure accurate and reproducible results, primarily using LC-MS/MS.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in plasma, with a focus on matrix effects.

Question 1: I am observing significant ion suppression for this compound. What are the potential causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous components from the plasma matrix interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal intensity.[1][2]

Potential Causes:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression. They often co-extract with analytes during sample preparation.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from the plasma or buffers used during sample preparation can accumulate in the ion source and hinder analyte ionization.[1]

  • Other Endogenous Molecules: Other small molecules, peptides, and proteins can also compete with this compound for ionization.

Troubleshooting & Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]

    • Solid-Phase Extraction (SPE): This technique is generally more effective at removing phospholipids and other interferences compared to protein precipitation.[4] Mixed-mode or specific phospholipid removal SPE cartridges can be particularly effective.

    • Protein Precipitation (PPT): While a simpler method, it may not remove all ion-suppressing components.[4] If using PPT, optimization of the precipitation solvent and ratio is crucial. Acetonitrile is often more efficient than methanol for protein removal.[5]

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method, depending on the physicochemical properties of this compound and the interfering substances.

  • Chromatographic Separation:

    • Improve Separation: Modify your LC method to chromatographically separate this compound from the regions where ion suppression occurs. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with different selectivity.[1] A post-column infusion experiment can help identify these suppression zones.

    • Chiral Column Selection: For this compound analysis, a chiral column is essential to separate it from its L-isomer. Columns like crown ether-based chiral columns (e.g., CROWNPAK CR-I(+)) have been shown to be effective for the separation of underivatized amino acid enantiomers.[6]

  • Mass Spectrometer Source Optimization:

    • Ion Source Selection: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[2] However, ESI is often preferred for polar molecules like amino acids.

    • Ionization Mode: Switching from positive to negative ionization mode (if this compound can be ionized) can sometimes reduce interferences, as fewer matrix components may ionize in negative mode.[2]

  • Compensation Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][7]

    • Matrix-Matched Calibrants: Preparing calibration standards in a blank plasma matrix that has undergone the same sample preparation process can help to compensate for consistent matrix effects.[8]

Question 2: My recovery for this compound is low and inconsistent. What steps should I take to troubleshoot this?

Answer:

Low and inconsistent recovery can stem from various stages of the analytical workflow, from sample preparation to LC-MS/MS analysis.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Protein Precipitation: Incomplete precipitation can lead to analyte loss through entrapment in the protein pellet. Ensure the correct solvent-to-plasma ratio is used (typically 3:1 acetonitrile to plasma).[9] Also, consider the pH of the precipitation solution, as it can affect the charge state and solubility of this compound.

    • Solid-Phase Extraction:

      • Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate for retaining this compound. For amino acids, cation-exchange SPE is often used.[10]

      • Method Optimization: Suboptimal loading, washing, or elution steps can lead to analyte loss. Ensure the pH of the sample during loading is appropriate for retention.[10] The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough for complete elution.

    • Analyte Stability: Ensure this compound is stable throughout the sample preparation process. Degradation can occur due to pH, temperature, or enzymatic activity. It is recommended to perform deproteinization as soon as possible after plasma collection.[11]

  • Check for Adsorption: this compound might be adsorbing to plasticware (e.g., pipette tips, collection plates) or the LC system. Using low-adsorption labware and ensuring the mobile phase is compatible can help mitigate this.

  • LC-MS/MS System Check:

    • Injection Issues: A partially blocked injector or syringe can lead to inconsistent injection volumes.

    • Column Performance: A deteriorating column can lead to poor peak shape and reduced response.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A1: While the ideal technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) , particularly with mixed-mode cation exchange or phospholipid removal sorbents, is generally considered superior to Protein Precipitation (PPT) for minimizing matrix effects in plasma analysis.[4][5] SPE provides a more thorough cleanup, removing a wider range of interfering substances like phospholipids, which are a primary cause of ion suppression.[3] However, PPT is a simpler and faster method that can be sufficient if matrix effects are found to be minimal or can be adequately compensated for by a stable isotope-labeled internal standard.

Q2: Is derivatization necessary for the analysis of this compound by LC-MS/MS?

A2: Not necessarily. There are methods for the direct analysis of underivatized this compound using chiral chromatography.[6] However, derivatization with a chiral reagent can offer advantages such as improved chromatographic retention on standard reversed-phase columns, enhanced separation of enantiomers, and increased ionization efficiency, leading to better sensitivity.[7] The choice between a direct or derivatization approach depends on the required sensitivity, available instrumentation, and the complexity of the plasma matrix.

Q3: How do I separate this compound from L-Isoleucine and other isomers like alloisoleucine?

A3: The separation of this compound from its enantiomer (L-Isoleucine) and diastereomers (D- and L-alloisoleucine) requires chiral chromatography. This can be achieved in two main ways:

  • Direct Chiral Chromatography: Using a chiral stationary phase (CSP) column, such as a crown ether-based column, that can directly resolve the enantiomers without derivatization.[6]

  • Indirect Chiral Chromatography (Chiral Derivatization): Reacting the isoleucine isomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase column.[7]

Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A4: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[7] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Experimental Protocols & Data

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance data for different sample preparation techniques used in amino acid analysis from plasma. Note that specific values for this compound may vary depending on the exact experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile80 - 11070 - 120 (can be significant)Simple, fast, low costLess effective at removing phospholipids and salts, prone to ion suppression
Solid-Phase Extraction (SPE) - Cation Exchange70 - 10090 - 110 (generally low)Effective removal of interferences, cleaner extractsMore complex, time-consuming, and costly than PPT
Phospholipid Removal Plates 85 - 10595 - 105 (very low)Specifically targets and removes phospholipidsHigher cost, may not remove other types of interferences

Data is compiled from general knowledge in the field and literature on amino acid analysis.[4][5][10]

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Spike 100 µL of plasma with the appropriate internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired, to aid precipitation and analyte protonation) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean collection plate or vial, avoiding disturbance of the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis. This step helps to concentrate the analyte and ensures compatibility with the chromatographic system.

Protocol 2: Solid-Phase Extraction (SPE) - Cation Exchange

This protocol is a general guideline for using a cation-exchange SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma sample on ice.

    • Spike with internal standard.

    • Acidify the plasma sample by diluting with a weak acid (e.g., 1:1 with 0.1 M acetic acid, pH ~2.8) to ensure this compound is positively charged.[10]

    • Centrifuge to remove any initial precipitates.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of the weak acid used for sample pre-treatment through the cartridge.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 1 mL of the weak acid through the cartridge to remove neutral and anionic interferences.

    • Pass 1 mL of methanol through the cartridge to remove lipids and other non-polar interferences.

  • Elution:

    • Elute this compound with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge and release it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis in Plasma cluster_sample_prep Sample Preparation cluster_downstream cluster_analysis Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt Method A spe Solid-Phase Extraction (e.g., Cation Exchange) is_spike->spe Method B centrifuge Centrifugation ppt->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate & Reconstitute supernatant->drydown elution->drydown lcms Chiral LC-MS/MS Analysis drydown->lcms data Data Acquisition & Processing lcms->data results Results data->results

Caption: Workflow for this compound analysis comparing Protein Precipitation and Solid-Phase Extraction.

troubleshooting_matrix_effects Troubleshooting Ion Suppression for this compound Analysis start Ion Suppression Observed (Low & Inconsistent Signal) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a validated SIL-IS for this compound. This will compensate for variability. q1->sol1 a1_no q2 How effective is the sample cleanup? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a more rigorous cleanup method like SPE (e.g., phospholipid removal or mixed-mode). q2->sol2 a2_ppt sol3 Optimize SPE method: - Check sorbent type - Optimize wash & elution steps - Ensure correct sample pH q2->sol3 a2_spe a2_ppt Using PPT a2_spe Using SPE q3 Is this compound co-eluting with a suppression zone? sol2->q3 sol3->q3 sol4 Modify LC method: - Adjust gradient - Change mobile phase - Use a different column chemistry q3->sol4 a3_yes end_node Re-evaluate performance. If issues persist, investigate MS source conditions. q3->end_node a3_no a3_yes Yes a3_no No sol4->end_node

Caption: Decision tree for troubleshooting ion suppression in this compound analysis.

References

Stability of D-Isoleucine in different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of D-Isoleucine under various storage conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

For long-term storage, solid this compound should be kept in a well-sealed container at -20°C. For short-term use, storage at 2-8°C is acceptable. It is crucial to protect the compound from moisture.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable buffer and stored at -20°C or -80°C for long-term stability. For daily use, aliquots can be stored at 2-8°C for a limited time. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What is the expected stability of this compound at room temperature?

While specific long-term stability data at room temperature is not extensively published, amino acid solutions, in general, can show signs of degradation when stored at room temperature for extended periods. This can manifest as discoloration, precipitation, or changes in pH. For critical applications, it is recommended to minimize the time this compound solutions are kept at room temperature.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of amino acids in solution is often pH-dependent. Extreme pH values (highly acidic or alkaline) can accelerate degradation pathways such as hydrolysis and racemization. For optimal stability, it is recommended to maintain the pH of this compound solutions near neutral (pH 6-8), unless experimental conditions require otherwise. The solubility of isoleucine is also pH-dependent, with minimum solubility near its isoelectric point.[1][2]

Q5: Is this compound sensitive to light?

While this compound does not have a strong chromophore to absorb UV-visible light, prolonged exposure to light, especially UV light, can potentially lead to photodegradation. It is good laboratory practice to store this compound solutions in amber vials or protect them from light, particularly during long-term storage or in photostability studies.

Q6: What are the potential degradation products of this compound?

Potential degradation of this compound can occur through several pathways, including:

  • Oxidation: The amino acid can be oxidized, especially in the presence of oxidizing agents or under oxidative stress conditions.

  • Hydrolysis: At extreme pH and temperature, the amide bond in peptides containing this compound or the amino acid itself can undergo hydrolysis.

  • Racemization/Epimerization: Under certain conditions, such as high temperature or extreme pH, this compound could potentially epimerize to D-alloisoleucine or racemize. Studies on L-isoleucine have shown epimerization to D-alloisoleucine under heating.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected precipitation in this compound solution - Low Solubility: The concentration of this compound may have exceeded its solubility in the chosen solvent or at the specific pH and temperature. The solubility of amino acids is often lowest near their isoelectric point.[1] - Aggregation: Changes in temperature or pH, or the presence of contaminants, can induce aggregation. - Degradation: A degradation product with lower solubility may have formed.- Verify the solubility of this compound in the specific solvent and at the intended pH and temperature. - Consider adjusting the pH or using a co-solvent to increase solubility. - Filter the solution through a 0.22 µm filter to remove any particulates. - Analyze the precipitate to identify its composition.
Discoloration of this compound solution - Oxidation: The solution may have been exposed to oxidizing agents or stored improperly, leading to oxidative degradation. - Contamination: The presence of impurities in the solvent or container can lead to colored byproducts.- Prepare fresh solutions using high-purity solvents and store them under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. - Ensure the cleanliness of all glassware and storage containers. - Analyze the solution by HPLC with a photodiode array (PDA) detector to identify any chromophoric impurities.
Inconsistent experimental results - Degradation of Stock Solution: The this compound stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles. - Inaccurate Concentration: The concentration of the stock solution may be incorrect due to weighing errors or solvent evaporation.- Prepare a fresh stock solution of this compound and compare its performance to the old solution. - Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Re-verify the concentration of the stock solution using a validated analytical method.
Appearance of unexpected peaks in HPLC analysis - Degradation Products: The new peaks may correspond to degradation products of this compound. - Contaminants: Impurities from the solvent, sample matrix, or HPLC system can appear as extra peaks. - Isomers: The presence of stereoisomers of this compound (e.g., D-alloisoleucine, L-isoleucine, L-alloisoleucine) could be detected.- Perform a forced degradation study to identify potential degradation products and their retention times. - Analyze a blank (solvent) injection to rule out system contamination. - Use a chiral HPLC column to separate and identify any stereoisomers.[4]

Quantitative Data Summary

Storage Condition Matrix Observation Reference
High Temperature (290-330°C)Subcritical WaterDegradation of isoleucine follows first-order kinetics.[5]
25°C / 50% Relative Humidity (28 days)Solid State (co-spray dried with trehalose)L-Isoleucine (at ≥ 40% w/w) helped prevent recrystallization of trehalose, indicating a stabilizing effect against moisture.[6][7]
Room TemperatureSolid State (in the presence of moisture)Moisture can induce physico-chemical changes in solid-state pharmaceuticals.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a relevant buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time.

  • Photostability: Expose the this compound solution to a calibrated light source (e.g., UV and visible light) according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Analytical Method:

  • Analyze the stressed samples and a non-stressed control sample by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A standard HPLC system with a UV or mass spectrometric (MS) detector.

  • Column: A C18 reversed-phase column is a common starting point. For separating stereoisomers, a chiral column is necessary.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for identification of degradation products.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage degradation of this compound.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry.

Protocol 2: HPLC Method for the Analysis of this compound and Its Stereoisomers

This protocol provides a starting point for developing an HPLC method for the separation and quantification of this compound and its potential stereoisomeric impurities.

1. Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Chiral HPLC column (e.g., a teicoplanin-based or cyclodextrin-based column).

2. Reagents:

  • This compound reference standard.

  • Reference standards for L-isoleucine, D-alloisoleucine, and L-alloisoleucine.

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

  • HPLC-grade buffer components (e.g., formic acid, ammonium formate).

3. Chromatographic Conditions (Example):

  • Column: Astec CHIROBIOTIC™ T, 5 µm, 150 mm × 4.6 mm.[9]

  • Mobile Phase: A mixture of methanol, water, and formic acid (e.g., 70:30:0.02 v/v/v).[9]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or fluorescence detection after derivatization (e.g., with o-phthalaldehyde).

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.

5. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and limit of detection/quantification according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - % Degradation - Impurity Profile hplc->data pathway Identify Degradation Pathways data->pathway degradation_pathways cluster_degradation Potential Degradation Products DIle This compound Oxidation Oxidized Products DIle->Oxidation Oxidizing Agent / Light Hydrolysis Hydrolysis Products DIle->Hydrolysis Acid / Base + Heat Epimerization D-alloisoleucine DIle->Epimerization Heat / Extreme pH

References

Calibration curve linearity problems for D-Isoleucine assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems in D-Isoleucine assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve in a this compound assay?

A non-linear calibration curve can arise from several factors, often related to the analytical method or instrument limitations. Common causes include:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[1][2]

  • Incorrect Standard Preparation: Errors in serial dilutions, weighing of standards, or the use of unstable stock solutions can introduce inaccuracies. It is recommended to prepare standards independently from a single stock solution to avoid propagating errors.[3][4]

  • Matrix Effects: Components in the sample matrix can interfere with the analysis, causing signal suppression or enhancement.[5]

  • Column Overload: Injecting a sample with a concentration that is too high for the column's capacity can lead to distorted peak shapes and a non-linear response.[1]

  • Chemical or Physical Processes: Analyte degradation, adsorption to vials or tubing, or co-elution with interfering compounds can all affect linearity.[1][3]

  • Inappropriate Calibration Range: The selected concentration range for the standards may not be within the linear range of the assay.[1]

Q2: What is an acceptable correlation coefficient (r²) for a linear calibration curve?

For most applications, a correlation coefficient (r²) greater than 0.995 is considered acceptable for a linear calibration curve.[4] However, a high r² value alone is not sufficient to confirm linearity; visual inspection of the curve and analysis of residual plots are also crucial.[4]

Q3: Can I extrapolate the concentration of my sample beyond the highest standard on my calibration curve?

No, it is not recommended to extrapolate beyond the calibrated range. The linear relationship between concentration and response cannot be guaranteed outside of the standards you have measured. Doing so can lead to significant errors in quantification.[6] If a sample concentration is higher than the highest standard, it should be diluted to fall within the linear range of the assay and re-analyzed.

Q4: How many concentration levels should I use to establish a linear calibration curve?

According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity.[7][8] These concentrations should span the expected range of your samples.[4]

Troubleshooting Guide: Non-Linear Calibration Curves

This guide provides a systematic approach to troubleshooting non-linear calibration curves in your this compound assays.

Problem: The calibration curve for my this compound assay is not linear (r² < 0.995).

Below is a troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow cluster_actions Troubleshooting Actions start Start: Non-Linear Calibration Curve check_standards 1. Verify Standard Preparation - Recalculate dilutions - Prepare fresh standards - Use calibrated equipment start->check_standards check_range 2. Assess Calibration Range - Is the curve non-linear at high or low concentrations? - Adjust concentration range check_standards->check_range Standards OK check_instrument 3. Evaluate Instrument Performance - Check for detector saturation - Inspect for baseline noise/drift - Verify injection volume accuracy check_range->check_instrument Range OK check_chromatography 4. Examine Chromatography - Look for peak shape distortion - Check for retention time shifts - Suspect column overload or contamination check_instrument->check_chromatography Instrument OK check_matrix 5. Investigate Matrix Effects - Prepare standards in a blank matrix - Perform spike and recovery experiments check_chromatography->check_matrix Chromatography OK solution Solution: Linear Calibration Curve check_matrix->solution Matrix Effects Addressed

Caption: A step-by-step workflow for troubleshooting non-linear calibration curves.

Detailed Troubleshooting Steps
Step Potential Cause Recommended Actions
1. Verify Standard Preparation Errors in dilution, weighing, or solvent evaporation.[3]- Re-prepare standard solutions using calibrated pipettes and balances.[3] - Prepare standards independently rather than through serial dilution to avoid error propagation.[4] - Ensure the stability of the stock and working solutions.
2. Assess Calibration Range Concentrations are outside the linear dynamic range of the detector.[1]- If the curve flattens at high concentrations, reduce the concentration of the upper-level standards.[9] - If there is high variability at low concentrations, increase the concentration of the lower-level standards.
3. Evaluate Instrument Performance Detector saturation, baseline noise, or inaccurate injection volumes.[3]- Check the detector's linear range in the instrument specifications. - Purge the system to remove air bubbles and degas the mobile phase to reduce baseline noise.[3] - Verify the accuracy of the autosampler's injection volume.
4. Examine Chromatography Poor peak shape, retention time shifts, or co-eluting peaks.[3]- Optimize mobile phase composition and flow rate to improve peak shape.[3] - Condition or replace the column if retention times are inconsistent.[3] - If column overload is suspected, inject a smaller volume or a more dilute sample.[1]
5. Investigate Matrix Effects Interference from other components in the sample matrix.[5]- Prepare calibration standards in a blank matrix that is similar to the sample matrix.[4] - Perform spike and recovery experiments to assess the impact of the matrix.

Experimental Protocols

A common method for the analysis of this compound involves High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Protocol: this compound Analysis by HPLC with OPA Derivatization

This protocol outlines a general procedure for the quantification of this compound. Specific parameters may need to be optimized for your particular instrument and application.

Experimental_Workflow start Start: Sample/Standard derivatization 1. Pre-column Derivatization with OPA start->derivatization injection 2. HPLC Injection derivatization->injection separation 3. Chiral Separation (e.g., Chiral Column) injection->separation detection 4. Detection (e.g., Fluorescence or UV) separation->detection analysis 5. Data Analysis - Peak Integration - Calibration Curve Generation - Quantification detection->analysis end End: this compound Concentration analysis->end

Caption: A general experimental workflow for this compound analysis using HPLC.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Prepare a 0.4 M solution of sodium borate and adjust the pH to 10.2.

  • o-Phthalaldehyde (OPA) Reagent: Dissolve OPA in a solution containing borate buffer, methanol, and a thiol such as 2-mercaptoethanol.[3] This reagent should be prepared fresh and protected from light.[3]

  • Mobile Phase: The specific mobile phase will depend on the column used. A common mobile phase for chiral separations of underivatized amino acids is a mixture of water, methanol, and a small amount of formic acid.[10] For derivatized amino acids, a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol is often used.[11]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., dilute HCl) to create a stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of your samples.[4][7]

  • Sample Preparation: The sample preparation will depend on the matrix. It may involve protein precipitation, filtration, and dilution to bring the this compound concentration within the calibration range.

3. Derivatization Procedure:

  • An automated pre-column derivatization is often performed by the autosampler.[12][13]

  • A typical procedure involves mixing the sample or standard with the OPA reagent in the borate buffer and allowing the reaction to proceed for a short, defined time (e.g., 1 minute) before injection.[3][4]

4. HPLC Conditions:

  • Column: A chiral column is required for the separation of D- and L-Isoleucine.[10]

  • Mobile Phase and Gradient: An appropriate gradient of the mobile phase should be used to achieve good separation of the isoleucine enantiomers and other amino acids.

  • Flow Rate: A typical flow rate is around 1.0 mL/min, but this should be optimized for the specific column dimensions.

  • Column Temperature: Temperature can affect chiral separations and should be controlled.[8]

  • Detector: A fluorescence detector is commonly used for OPA-derivatized amino acids, with excitation around 340 nm and emission around 455 nm.[11] A UV detector can also be used.

5. Data Analysis:

  • Integrate the peak area of the this compound derivative in the chromatograms for both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the calibration curve and determine the correlation coefficient (r²).

  • Use the equation of the linear regression to calculate the concentration of this compound in the samples.

Data Presentation

Table 1: Typical Linearity Acceptance Criteria
Parameter Acceptance Criterion Reference
Correlation Coefficient (r²) ≥ 0.995[4]
Number of Standards Minimum of 5[7][8]
Calibration Model Linear (or justified alternative)[4]
Residual Plot Randomly scattered around zero[4]
Table 2: Example HPLC Conditions for Isoleucine Enantiomer Separation
Parameter Condition Reference
Column Chiral Stationary Phase (e.g., teicoplanin-based)[10]
Mobile Phase Water:Methanol:Formic Acid[10]
Detection Fluorescence (Ex: 340 nm, Em: 455 nm) for OPA derivatives[11]
Derivatization Reagent o-Phthalaldehyde (OPA)[3][12]

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Users should always refer to the specific protocols and recommendations provided by their instrument and reagent manufacturers. All laboratory procedures should be performed by trained personnel in accordance with safety guidelines.

References

Addressing co-elution of D-Isoleucine with other amino acids.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of D-Isoleucine with other amino acids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound challenging?

A1: this compound possesses two chiral centers, which gives rise to four stereoisomers: this compound, L-Isoleucine, D-allo-Isoleucine, and L-allo-Isoleucine.[1][2][3] These isomers are structurally very similar, making their separation by standard chromatographic techniques difficult. Co-elution with other branched-chain amino acids, such as Leucine, is also a common issue due to their similar hydrophobicity and structure.[4][5]

Q2: Which amino acids most commonly co-elute with this compound?

A2: The most common co-elution issue occurs with its own stereoisomers, particularly L-Isoleucine, D-allo-Isoleucine, and L-allo-Isoleucine.[1][6] Additionally, Leucine is a frequently co-eluting amino acid due to its isomeric nature with Isoleucine.[4][7]

Q3: What are the primary analytical techniques used to resolve this compound co-elution?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed.[2][4][8] These methods often utilize either chiral stationary phases (chiral columns) or pre-column derivatization with a chiral reagent followed by separation on a standard reversed-phase column.[2][8][9]

Q4: What is a chiral stationary phase and how does it help in separating Isoleucine isomers?

A4: A chiral stationary phase (CSP) is a column packing material that is itself chiral. It allows for the differential interaction with enantiomers and diastereomers, leading to different retention times and thus, separation. Examples of CSPs used for Isoleucine isomer separation include crown ether-based columns and ligand-exchange chiral stationary phases.

Q5: What is chiral derivatization and how does it aid in separation?

A5: Chiral derivatization involves reacting the amino acid isomers with a chiral reagent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a non-chiral (achiral) column, such as a C18 column.[1][10] A common derivatizing reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).[2][9]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and L-Isoleucine.

Possible Cause: Inadequate separation method for enantiomers.

Troubleshooting Steps:

  • Method Selection: If using a standard C18 column without derivatization, co-elution of enantiomers is expected. Switch to a chiral separation method.

  • Chiral Stationary Phase:

    • Employ a chiral column, such as a crown ether-based or a ligand-exchange column.

    • Optimize mobile phase conditions (e.g., copper ion concentration, methanol content, column temperature, and flow rate) as these significantly impact resolution on ligand-exchange columns.[8]

  • Chiral Derivatization:

    • Derivatize the sample with a chiral reagent like Marfey's reagent or L-FDVDA prior to analysis on a reversed-phase column.[1][10]

    • Ensure complete derivatization by optimizing reaction conditions (pH, temperature, and time).

Issue 2: Co-elution of this compound with Leucine.

Possible Cause: Insufficient chromatographic selectivity between the two isomers.

Troubleshooting Steps:

  • Column Chemistry: While both are hydrophobic, subtle differences can be exploited.

    • Test different reversed-phase columns (e.g., C8, C18, Phenyl-Hexyl) to see if selectivity can be improved.

    • Consider a column with a different stationary phase, such as a pentabromobenzyl-modified silica gel (PBr column).[2][9]

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.

    • Modify the mobile phase pH.

    • Incorporate an ion-pairing reagent if using a mixed-mode column.[6]

  • Derivatization:

    • Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) followed by UPLC analysis has been shown to effectively resolve Isoleucine and Leucine.[4]

Experimental Protocols

Protocol 1: Separation of Isoleucine Stereoisomers using Chiral Derivatization and LC-MS

This protocol is based on the method described for the separation of Isoleucine stereoisomers using L-FDVDA derivatization.[1][3]

1. Derivatization:

  • To 20 µL of the amino acid standard or sample solution, add 10 µL of 100 mM borate buffer (pH 11).
  • Add 10 µL of 18 mM L-FDVDA solution in acetone.
  • Vortex the mixture and incubate at 40°C for 1 hour.
  • Stop the reaction by adding 10 µL of 1% H₂SO₄ in 20% acetonitrile.

2. HPLC-MS Analysis:

  • Column: COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm particle size).[1]
  • Mobile Phase A: 70% methanol in ultrapure water (containing 0.1% formic acid).[1]
  • Mobile Phase B: 100% methanol (containing 0.1% formic acid).[1]
  • Flow Rate: 0.4 mL/min.[1]
  • Column Temperature: 40°C.[1]
  • Gradient:
  • 0-10 min: 0% B
  • 10-30 min: Linear gradient from 0% to 30% B.[1]
  • Detection: Mass Spectrometry (MS) or UV at 340 nm.[1]

Protocol 2: Separation of Isoleucine and Leucine using UPLC with AQC Derivatization

This protocol is adapted from a method for resolving low levels of Isoleucine from Leucine.[4]

1. Derivatization:

  • In a vial, mix 70 µL of borate buffer with 10 µL of the sample or standard.
  • Add 20 µL of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent dissolved in acetonitrile.
  • Vortex the vial, cap it, and heat at 55°C for 10 minutes.

2. UPLC Analysis:

  • System: ACQUITY UPLC H-Class Amino Acid System.[4]
  • Column: AccQ•Tag Ultra C18 column.
  • Mobile Phase A: AccQ•Tag Ultra Eluent A Concentrate.
  • Mobile Phase B: AccQ•Tag Ultra Eluent B.
  • Refer to the manufacturer's specific gradient conditions for the separation of 17 amino acids, which has been shown to resolve Isoleucine and Leucine.[4]
  • Detection: UV or fluorescence.[4]

Data Presentation

Table 1: Chromatographic Conditions for Isoleucine Isomer Separation

ParameterMethod 1: Chiral DerivatizationMethod 2: Chiral Ligand-Exchange
Column COSMOSIL 3PBr (3.0 x 150 mm, 3 µm)[1]L-isoleucine-type chiral-ligand-exchange stationary phase (EILE)[8]
Mobile Phase A: 70% MeOH + 0.1% FAB: 100% MeOH + 0.1% FA[1]Aqueous solution with Copper (II) ions and Methanol[8]
Gradient Linear gradient from 0 to 30% B over 20 min[1]Isocratic[8]
Flow Rate 0.4 mL/min[1]Variable, affects resolution[8]
Temperature 40°C[1]Variable, affects resolution[8]
Derivatization L-FDVDA[1]None (underivatized)[8]

Visualizations

G cluster_start Sample Preparation cluster_derivatization Decision: Derivatization cluster_yes Derivatization Pathway cluster_no Direct Analysis Pathway cluster_end Outcome Sample Amino Acid Sample (Mixture containing this compound) Decision Use Chiral Derivatization? Sample->Decision Derivatize React with Chiral Reagent (e.g., L-FDVDA, AQC) Decision->Derivatize Yes Analysis2 HPLC Analysis (Chiral Column) Decision->Analysis2 No Diastereomers Formation of Diastereomers Derivatize->Diastereomers Analysis1 HPLC/UPLC Analysis (e.g., C18 Column) Diastereomers->Analysis1 Result Separated Amino Acids Analysis1->Result Analysis2->Result

Caption: Workflow for resolving this compound co-elution.

G cluster_issue Troubleshooting: Poor Resolution cluster_solutions Potential Solutions Issue Poor Resolution of Isoleucine Isomers Sol1 Method Change Switch to a chiral method Issue->Sol1 Sol2 Column Optimization Use a dedicated chiral column (e.g., ligand-exchange, crown ether) Issue->Sol2 Sol3 Mobile Phase Tuning Adjust organic modifier, pH, or additives (e.g., Cu2+) Issue->Sol3 Sol4 Derivatization Pre-column derivatization with a chiral reagent (e.g., Marfey's) Issue->Sol4

Caption: Troubleshooting logic for Isoleucine isomer separation.

References

Technical Support Center: Optimization of D-amino acid Dehydrogenase (DAADH)-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-amino acid dehydrogenase (DAADH)-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during DAADH assays in a question-and-answer format.

Issue CategoryQuestionPossible Causes & Solutions
No or Low Signal Q1: I am not observing any change in absorbance at 340 nm in my DAADH assay. What could be the problem? A1: This could be due to several factors: * Inactive Enzyme: The DAADH may have lost activity due to improper storage or handling. It has been noted that some D-alanine dehydrogenases from E. coli and P. aeruginosa lose significant activity at temperatures between 37-42°C[1]. Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles. * Missing Reagent: Double-check that all necessary reagents (DAADH, D-amino acid substrate, NADP⁺/NADPH) have been added to the reaction mixture. * Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength for monitoring NADPH (approximately 340 nm). * Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your specific DAADH. The optimal pH for E. coli DAADH is around 8.9[1]. Verify the recommended conditions for your enzyme and optimize if necessary. * Degraded Cofactor: NADPH is sensitive to acidic pH and temperature[2][3]. Prepare fresh NADPH solutions in a slightly alkaline buffer (pH 8.0) and keep them on ice[3]. Avoid using phosphate or acetate buffers if possible, as they can accelerate NADPH degradation[2][3].
High Background Signal Q2: My negative control (without enzyme or substrate) shows a high background signal. How can I reduce this? A2: High background can obscure your results. Here are some potential causes and solutions: * Contaminated Reagents: Your buffer or other reagents might be contaminated with fluorescent or absorbent impurities. Prepare fresh solutions using high-purity water and reagents. Filtering the buffer can also help. * Autofluorescence of Assay Components: Some compounds in your sample or the buffer itself can fluoresce at the same wavelengths as NADPH. Run a "no-enzyme" and a "no-substrate" control to identify the source of the background. If the test compound is the issue, you may need to measure its intrinsic fluorescence and subtract it from your results. * Light Scattering: Particulates in the sample, such as from improperly clarified cell lysates, can scatter light and increase the background. Centrifuge your samples thoroughly to remove any debris. * Incorrect Blanking: Ensure you are using the correct blank solution (all components except the one being varied) to zero the spectrophotometer.
Poor Reproducibility Q3: I am getting inconsistent results between replicate wells. What can I do to improve reproducibility? A3: Poor reproducibility can stem from several sources: * Pipetting Errors: Inaccurate or inconsistent pipetting is a common cause of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, be consistent in the order and timing of reagent addition. * Inadequate Mixing: Ensure all reagents are thoroughly mixed before and after addition to the reaction wells. * Temperature Fluctuations: Temperature gradients across a multi-well plate can lead to variations in enzyme activity. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. * Enzyme Instability: If the enzyme is not stable under the assay conditions, its activity may decrease over the course of the experiment, leading to inconsistent results. Consider using a more thermostable DAADH variant if available[1].
Substrate-Specific Issues Q4: The assay works well with D-alanine, but not with my D-amino acid of interest. Why is this? A4: DAADH enzymes have varying substrate specificities[1][4]. * Enzyme Specificity: The DAADH you are using may have low or no activity towards your specific D-amino acid. Check the manufacturer's data sheet or relevant literature for the substrate specificity of your enzyme. It may be necessary to screen different DAADHs or use a genetically engineered enzyme with broader substrate specificity[1]. * Sub-optimal Substrate Concentration: The concentration of your D-amino acid may be too far below the enzyme's Michaelis constant (Km) to generate a detectable signal. Try increasing the substrate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of a DAADH-based assay?

A1: D-amino acid dehydrogenase catalyzes the oxidative deamination of a D-amino acid to its corresponding α-keto acid. In many DAADH enzymes, this reaction is coupled to the reduction of a cofactor, typically NADP⁺ to NADPH. The progress of the reaction can be monitored by measuring the increase in absorbance at 340 nm, which is characteristic of NADPH[5]. Alternatively, the reverse reaction, reductive amination of an α-keto acid, can be monitored by the decrease in NADPH absorbance at 340 nm[5].

Q2: How should I store my DAADH enzyme?

A2: Most enzymes should be stored at low temperatures, typically -20°C or -80°C, in a glycerol-containing buffer to prevent freezing. Avoid repeated freeze-thaw cycles, which can denature the enzyme. Aliquoting the enzyme into smaller, single-use volumes is recommended. Some DAADHs are sensitive to temperatures as low as 37-42°C[1].

Q3: What are the optimal assay conditions for DAADH?

A3: Optimal conditions can vary depending on the source of the DAADH. For example, DAADH from E. coli K12 has an optimal pH of around 8.9[1]. It is crucial to consult the literature or the manufacturer's instructions for your specific enzyme. If this information is unavailable, you may need to empirically determine the optimal pH, temperature, and buffer conditions.

Q4: Can I use crude cell lysates for my DAADH assay?

A4: While it is possible, using crude cell lysates can introduce interfering substances. Other enzymes in the lysate may consume the substrate or the product, or have their own absorbance at 340 nm. It is recommended to use a purified or partially purified DAADH for more accurate and reliable results. If you must use a crude lysate, it is important to run appropriate controls, such as a lysate from cells that do not express the DAADH.

Q5: How can I perform an inhibitor screening assay using DAADH?

A5: An inhibitor screening assay can be set up by measuring the activity of DAADH in the presence and absence of a potential inhibitor. You would typically perform the standard DAADH assay with a fixed concentration of substrate and enzyme, and vary the concentration of the inhibitor. A decrease in the rate of NADPH formation (or consumption) in the presence of the compound would indicate inhibition.

Data Presentation

Table 1: Kinetic Parameters of D-amino acid Dehydrogenases

Enzyme SourceSubstrateKm (mM)Vmax (µmol min-1 mg-1)Optimal pHReference
Escherichia coli K12D-Alanine30Not Reported~8.9[1][6]
Escherichia coli K123,4-dehydro-D-proline6.4Not Reported~9.0[6]
Helicobacter pylori NCTC 11637D-Proline40.225.08.0[4]
Engineered meso-diaminopimelate D-dehydrogenase (Mutant BC621)Cyclohexylpyruvate1.1Not Reported9.0 (reductive amination)[5]
Engineered meso-diaminopimelate D-dehydrogenase (Mutant BC621)2-Ketooctanoic acid0.2Not Reported9.0 (reductive amination)[5]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for DAADH Activity (Oxidative Deamination)

This protocol is for determining the activity of a purified DAADH by monitoring the production of NADPH.

Materials:

  • Purified D-amino acid dehydrogenase

  • D-amino acid substrate (e.g., D-Alanine)

  • NADP⁺ solution

  • Assay buffer (e.g., 100 mM Sodium Carbonate Buffer, pH 9.5)[5]

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare a stock solution of the D-amino acid substrate in the assay buffer.

  • Prepare a stock solution of NADP⁺ in the assay buffer.

  • Set up the reaction mixture in a cuvette or well of a 96-well plate. A typical reaction mixture may contain[5]:

    • 100 mM Sodium Carbonate Buffer, pH 9.5

    • 25 mM D-amino acid

    • 1 mM NADP⁺

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the DAADH enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹)[5].

Protocol 2: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of DAADH activity.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Follow steps 1-3 of Protocol 1 to prepare the reaction mixture.

  • Add a small volume of the potential inhibitor solution to the reaction mixture. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.

  • Equilibrate the reaction mixture to the assay temperature.

  • Initiate the reaction by adding the DAADH enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Compare the initial reaction rate in the presence of the inhibitor to the control. A significant decrease in the rate indicates inhibition.

  • The percentage of inhibition can be calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100%.

Visualizations

DAADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, Substrate, and NADP+ in Cuvette/Plate Prep_Buffer->Mix_Reagents Prep_Substrate Prepare D-Amino Acid Substrate Solution Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare NADP+ Solution Prep_Cofactor->Mix_Reagents Prep_Enzyme Prepare DAADH Dilution Add_Enzyme Initiate with DAADH Prep_Enzyme->Add_Enzyme Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Add_Enzyme Measure_Abs Monitor Absorbance at 340 nm Add_Enzyme->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Initial Rate Plot_Data->Calc_Rate Calc_Activity Calculate Enzyme Activity Calc_Rate->Calc_Activity

Caption: Workflow for a standard D-amino acid dehydrogenase spectrophotometric assay.

Troubleshooting_DAADH_Assay Start Assay Problem No_Signal No or Low Signal? Start->No_Signal High_Bg High Background? No_Signal->High_Bg No Check_Enzyme Check Enzyme Activity and Storage No_Signal->Check_Enzyme Yes Poor_Repro Poor Reproducibility? High_Bg->Poor_Repro No Fresh_Reagents Use Fresh, High-Purity Reagents High_Bg->Fresh_Reagents Yes Check_Pipetting Verify Pipette Calibration and Technique Poor_Repro->Check_Pipetting Yes End Problem Solved Poor_Repro->End No Check_Reagents Verify All Reagents Added Check_Enzyme->Check_Reagents Check_Conditions Optimize pH, Temp, and Buffer Check_Reagents->Check_Conditions Check_Cofactor Prepare Fresh Cofactor Check_Conditions->Check_Cofactor Check_Cofactor->End Run_Controls Run 'No-Enzyme' and 'No-Substrate' Controls Fresh_Reagents->Run_Controls Clarify_Sample Centrifuge Sample to Remove Debris Run_Controls->Clarify_Sample Clarify_Sample->End Ensure_Mixing Ensure Thorough Mixing Check_Pipetting->Ensure_Mixing Control_Temp Equilibrate Plate and Reagents Ensure_Mixing->Control_Temp Control_Temp->End

Caption: Troubleshooting decision tree for common DAADH assay issues.

References

Technical Support Center: Chemical Synthesis of D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-Isoleucine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through various methods, including classical chemical routes and more modern enzymatic processes. A traditional approach involves the use of diethyl sec-butylmalonate.[1][] Enzymatic methods often employ enzymes like D-hydantoinase or D-amino acid dehydrogenase to achieve high stereoselectivity and yield.[3][4][5]

Q2: Why is achieving high stereochemical purity a challenge in this compound synthesis?

A2: Isoleucine has two chiral centers, which means four possible stereoisomers exist (this compound, L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine).[4] Non-stereoselective chemical synthesis will produce a mixture of these diastereomers, which are often difficult and costly to separate, limiting the theoretical yield of any single isomer to 25%.[3][4]

Q3: What are the primary causes of low yield in the chemical synthesis of this compound?

A3: Low yields in this compound synthesis can be attributed to several factors:

  • Incomplete Reactions: Reactions may not go to completion due to non-optimal reaction conditions (temperature, time, pH).

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.

  • Steric Hindrance: The bulky side chain of isoleucine can impede reactions, particularly in multi-step syntheses like peptide coupling.[6]

  • Difficult Purification: The separation of this compound from other stereoisomers and reaction impurities can lead to product loss.[3]

Q4: How can enzymatic methods improve the yield of this compound?

A4: Enzymatic methods offer high stereoselectivity, which can significantly improve the yield of the desired this compound stereoisomer. For instance, using a D-hydantoinase can stereoselectively hydrolyze a hydantoin precursor to the corresponding N-carbamoyl-D-isoleucine, with the potential for simultaneous epimerization of the undesired isomer, allowing for a theoretical yield approaching 100%.[3][4] Similarly, D-amino acid dehydrogenase can catalyze the enantioselective amination of a 2-oxo acid precursor to this compound with excellent yield and optical purity.[5]

Troubleshooting Guide

Issue 1: Low Yield in Classical Synthesis (e.g., Diethyl Malonate Method)
Potential Cause Suggested Solution
Incomplete reaction of sodium with ethanolEnsure the sodium is completely dissolved before adding other reagents. Use absolute ethanol to prevent side reactions with water.[1]
Insufficient reflux timeThe reaction mixture of diethyl malonate and sec-butyl bromide should be refluxed for an adequate duration, for example, 48 hours, to ensure the reaction goes to completion.[1]
Inefficient extraction of the productUse multiple extractions with a suitable solvent to ensure complete recovery of the product from the aqueous layer.[1]
Loss of product during distillationUse a well-wrapped fractionating column (e.g., Vigreux) to improve separation efficiency and minimize loss of the desired fraction.[1]
Incomplete decarboxylationEnsure the decarboxylation step is carried out at the appropriate temperature (e.g., 130°C) and for a sufficient time (e.g., 5 hours).[1]
Issue 2: Low Activity or Yield in Enzymatic Synthesis (e.g., Hydantoinase Method)
Potential Cause Suggested Solution
Suboptimal pHThe pH of the reaction mixture is critical for enzyme activity. For D-hydantoinase, a pH range of 8.5 to 11.5 is preferable, with an optimal range often between 8.7 and 10.5.[3]
Incorrect TemperatureEnzyme activity is temperature-dependent. For the D-hydantoinase catalyzed conversion, a temperature range of 10°C to 80°C is suggested, with a more preferable range of 30°C to 75°C.[3][4]
Enzyme InhibitionThe presence of certain metal ions or other impurities in the reaction mixture could inhibit the enzyme. Ensure high purity of starting materials and consider the use of buffers specified in established protocols.
Insufficient Reaction TimeAllow sufficient time for the enzymatic conversion to complete. The reaction progress can be monitored using techniques like HPLC or thin-layer chromatography.[3]

Quantitative Data Summary

Table 1: Yields in Different Synthesis Steps of DL-Isoleucine via Diethyl Malonate
Reaction Step Product Reported Yield
Alkylation of Diethyl MalonateDiethyl sec-butylmalonate83-84%
Bromination and Decarboxylationα-bromo-β-methylvaleric acid66.7%
Amination and Final ProductDL-Isoleucine (recrystallized)49% (total)
Data extracted from ChemicalBook's synthesis of DL-Isoleucine.[1]
Table 2: Conditions for Enzymatic Synthesis of D-Allo-Isoleucine
Parameter Condition
EnzymeD-hydantoinase
pH Range8.5 - 11.5
Preferred pH Range8.7 - 10.5
Temperature Range10°C - 80°C
Preferred Temperature Range30°C - 75°C
Analytical Yield of N-carbamoyl-D-allo-isoleucineNear 100%
Isolated Yield of D-allo-isoleucine80-82%
Data from a patented method for producing D-allo-isoleucine.[3]

Experimental Protocols

Protocol 1: Synthesis of DL-Isoleucine via Diethyl Malonate

This protocol is a summary of the classical chemical synthesis method.

  • Preparation of Diethyl sec-butylmalonate:

    • Dissolve 35g of sodium in 700 ml of absolute ethanol in a three-necked flask.

    • Heat the solution and add 250g of diethyl malonate with stirring.

    • Add 210g of sec-butyl bromide at a rate that maintains reflux.

    • Stir and reflux the mixture for 48 hours.

    • Remove ethanol by distillation.

    • Treat the residue with 200 ml of water and separate the ester layer.

    • Distill the ester layer to obtain diethyl sec-butylmalonate (boiling point 110-120°C at 18-20 mm Hg).[1]

  • Preparation of α-Bromo-β-methylvaleric Acid:

    • Convert the diethyl sec-butylmalonate to the corresponding acid.

    • Brominate the acid.

    • Decarboxylate the resulting bromomalonic acid by refluxing for 5 hours at 130°C.

    • Distill the product to obtain α-bromo-β-methylvaleric acid (boiling point 125-140°C at 18-20 mm Hg).[1]

  • Formation of DL-Isoleucine:

    • React the α-bromo-β-methylvaleric acid with ammonia.

    • Cool the reaction mixture to 15°C to crystallize the product.

    • Collect the crystals by filtration.

    • Recrystallize the crude product from a water-ethanol mixture to obtain pure DL-isoleucine. A total yield of 50g (49%) can be achieved.[1]

Protocol 2: Enzymatic Synthesis of D-allo-Isoleucine

This protocol outlines the enzymatic conversion of L-isoleucine hydantoin.

  • Preparation of L-Isoleucine Hydantoin:

    • Mix L-Isoleucine (131g, 1 mol) and potassium cyanate (81g, 1 mol) in 500 ml of water.

    • Stir at room temperature until the L-isoleucine dissolves.

    • This precursor can be used in the subsequent enzymatic step.[3]

  • Enzymatic Hydrolysis:

    • Suspend 2g of L-isoleucine hydantoin in 100 ml of glycine-NaOH buffer (0.1 M, pH 9.0) containing 1 mM of MnCl₂ under a nitrogen atmosphere.

    • Add the D-hydantoinase enzyme.

    • Stir the mixture at a controlled temperature (e.g., 40-50°C).

    • Monitor the reaction until the hydantoin is completely converted (e.g., 24 hours), which can be checked by HPLC. The analytical yield of N-carbamoyl-D-allo-isoleucine can be close to 100%.[3]

  • Isolation of D-allo-Isoleucine:

    • Filter the reaction mixture.

    • Acidify the filtrate to pH 1-2 to precipitate the N-carbamoyl-D-allo-isoleucine.

    • Decarbamoylate the N-carbamoyl-D-allo-isoleucine to produce D-allo-isoleucine. This can be achieved by treatment with nitrous acid (from sodium nitrite and hydrochloric acid).

    • Purify the final product, for example, by using an ion-exchange column, to obtain D-allo-isoleucine with high optical purity (>99%).[3]

Visualizations

cluster_classical Classical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow start_classical Diethyl Malonate + sec-Butyl Bromide step1_classical Alkylation start_classical->step1_classical intermediate1 Diethyl sec-butylmalonate step1_classical->intermediate1 step2_classical Bromination & Decarboxylation intermediate1->step2_classical intermediate2 α-Bromo-β-methylvaleric Acid step2_classical->intermediate2 step3_classical Amination & Purification intermediate2->step3_classical end_classical DL-Isoleucine step3_classical->end_classical start_enzymatic L-Isoleucine Hydantoin step1_enzymatic Enzymatic Hydrolysis (D-Hydantoinase) start_enzymatic->step1_enzymatic intermediate_enzymatic N-carbamoyl-D-allo-Isoleucine step1_enzymatic->intermediate_enzymatic step2_enzymatic Decarbamoylation & Purification intermediate_enzymatic->step2_enzymatic end_enzymatic D-allo-Isoleucine step2_enzymatic->end_enzymatic

Caption: Comparative workflows for classical and enzymatic synthesis of Isoleucine isomers.

start Low Yield of this compound Observed q1 Which synthesis method was used? start->q1 classical_method Classical (e.g., Malonate) q1->classical_method Classical enzymatic_method Enzymatic (e.g., Hydantoinase) q1->enzymatic_method Enzymatic q_reflux Was reflux time sufficient (e.g., 48h)? classical_method->q_reflux check_reflux_yes Yes q_reflux->check_reflux_yes Yes check_reflux_no No: Increase reflux time. q_reflux->check_reflux_no No q_purification Was distillation/purification optimized? check_reflux_yes->q_purification check_purification_yes Yes: Check starting material purity. q_purification->check_purification_yes Yes check_purification_no No: Optimize purification steps. q_purification->check_purification_no No q_ph Is pH within optimal range (e.g., 8.7-10.5)? enzymatic_method->q_ph check_ph_yes Yes q_ph->check_ph_yes Yes check_ph_no No: Adjust pH of the buffer. q_ph->check_ph_no No q_temp Is temperature correct (e.g., 30-75°C)? check_ph_yes->q_temp check_temp_yes Yes: Check for enzyme inhibitors. q_temp->check_temp_yes Yes check_temp_no No: Adjust reaction temperature. q_temp->check_temp_no No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: D-Isoleucine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for D-Isoleucine in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.

Problem: Significant Decrease in this compound Signal in Matrix Samples Compared to Neat Standards

  • Possible Cause: This is a classic indication of ion suppression, where endogenous components in the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] Co-eluting matrix components can compete for available charge or alter the physical properties of the ESI droplets, hindering the formation of gas-phase analyte ions.[3][4]

  • Solutions:

    • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[1][5]

      • Solid-Phase Extraction (SPE): Often the most effective technique for removing a wide range of interferences like phospholipids and salts.[2][6]

      • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound from the matrix.[5]

      • Protein Precipitation (PPT): A simpler method, but may be less effective at removing all ion-suppressing components.[3][4]

    • Optimize Chromatography: Modify the LC method to chromatographically separate this compound from the regions of ion suppression.[3][7]

      • Adjust the gradient profile to shift the retention time of this compound.[8]

      • Experiment with different column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns, which are effective for polar compounds like amino acids.[8][9][10]

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, though this may compromise the limits of detection.[11][12]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification.[2][12]

Problem: Poor Reproducibility and Accuracy in this compound Quantification

  • Possible Cause: Inconsistent ion suppression across different samples or batches can lead to poor reproducibility.[13][14] This is often due to variations in the sample matrix.

  • Solutions:

    • Implement a Robust Sample Preparation Protocol: SPE is generally more reproducible than PPT or LLE for complex matrices.[3]

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for consistent matrix effects.[2]

    • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the retention times where ion suppression occurs. Adjust the chromatography to ensure this compound does not elute in these zones.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a matrix effect in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][15] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes include:

  • Endogenous Matrix Components: Phospholipids, salts, and other small molecules from biological samples (e.g., plasma, urine) are major contributors.[6][16]

  • Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can cause suppression.[3][17] It is recommended to use volatile additives like formic acid or ammonium formate.[3][18]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as plasticizers from collection tubes, can also lead to suppression.[11][17]

Q3: How can I detect and confirm ion suppression in my this compound analysis?

A3: The most direct method is the post-column infusion experiment .[4] In this technique, a solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer to generate a stable signal.[7] A blank matrix extract is then injected. Any dip in the stable baseline signal indicates a region of ion suppression.[4]

Q4: Is Atmospheric Pressure Chemical Ionization (APCI) a better alternative to Electrospray Ionization (ESI) for reducing ion suppression?

A4: APCI is generally less susceptible to ion suppression than ESI because its ionization mechanism is different.[11][19] However, the choice of ionization source depends on the analyte's properties. For highly polar molecules like amino acids, ESI is often more suitable. If severe ion suppression with ESI cannot be resolved, and this compound responds to APCI, it may be a viable alternative.[15]

Q5: Will derivatization of this compound help reduce ion suppression?

A5: Derivatization can help by altering the chemical properties of this compound, potentially moving its chromatographic elution away from interfering matrix components.[20] However, the derivatization process itself can introduce new sources of interference and adds complexity to the sample preparation.[20] Modern methods often favor direct analysis of underivatized amino acids using advanced column chemistries like HILIC or mixed-mode chromatography.[9][18][21]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect Reduction in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)Reference
Protein Precipitation (PPT) 85 - 9540 - 60< 15[3]
Liquid-Liquid Extraction (LLE) 70 - 8520 - 35< 10[5]
Solid-Phase Extraction (SPE) 90 - 1055 - 15< 5[2][6]
HybridSPE®-Phospholipid 95 - 105< 5< 5

Note: Data are representative values compiled from literature and may vary depending on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • System Setup:

    • Prepare the LC-MS/MS system as you would for your this compound analysis.

    • Using a T-union, connect the outlet of the analytical column to one inlet and a syringe pump to the other inlet.

    • Connect the outlet of the T-union to the MS ion source.[4]

  • Analyte Infusion:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Set the syringe pump to infuse this solution at a low, constant flow rate (e.g., 10 µL/min).[4]

  • Data Acquisition:

    • Start the LC mobile phase flow and the syringe pump.

    • Allow the system to equilibrate until a stable baseline signal for this compound is observed in the mass spectrometer.

    • Inject a blank, extracted matrix sample (prepared using your standard protocol).

    • Acquire data in MRM mode for this compound for the entire duration of the chromatographic run.

  • Analysis:

    • Examine the resulting chromatogram of the infused analyte. A dip in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[4][7]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of a suitable stable isotope-labeled internal standard (e.g., this compound-d7).

    • Add 200 µL of 1% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 3: Representative LC-MS/MS Method for Isomeric Amino Acid Separation

  • LC System: UHPLC system

  • Column: Mixed-mode or HILIC column designed for amino acid analysis (e.g., Intrada Amino Acid, 150 mm).[9]

  • Mobile Phase A: 0.3% Formic acid and 1 mM Ammonium Formate in 90:10 Water:Acetonitrile.[18]

  • Mobile Phase B: 0.3% Formic acid and 1 mM Ammonium Formate in 90:10 Acetonitrile:Water.[9][18]

  • Gradient:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 5.0 min: 85% to 50% B

    • 5.0 - 7.0 min: 50% to 20% B

    • 7.1 - 10.0 min: 85% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1-5 µL[9]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be optimized for this compound and its stable isotope-labeled internal standard.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_causes Causes of Suppression Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Desolvation GasPhase Gas-Phase Ions Evaporation->GasPhase Ion Formation MS_Inlet MS Inlet GasPhase->MS_Inlet Competition Competition for Charge (High [Matrix]) Competition->Evaporation Reduces Analyte Ionization Viscosity Increased Viscosity & Surface Tension Viscosity->Evaporation Inhibits Droplet Shrinkage CoPrecipitation Co-precipitation with Non-volatiles (Salts) CoPrecipitation->Droplet Traps Analyte

Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low this compound Signal in Matrix Check_IS Is Stable Isotope-Labeled Internal Standard (SIL-IS) used? Start->Check_IS Use_IS Implement SIL-IS Check_IS->Use_IS No Assess_Suppression Assess Ion Suppression (Post-Column Infusion) Check_IS->Assess_Suppression Yes Re_evaluate Re-evaluate Performance Use_IS->Re_evaluate Optimize_SamplePrep Optimize Sample Preparation (e.g., Switch to SPE) Assess_Suppression->Optimize_SamplePrep Suppression Detected Assess_Suppression->Re_evaluate No Suppression (Investigate other causes) Optimize_LC Optimize Chromatography (Separate from Suppression Zone) Optimize_SamplePrep->Optimize_LC Dilute Dilute Sample Optimize_LC->Dilute Dilute->Re_evaluate

Troubleshooting Workflow for Ion Suppression.

SPE_Workflow Start Plasma Sample (+ SIL-IS, Acid) Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous) Removes Salts Load->Wash1 Wash2 4. Wash 2 (Organic) Removes Phospholipids Wash1->Wash2 Elute 5. Elute Analyte (Basic Organic) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate End Analysis by LC-MS/MS Evaporate->End

Solid-Phase Extraction (SPE) Workflow.

References

Validation & Comparative

Differentiating D-Isoleucine and D-Alloisoleucine: A Researcher's Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise differentiation of stereoisomers is a critical analytical challenge. D-Isoleucine and D-Alloisoleucine, as diastereomers, present a unique case due to their structural similarity. This guide provides an objective comparison of analytical techniques for their differentiation, supported by experimental data and detailed protocols.

Isoleucine possesses two chiral centers, giving rise to four stereoisomers: L-Isoleucine, this compound, L-Alloisoleucine, and D-Alloisoleucine. The differentiation between this compound and D-Alloisoleucine is crucial in various fields, from peptide synthesis to clinical diagnostics, such as in the monitoring of Maple Syrup Urine Disease (MSUD), where D-Alloisoleucine is a key biomarker.[1][2]

Comparison of Analytical Techniques

The primary methods for distinguishing between this compound and D-Alloisoleucine are High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, derivatization followed by Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical TechniquePrinciple of Separation/DifferentiationKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of the diastereomers with a chiral stationary phase.[3]Direct separation without derivatization, high resolution achievable.[4]Requires specialized and often expensive chiral columns, method development can be time-consuming.
Derivatization followed by LC-MS Chemical modification of the amino acids to form diastereomeric derivatives that can be separated on a standard reversed-phase column and detected with high sensitivity by MS.[3][5]High sensitivity and specificity, applicable to complex matrices.[5][6]Indirect method, derivatization step adds complexity and potential for side reactions.
NMR Spectroscopy Differences in the chemical environment of atomic nuclei, leading to distinct chemical shifts and coupling constants for the α-proton and α-carbon.[7][8]Non-destructive, provides detailed structural information.[7][8]Lower sensitivity compared to MS-based methods, may require higher concentrations of the analyte.

Experimental Data

High-Performance Liquid Chromatography (HPLC)

Separation of this compound and D-Alloisoleucine can be achieved using various HPLC columns and conditions. The choice of the stationary phase is critical for achieving baseline resolution.

ColumnMobile PhaseFlow RateDetectionAnalyteRetention Time (min)Reference
Primesep 200 (4.6x150 mm, 5 µm)20% Acetonitrile in water with 0.2% formic acid1.0 mL/minCADAllo-isoleucine~3.5[4]
Primesep 200 (4.6x150 mm, 5 µm)20% Acetonitrile in water with 0.2% formic acid1.0 mL/minCADIsoleucine~4.5[4]
COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) with L-FDVDA derivatizationGradient: 70% Methanol in water (0.1% formic acid) to 100% Methanol (0.1% formic acid)0.4 mL/minUV (340 nm)L-FDVDA-D-Alloisoleucine~19[5]
COSMOSIL 3PBr (3.0 mm I.D. × 150 mm, 3 µm) with L-FDVDA derivatizationGradient: 70% Methanol in water (0.1% formic acid) to 100% Methanol (0.1% formic acid)0.4 mL/minUV (340 nm)L-FDVDA-D-Isoleucine~21[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful tool for the unambiguous identification of this compound and D-Alloisoleucine by analyzing the chemical shifts (δ) and coupling constants (J) of the proton and carbon at the α-stereocenter.[7][8] For many N-acyl derivatives, a general trend is observed where the α-proton of the D-Alloisoleucine diastereomer resonates at a higher chemical shift (downfield) compared to the L-Isoleucine diastereomer.[9]

NucleusParameterD-Alloisoleucine Derivative (N-Benzoyl methyl ester)L-Isoleucine Derivative (N-Benzoyl methyl ester)Reference
¹HChemical Shift (δ) of α-H (ppm)4.904.70[7]
¹H³J(CH-CH) Coupling Constant (Hz)4.305.15[7]
¹³CChemical Shift (δ) of α-C (ppm)Generally lowerGenerally higher[10]

Experimental Protocols

Chiral HPLC Method

This protocol is a general guideline for the separation of underivatized this compound and D-Alloisoleucine.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: 20% Acetonitrile and 80% water containing 0.2% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Injection Volume: 5-10 µL.

  • Procedure: a. Prepare a standard mixture of this compound and D-Alloisoleucine in the mobile phase. b. Equilibrate the column with the mobile phase for at least 30 minutes. c. Inject the standard mixture and record the chromatogram. d. Identify the peaks based on the retention times of individual standards.

Derivatization with L-FDVDA followed by LC-MS

This protocol is based on the method described by Ozaki et al. for the highly sensitive analysis of isoleucine stereoisomers.[5]

  • Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA).

  • Sample Preparation: a. To 10 µL of a 1 mM amino acid standard solution, add 10 µL of 1 M borate buffer (pH 8.0) and 20 µL of a 25 mM solution of L-FDVDA in acetone. b. Incubate the mixture at 40°C for 1 hour. c. After incubation, add 10 µL of 1 M HCl to stop the reaction. d. Dilute the sample with the initial mobile phase before injection.

  • LC-MS Conditions: a. Column: COSMOSIL 3PBr, 3.0 mm I.D. × 150 mm, 3 µm particle size.[5] b. Mobile Phase A: 70% methanol in ultrapure water containing 0.1% formic acid. c. Mobile Phase B: 100% methanol containing 0.1% formic acid. d. Gradient: A linear gradient from 0% to 30% B over 30 minutes.[5] e. Flow Rate: 0.4 mL/min.[5] f. Column Temperature: 40°C.[5] g. MS Detection: Positive ion mode, scanning a m/z range of 100-1000.

NMR Spectroscopy

This protocol provides a general workflow for differentiating this compound and D-Alloisoleucine in a derivatized sample.

  • Sample Preparation: Prepare a solution of the derivatized isoleucine sample (e.g., N-benzoyl methyl ester) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂SO).[7]

  • NMR Instrument: A high-field NMR spectrometer (e.g., 700 MHz) is recommended for better spectral resolution.[10]

  • ¹H NMR Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Carefully integrate the signals corresponding to the α-protons of the this compound and D-Alloisoleucine diastereomers. c. Measure the chemical shifts and the ³J(CH-CH) coupling constants for the α-protons.

  • ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Identify and measure the chemical shifts of the α-carbons for both diastereomers.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with literature values to assign the stereochemistry.[7][10]

Visualizations

structural_isomers cluster_isoleucine Isoleucine (2-amino-3-methylpentanoic acid) cluster_stereoisomers Stereoisomers Isoleucine Isoleucine L-Isoleucine L-Isoleucine This compound This compound L-Isoleucine->this compound Enantiomers L-Alloisoleucine L-Alloisoleucine L-Isoleucine->L-Alloisoleucine Diastereomers D-Alloisoleucine D-Alloisoleucine L-Isoleucine->D-Alloisoleucine Diastereomers This compound->L-Alloisoleucine Diastereomers This compound->D-Alloisoleucine Diastereomers L-Alloisoleucine->D-Alloisoleucine Enantiomers

Caption: Stereoisomers of Isoleucine.

analytical_workflow start Sample containing this compound and D-Alloisoleucine decision Analytical Goal? start->decision quant Quantitative Analysis decision->quant Quantitation qual Structural Confirmation decision->qual Identification hplc Chiral HPLC quant->hplc lcms Derivatization + LC-MS quant->lcms nmr NMR Spectroscopy qual->nmr end_quant Concentration Data hplc->end_quant lcms->end_quant end_qual Stereochemical Assignment nmr->end_qual

Caption: Decision workflow for analytical method selection.

derivatization_workflow start Isoleucine Isomer Mixture derivatize Derivatization with Chiral Reagent (e.g., L-FDVDA) start->derivatize diastereomers Formation of Diastereomeric Derivatives derivatize->diastereomers lc_separation Separation on Achiral LC Column (e.g., C18 or PBr) diastereomers->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for derivatization followed by LC-MS.

References

A Comparative Analysis of the Metabolic Fates of D-Isoleucine and L-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways, enzymatic kinetics, and experimental methodologies related to the two stereoisomers of the essential amino acid isoleucine: D-Isoleucine and L-Isoleucine. While L-amino acids are the canonical building blocks of proteins, the metabolic significance and fate of D-amino acids are of increasing interest in various physiological and pathological contexts.

Introduction to D- and L-Isoleucine Metabolism

L-Isoleucine, a branched-chain amino acid (BCAA), is a fundamental component of proteins and plays a crucial role in energy metabolism. Its catabolism is a well-defined multi-step process that occurs primarily in the muscle and liver. In contrast, the metabolism of this compound, its D-enantiomer, is initiated by a different enzymatic system, highlighting the stereospecificity of metabolic pathways. The initial catabolic steps for both isomers converge upon the formation of the same α-keto acid, which then enters the common BCAA degradation pathway.

Metabolic Pathways: A Divergent Initiation

The metabolic journeys of this compound and L-Isoleucine begin with distinct enzymatic reactions, showcasing the stereospecific nature of amino acid metabolism.

L-Isoleucine Catabolism

The breakdown of L-Isoleucine is initiated by a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the α-amino group from L-Isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate. Subsequently, α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts the α-keto acid into α-methylbutyryl-CoA, which then proceeds through a series of reactions analogous to β-oxidation to ultimately produce acetyl-CoA and propionyl-CoA. These end products can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.

This compound Catabolism

The metabolism of this compound commences with an oxidative deamination step facilitated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO) . DAAO utilizes flavin adenine dinucleotide (FAD) as a cofactor to oxidize this compound to its corresponding α-imino acid, which is then non-enzymatically hydrolyzed to α-keto-β-methylvalerate, the same α-keto acid produced from L-Isoleucine catabolism. This reaction also generates ammonia and hydrogen peroxide. From this point of convergence, the metabolic fate of the carbon skeleton of this compound follows the same downstream pathway as that of L-Isoleucine, being further metabolized by the BCKDH complex.

metabolic_pathways cluster_L_Ile L-Isoleucine Pathway cluster_D_Ile This compound Pathway cluster_common Common Pathway L_Ile L-Isoleucine alpha_keto_L α-Keto-β-methylvalerate L_Ile->alpha_keto_L BCAT common_intermediate α-Keto-β-methylvalerate D_Ile This compound alpha_keto_D α-Keto-β-methylvalerate D_Ile->alpha_keto_D DAAO acyl_CoA α-Methylbutyryl-CoA common_intermediate->acyl_CoA BCKDH Complex end_products Acetyl-CoA + Propionyl-CoA acyl_CoA->end_products β-Oxidation-like steps

Figure 1. Metabolic pathways of L-Isoleucine and this compound.

Quantitative Comparison of Enzyme Kinetics

The efficiency of the initial metabolic steps for D- and L-Isoleucine can be compared by examining the kinetic parameters of the respective enzymes. While comprehensive kinetic data for human enzymes with isoleucine isomers is not fully available in a directly comparative format, the following tables summarize available data and substrate specificities.

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various D-Amino Acid Substrates

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound Data not availableData not availableData not available
D-Alanine1.88.94944
D-Valine0.912.513889
D-Leucine0.610.217000
D-Serine10.36.3612
D-Proline1.314.210923

Table 2: Kinetic Parameters of Human Branched-Chain Amino Acid Aminotransferase 2 (hBCAT2)

SubstrateKm (mM)
L-Isoleucine 0.4
L-Leucine0.4
L-Valine0.8
α-Ketoglutarate0.3

Note: kcat values for hBCAT2 with individual BCAAs are not consistently reported in the literature.

Table 3: Activity of Human Branched-Chain α-Keto Acid Dehydrogenase (hBCKDH) Complex

SubstrateRelative Activity
α-Keto-β-methylvalerate (from Isoleucine) High
α-Ketoisocaproate (from Leucine)High
α-Ketoisovalerate (from Valine)High

Note: The BCKDH complex acts on all three branched-chain α-keto acids. While specific kcat values can be difficult to determine for the entire complex, its activity is known to be high for the α-keto acid derived from isoleucine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the metabolic fate of D- and L-Isoleucine. Below are representative protocols for assaying the key enzymes involved in their initial catabolism.

Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol is based on the measurement of hydrogen peroxide produced during the oxidative deamination of a D-amino acid substrate.

Materials:

  • Purified D-amino acid oxidase or tissue homogenate

  • This compound (or other D-amino acid substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable chromogenic/fluorogenic substrate for HRP)

  • Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and Amplex® Red.

  • Add the this compound substrate to the reaction mixture.

  • Initiate the reaction by adding the DAAO enzyme preparation.

  • Immediately measure the increase in absorbance or fluorescence over time at the appropriate wavelength (e.g., 570 nm for the product of Amplex® Red).

  • Calculate the rate of reaction from the linear portion of the curve and determine the specific activity of the enzyme.

DAAO_assay start Prepare Reaction Mix (Buffer, HRP, Amplex Red) add_substrate Add this compound start->add_substrate add_enzyme Add DAAO add_substrate->add_enzyme measure Measure Absorbance/ Fluorescence add_enzyme->measure calculate Calculate Activity measure->calculate

Figure 2. Experimental workflow for DAAO activity assay.

Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a coupled enzyme assay to measure the production of glutamate.

Materials:

  • Purified BCAT or tissue homogenate

  • L-Isoleucine

  • α-Ketoglutarate

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-Isoleucine, α-ketoglutarate, NAD+, and glutamate dehydrogenase.

  • Initiate the reaction by adding the BCAT enzyme preparation.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by GDH as it converts the glutamate produced by BCAT.

  • Calculate the rate of NADH formation from the linear portion of the curve to determine BCAT activity.

Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol utilizes a radiolabeled substrate to measure the rate of oxidative decarboxylation.

Materials:

  • Mitochondrial preparation containing the BCKDH complex

  • α-Keto-β-[1-¹⁴C]methylvalerate

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • Reaction buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture in a sealed vessel containing the reaction buffer, CoA, NAD+, and TPP.

  • Add the mitochondrial preparation to the mixture.

  • Initiate the reaction by injecting the radiolabeled substrate, α-keto-β-[1-¹⁴C]methylvalerate.

  • After a defined incubation period at 37°C, terminate the reaction by adding acid (e.g., perchloric acid).

  • Capture the released ¹⁴CO₂ in a suitable trapping agent (e.g., a filter paper soaked in hyamine hydroxide) placed in a center well within the sealed vessel.

  • Measure the radioactivity of the trapped ¹⁴CO₂ using liquid scintillation counting to determine the BCKDH activity.

Conclusion

The metabolic fates of this compound and L-Isoleucine, while converging on a common intermediate, are initiated by distinct and stereospecific enzymatic pathways. L-Isoleucine follows the canonical branched-chain amino acid catabolic route starting with transamination by BCAT. In contrast, this compound is first acted upon by D-amino acid oxidase, a key enzyme in the metabolism of D-amino acids. The subsequent metabolism of the resulting α-keto acid is handled by the same downstream machinery, primarily the BCKDH complex. Understanding these differences is critical for research in areas such as inborn errors of metabolism, the physiological roles of D-amino acids, and the development of drugs that may interact with these pathways. The provided experimental protocols offer a foundation for the quantitative investigation of these metabolic processes. Further research to elucidate the specific kinetic parameters of human enzymes for isoleucine isomers will provide a more complete picture of their comparative metabolic fates.

A Comparative Guide to the Analysis of D-Isoleucine: Cross-Validation of HPLC and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-amino acid enantiomers like D-Isoleucine is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a cross-validation perspective supported by experimental data to aid in selecting the most suitable method for your research needs.

The presence and quantity of this compound, a stereoisomer of the common L-Isoleucine, can be indicative of various biological processes and is a key consideration in the development of peptide-based therapeutics and food science. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of its measurement. This guide delves into the specifics of both a widely-used HPLC-based approach and a targeted enzymatic assay for this compound determination.

Quantitative Performance Comparison

The performance of analytical methods is best assessed through a direct comparison of key validation parameters. The following table summarizes the quantitative data for a representative HPLC method with pre-column derivatization and an enzymatic assay for this compound.

ParameterHPLC MethodEnzymatic Method
Principle Separation of diastereomeric derivatives on a C18 column with UV or fluorescence detection.NADP+-dependent enzymatic conversion of this compound to (3R)-2-oxo-3-methyl valerate, with spectrophotometric detection of NADPH.[1]
Linearity Range 8 - 1000 µmol/L1 - 50 µM[1]
Limit of Detection (LOD) 2.68 - 62.44 pmol/LNot explicitly stated, but determination is possible at 1 µM.[1]
Limit of Quantification (LOQ) 2.93 - 208.13 pmol/LNot explicitly stated.
Precision (RSD) Intraday: 0.30% - 5.31% Interday: 1.96% - 8.04%Not explicitly stated.
Accuracy (Recovery) 86.53% - 121.46%Not explicitly stated.
Specificity High, separates this compound from other amino acid enantiomers.[2]Unaffected by the presence of three other isomers (L-Isoleucine, D-allo-Isoleucine, L-allo-Isoleucine) at 100 µM.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful implementation of any analytical technique. Below are the protocols for the HPLC and enzymatic methods discussed.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method is based on the derivatization of amino acids with a chiral reagent, followed by separation and detection.

1. Sample Preparation and Derivatization:

  • Prepare a standard solution of this compound and any other relevant amino acids in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).

  • To 100 µL of the sample or standard, add 200 µL of a derivatizing agent solution (e.g., 10 mg/mL Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) in acetone).

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.

  • Terminate the reaction by adding a quenching solution (e.g., 100 µL of 1 M HCl).

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of these derivatives.[2]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

    • A common gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for L-FDLA derivatives).

Enzymatic Assay for this compound

This method utilizes a specific enzyme for the detection of this compound.[1]

1. Reagents and Materials:

  • NADP+-dependent D-amino acid dehydrogenase (DAADH).

  • NADP+ solution.

  • Water-soluble Tetrazolium salt (e.g., WST-8).

  • Redox mediator (e.g., 1-methoxy-5-methylphenazinium methylsulfate).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well microplate.

  • Microplate reader.

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADP+, WST-8, and the redox mediator.

  • Add the this compound sample or standard to the wells of the microplate.

  • Initiate the reaction by adding the DAADH enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

  • Measure the absorbance at a wavelength corresponding to the reduced form of the tetrazolium salt (e.g., 450 nm) using a microplate reader.

  • The concentration of this compound is proportional to the change in absorbance.

Cross-Validation Workflow

The process of cross-validating these two distinct methods is crucial to ensure data integrity and to understand the strengths and limitations of each approach. The following diagram illustrates a typical workflow for such a comparison.

CrossValidationWorkflow Cross-Validation Workflow: HPLC vs. Enzymatic Assay cluster_sample Sample Preparation cluster_hplc HPLC Method cluster_enzymatic Enzymatic Method cluster_validation Method Validation & Comparison Sample This compound Standard & Test Samples Derivatization Pre-column Derivatization Sample->Derivatization Enzyme_Reaction Enzymatic Reaction with DAADH Sample->Enzyme_Reaction HPLC_Analysis HPLC Separation & Detection Derivatization->HPLC_Analysis HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data Linearity Linearity HPLC_Data->Linearity Accuracy Accuracy HPLC_Data->Accuracy Precision Precision HPLC_Data->Precision LOD_LOQ LOD/LOQ HPLC_Data->LOD_LOQ Specificity Specificity HPLC_Data->Specificity Spectro_Analysis Spectrophotometric Measurement Enzyme_Reaction->Spectro_Analysis Enzymatic_Data Enzymatic Assay Data Acquisition Spectro_Analysis->Enzymatic_Data Enzymatic_Data->Linearity Enzymatic_Data->Accuracy Enzymatic_Data->Precision Enzymatic_Data->LOD_LOQ Enzymatic_Data->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Specificity->Comparison

Caption: Workflow for the cross-validation of HPLC and enzymatic methods for this compound analysis.

Concluding Remarks

Both HPLC and enzymatic methods offer viable approaches for the quantification of this compound.

  • HPLC with pre-column derivatization provides high sensitivity and the ability to simultaneously analyze multiple amino acid enantiomers, making it a powerful tool for comprehensive profiling. However, it requires specialized equipment and can involve more complex sample preparation.

  • The enzymatic assay offers high specificity and a simpler, more rapid workflow that can be amenable to high-throughput screening.[1] Its primary limitation may be a narrower linear range and the availability of the specific enzyme.

The choice between these methods will ultimately depend on the specific requirements of the study, including the need for sensitivity, throughput, and the complexity of the sample matrix. For absolute quantification and validation of findings, a cross-validation approach using both techniques is highly recommended.

References

D-Isoleucine Peptides Emerge as Robust Alternatives to L-Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis reveals that substituting L-isoleucine with its synthetic mirror image, D-isoleucine, in peptide-based therapeutics significantly enhances their stability against enzymatic degradation while maintaining potent biological activity. This key modification addresses a primary obstacle in peptide drug development, paving the way for more durable and effective treatments.

Researchers, scientists, and drug development professionals are increasingly turning to the incorporation of D-amino acids, such as this compound, to overcome the inherent instability of natural L-amino acid-containing peptides. The stereochemical difference renders D-isomer peptides resistant to proteases, the body's natural peptide-degrading enzymes, thereby extending their half-life and bioavailability. This guide provides an objective comparison of the biological activity of this compound-containing peptides versus their L-isomers, supported by experimental data.

Enhanced Proteolytic Stability: A Key Advantage

The primary driver for substituting L-isoleucine with this compound is the marked improvement in stability. Natural proteases are stereospecific, meaning they are configured to recognize and cleave peptide bonds between L-amino acids. The inclusion of a D-amino acid disrupts this recognition, effectively shielding the peptide from enzymatic breakdown.[1][2] This enhanced stability is a critical factor in developing viable peptide therapeutics, as it can lead to a longer circulation half-life in the body.

While specific half-life data for a direct comparison of a this compound versus an L-Isoleucine containing peptide was not available in the reviewed literature, the principle of enhanced stability for D-amino acid containing peptides is well-established. For instance, an all-D-amino acid version of the antimicrobial peptide ranalexin, named danalexin (which contains this compound), was synthesized to improve its stability.[1]

Table 1: Comparative Proteolytic Stability of D- vs. L-Amino Acid-Containing Peptides (General Principle)

FeatureL-Isoleucine Containing PeptidesThis compound Containing Peptides
Susceptibility to Proteases HighLow to negligible
Expected Serum Half-life ShortSignificantly longer
Bioavailability Potentially limitedGenerally improved

Comparative Biological Activity: Maintaining Efficacy

A crucial consideration when substituting L-isoleucine with its D-isomer is the impact on biological activity. Encouragingly, studies indicate that D-amino acid-containing peptides often retain, and in some cases even exhibit enhanced, biological function.

Antimicrobial Activity

A direct comparison of the antimicrobial peptide ranalexin (all L-amino acids, including L-isoleucine) and its all-D-isomer counterpart, danalexin, demonstrates that the potent antimicrobial activity is preserved. The Minimum Inhibitory Concentrations (MICs) for both peptides against a range of bacteria were found to be comparable, indicating that the stereochemistry of the amino acids did not negatively impact the presumed pore-forming mechanism of action.[1]

Table 2: Antimicrobial Activity (MIC in mg/L) of Ranalexin (L-Isomer) vs. Danalexin (D-Isomer) [1]

Bacterial StrainRanalexin (L-Isomer) MIC (mg/L)Danalexin (D-Isomer) MIC (mg/L)
Staphylococcus aureus ATCC 2921344
Enterococcus faecalis ATCC 292121616
Acinetobacter baumannii ATCC 196061616
Escherichia coli ATCC 25922>64>64
Pseudomonas aeruginosa ATCC 27853>64>64
Receptor Binding and Other Biological Activities

The effect of this compound substitution on receptor binding is target-dependent. In some instances, the D-isomer may exhibit similar or even higher binding affinity. For example, while not a direct this compound comparison, studies on other D-amino acid-containing peptides have shown that they can effectively inhibit protein-protein interactions.

Interestingly, the biological activity of the free amino acid can also be stereospecific. In a study on epithelial β-defensin expression, L-isoleucine was found to be a potent inducer, while this compound was substantially less effective, requiring a much higher concentration to achieve a similar level of induction.[3] This highlights that the biological impact of stereoisomers can vary depending on the specific biological context.

Table 3: Comparative Biological Activity of L-Isoleucine vs. This compound (Free Amino Acid) [3]

Biological EffectL-IsoleucineThis compound
Induction of β-defensin expression High potency (peak activity at 3.12-12.5 µg/ml)Low potency (required 200 µg/ml for similar effect)

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of D- and L-isomer peptides.

In Vitro Serum/Plasma Stability Assay

This assay determines the half-life of a peptide in a biological fluid.

  • Peptide Incubation: The D- and L-isoleucine-containing peptides are incubated in human or animal serum or plasma at a standard concentration (e.g., 1 µM) at 37°C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides).

  • Reaction Quenching: The enzymatic degradation is stopped at each time point by adding a quenching solution, such as methanol or another organic solvent, which precipitates the plasma proteins.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Quantification and Half-Life Calculation: The peak area corresponding to the intact peptide is quantified at each time point and compared to the 0-minute sample to determine the percentage of peptide remaining over time. The half-life (t½) is then calculated by fitting the data to a first-order decay curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Peptide Preparation: The D- and L-isoleucine-containing peptides are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacteria is prepared to a specific concentration (e.g., 5 x 10^5 CFU/ml).

  • Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted peptides. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Reading the Results: The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated.

G cluster_0 Peptide Fate in Biological System L_Peptide L-Isoleucine Peptide Protease Proteolytic Enzymes L_Peptide->Protease Susceptible D_Peptide This compound Peptide D_Peptide->Protease Resistant Stability Enhanced Stability (Longer Half-life) D_Peptide->Stability Degradation Rapid Degradation Protease->Degradation Activity_L Biological Activity Degradation->Activity_L Loss of Activity_D Biological Activity Stability->Activity_D Sustained

Caption: Comparison of the stability of L- and this compound peptides.

G cluster_1 MIC Assay Workflow start Start serial_dilution Serial Dilution of Peptide in 96-well Plate start->serial_dilution add_bacteria Add Standardized Bacterial Inoculum serial_dilution->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_2 Serum Stability Assay Workflow start Start incubate Incubate Peptide in Serum at 37°C start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., with Methanol) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and Half-life analyze->calculate end End calculate->end

Caption: Workflow for the serum stability assay.

References

Comparative analysis of D-Isoleucine levels in healthy vs diseased states.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence suggests that D-amino acids, the mirror images of the more common L-amino acids, play significant roles in human physiology and pathology. While research has historically focused on D-serine and D-aspartate, recent studies are beginning to shed light on the importance of other D-amino acids, including D-Isoleucine. This guide provides a comparative analysis of this compound levels in healthy versus diseased states, offering insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Levels

Recent metabolomic studies have begun to quantify this compound in various biological samples, revealing potential associations with certain diseases. While comprehensive data across a wide range of conditions is still emerging, preliminary findings point towards altered this compound levels in cancer and potentially other systemic diseases.

Biological SampleConditionThis compound Level/ChangeReference Study
Urine Gastric CancerIdentified as a key variable in a diagnostic regression model for gastric cancer.[1]Metabolic Profiling of Urinary Chiral Amino-Containing Biomarkers for Gastric Cancer
Urine Colorectal CancerIdentified as one of the differential variables distinguishing colorectal cancer patients from healthy controls.[2]LC-MS analysis of chiral amino acids in human urine reveals D-amino acids as potential biomarkers for colorectal cancer
Plasma Chronic Kidney DiseaseWhile not directly measured, the percentage of D-Leucine (an isomer of Isoleucine) was found to significantly increase with the progression of kidney dysfunction, suggesting potential alterations for this compound as well.[3]Evaluation of Individual Variation of d-Amino Acids in Human Plasma by a Two-Dimensional LC–MS/MS System and Application to the Early Diagnosis of Chronic Kidney Disease
Brain Tissue (Mouse) Healthy (Baseline)Cortex: Undetectable to low levels. Hippocampus: Undetectable to low levels.[4]D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study

Note: Quantitative data for this compound is still limited in the literature. The table reflects current findings where this compound has been specifically implicated.

Metabolic Pathway of this compound

In mammals, the metabolism of D-amino acids is primarily handled by the enzyme D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[5][6][7][8][9] In the case of this compound, DAAO would convert it to α-keto-β-methylvaleric acid, which can then enter downstream metabolic pathways. The activity and substrate specificity of DAAO are crucial in regulating the levels of this compound and other D-amino acids in the body.

DIsoleucineMetabolism DIso This compound DAAO D-Amino Acid Oxidase (DAAO) DIso->DAAO Oxidative Deamination KetoAcid α-keto-β-methylvaleric acid DAAO->KetoAcid Produces Metabolism Downstream Metabolic Pathways KetoAcid->Metabolism

Metabolism of this compound via D-Amino Acid Oxidase.

Experimental Protocols

The accurate quantification of this compound requires specialized analytical techniques to distinguish it from its L-isomer. Below are summaries of methodologies employed in recent studies.

Chiral Derivatization with LC-MS/MS for Urine Samples

This method is utilized for the sensitive detection of chiral amino acids in complex biological matrices like urine.

  • Sample Preparation: Urine samples are collected and stored at -80°C. Prior to analysis, samples are thawed and centrifuged to remove particulate matter.

  • Chiral Derivatization: A chiral labeling reagent, such as an enantiomeric pair of chlorine-labeled probes (d-BPCl and l-BPCl), is added to the urine supernatant.[1] This creates diastereomers of the D- and L-amino acids.

  • LC-MS/MS Analysis:

    • Chromatography: The derivatized amino acids are separated using a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is employed.

    • Mass Spectrometry: A triple quadrupole mass spectrometer (QQQ-MS) is used for detection in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target derivatized this compound.[1]

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Derivatization Addition of Chiral Labeling Reagent Supernatant->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers HPLC C18 HPLC Separation Diastereomers->HPLC MS QQQ-MS Detection (MRM) HPLC->MS Quantification Quantification of this compound MS->Quantification

Workflow for Chiral Amino Acid Analysis in Urine.

Two-Dimensional LC-MS/MS for Plasma Samples

This advanced technique enhances the separation of chiral amino acids from complex plasma matrices.

  • Sample Preparation: Plasma samples are deproteinized, and the supernatant is derivatized with a fluorescent tagging agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole).[3]

  • First Dimension LC: The derivatized sample is injected onto a non-enantioselective reversed-phase column to separate the target amino acids from the bulk of the matrix.

  • Heart-Cutting: The fraction containing the isoleucine isomers is automatically transferred ("heart-cut") to a second dimension column.

  • Second Dimension LC: A chiral column is used in the second dimension to separate the D- and L-isoleucine diastereomers.

  • MS/MS Detection: The separated isomers are detected and quantified using a tandem mass spectrometer.[3]

Concluding Remarks

The investigation into the role of this compound in health and disease is in its early stages. However, initial findings suggest that altered levels of this D-amino acid may serve as a potential biomarker for certain cancers. The development of sensitive and specific analytical methods is crucial for advancing our understanding of this compound's metabolic pathways and its involvement in various pathological conditions. Further research is warranted to validate these preliminary findings and to explore the therapeutic potential of targeting this compound metabolism.

References

D-Isoleucine vs. L-Isoleucine: A Comparative Analysis of Their Impact on Protein Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein engineering, the stereochemistry of amino acid residues is a critical determinant of macromolecular structure and function. While L-amino acids are the canonical building blocks of proteins in nature, the incorporation of their D-enantiomers offers a powerful strategy to modulate peptide stability, conformation, and biological activity. This guide provides an objective comparison of the effects of D-Isoleucine versus its naturally occurring counterpart, L-Isoleucine, on protein structure, supported by experimental data and detailed methodologies.

Introduction to D-Amino Acids in Protein Structure

The substitution of an L-amino acid with its D-isomer introduces a localized change in the stereochemistry of the polypeptide backbone. This seemingly subtle alteration can have profound consequences for the secondary and tertiary structure of the protein. The side chain of the D-amino acid is oriented differently relative to the backbone compared to its L-counterpart, which can disrupt established hydrogen bonding networks and hydrophobic interactions that stabilize native protein folds. However, this disruption can also be harnessed to engineer peptides with novel properties, such as increased resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.

Isoleucine, a branched-chain amino acid, plays a significant role in the hydrophobic core of many proteins, contributing to their overall stability. The comparison between D- and L-Isoleucine is therefore of particular interest in understanding how changes in side-chain stereochemistry and branching at the β-carbon influence protein folding and stability.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various experimental techniques comparing the effects of D- and L-amino acid incorporation on peptide and protein properties. Due to the limited availability of direct comparative data for this compound, data for other branched-chain D-amino acids (D-Leucine and D-Valine) are included as proxies to illustrate the general principles.

Table 1: Circular Dichroism (CD) Spectroscopy Data

Peptide/ProteinAmino Acid SubstitutionSecondary Structure (% α-helix)Secondary Structure (% β-sheet)Reference
Model Peptide 1L-Isoleucine (Control)35%15%Hypothetical Data
Model Peptide 1This compound10%25%Hypothetical Data
Model Peptide 2L-Leucine (Control)42%10%Hypothetical Data
Model Peptide 2D-Leucine15%20%Hypothetical Data

Note: Specific quantitative CD data directly comparing this compound and L-Isoleucine in the same peptide context is scarce in publicly available literature. The data presented here is hypothetical, based on the general understanding that D-amino acid incorporation, particularly within a helical segment, tends to decrease helicity and may favor more extended or irregular structures.

Table 2: Differential Scanning Calorimetry (DSC) Data

Peptide/ProteinAmino Acid SubstitutionMelting Temperature (Tm) in °CEnthalpy of Unfolding (ΔH) in kcal/molReference
Model Protein AL-Isoleucine (Control)72.5120Hypothetical Data
Model Protein AThis compound68.2105Hypothetical Data
Model Protein BL-Valine (Control)78.1150Hypothetical Data
Model Protein BD-Valine75.9142Hypothetical Data

*Note: As with CD data, direct comparative DSC data for this compound is limited. The hypothetical data reflects the general trend that D-amino acid substitution can lead to a decrease in thermal stability.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data - Chemical Shift Perturbations (Δδ)

PeptideResidue1Hα Chemical Shift (ppm) - L-isomer1Hα Chemical Shift (ppm) - D-isomer/diastereomerΔδ (ppm)Reference
Teixobactin fragmentIsoleucine4.29, 4.12, 4.034.36 (D-allo-Isoleucine)+0.07 to +0.33[1]
N-acetyl-IsoleucineIsoleucine~3.9~4.1 (in presence of chiral shift reagent)~+0.2[2]

Experimental Protocols

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of peptides containing D- or L-Isoleucine.

Methodology:

  • Sample Preparation:

    • Synthesize and purify peptides containing either L-Isoleucine or this compound at the desired position.

    • Dissolve the peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. The buffer should be transparent in the far-UV region.

    • Prepare a buffer blank for baseline correction.

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record spectra in the far-UV range (typically 190-260 nm) at a constant temperature (e.g., 25°C).

    • Use a quartz cuvette with a path length of 1 mm.

    • Set the scanning speed to 50 nm/min, with a data pitch of 0.1 nm and a bandwidth of 1 nm.

    • Average at least three scans for each sample to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Deconvolute the resulting spectra using a secondary structure estimation program (e.g., CONTIN, SELCON3, or CDSSTR) to determine the percentage of α-helix, β-sheet, and random coil.

Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of proteins containing D- or L-Isoleucine by determining their melting temperature (Tm) and enthalpy of unfolding (ΔH).

Methodology:

  • Sample Preparation:

    • Prepare highly pure protein samples (containing L- or this compound) at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM potassium phosphate, 150 mM KCl, pH 7.5).

    • Prepare a matching buffer blank. It is crucial that the buffer of the sample and the blank are identical.

  • Data Acquisition:

    • Use a differential scanning calorimeter.

    • Load the protein sample into the sample cell and the buffer blank into the reference cell.

    • Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

    • Apply a constant pressure to prevent boiling.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample-buffer thermogram to obtain the excess heat capacity curve.

    • Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the temperature at the peak of the transition, and the calorimetric enthalpy of unfolding (ΔHcal), which is the area under the peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain atomic-resolution structural information and compare the local conformational environment of D- and L-Isoleucine residues within a peptide.

Methodology:

  • Sample Preparation:

    • Synthesize peptides with 15N and/or 13C isotopic labeling to facilitate resonance assignment.

    • Dissolve the peptide to a concentration of 0.5-1 mM in a buffered solution (e.g., 90% H2O/10% D2O, 50 mM phosphate buffer, pH 6.5).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a series of 1D and 2D NMR experiments, including:

      • 1D 1H spectrum: To check for overall sample quality and folding.

      • 2D 1H-15N HSQC: To obtain a fingerprint of the protein, with one peak for each backbone N-H group.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

    • Assign the chemical shifts of the backbone and side-chain resonances.

    • Compare the chemical shifts of the L-Isoleucine and this compound containing peptides. Significant differences in chemical shifts (chemical shift perturbations) indicate changes in the local electronic environment and conformation.

    • Use the NOE-derived distance restraints to calculate and compare the 3D structures of the two peptides.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical Characterization cluster_results Data Analysis & Comparison L_Peptide L-Isoleucine Peptide CD Circular Dichroism L_Peptide->CD DSC Differential Scanning Calorimetry L_Peptide->DSC NMR NMR Spectroscopy L_Peptide->NMR D_Peptide This compound Peptide D_Peptide->CD D_Peptide->DSC D_Peptide->NMR Secondary_Structure Secondary Structure (% α-helix, % β-sheet) CD->Secondary_Structure Thermal_Stability Thermal Stability (Tm, ΔH) DSC->Thermal_Stability Conformation 3D Conformation (Chemical Shifts, NOEs) NMR->Conformation

Caption: Experimental workflow for comparing the effects of D- and L-Isoleucine on peptide structure.

logical_relationship Start Substitution of L-Isoleucine with this compound Chirality Altered Backbone Stereochemistry Start->Chirality Disruption Disruption of Native Hydrogen Bonds & Hydrophobic Packing Chirality->Disruption Proteolysis Increased Resistance to Proteolytic Degradation Chirality->Proteolysis Secondary Change in Secondary Structure (e.g., ↓ α-helix, ↑ β-sheet/random coil) Disruption->Secondary Tertiary Alteration of Tertiary Fold & Stability (↓ Tm) Disruption->Tertiary Function Modified Biological Activity Secondary->Function Tertiary->Function Proteolysis->Function

References

Is D-Isoleucine metabolized by the same enzymes as L-Isoleucine?

Author: BenchChem Technical Support Team. Date: November 2025

The metabolic fates of D-Isoleucine and L-Isoleucine, stereoisomers of the essential branched-chain amino acid, are dictated by distinct enzymatic machinery in the initial steps of their catabolism. While the downstream pathways converge, the initial deamination reactions are catalyzed by stereospecific enzymes, highlighting a crucial difference in their biological processing.

This guide provides a comprehensive comparison of the enzymatic pathways for this compound and L-Isoleucine metabolism, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Initial Enzymatic Divergence: A Stereospecific Step

The metabolism of L-Isoleucine, the naturally occurring isomer in proteins, is initiated by a transamination reaction. In contrast, this compound undergoes oxidative deamination, a process catalyzed by a different class of enzymes.

L-Isoleucine is primarily metabolized by branched-chain aminotransferase (BCAT) . This enzyme transfers the amino group from L-Isoleucine to α-ketoglutarate, yielding glutamate and the α-keto acid, (S)-α-keto-β-methylvaleric acid. BCAT exhibits high specificity for L-isomers of branched-chain amino acids and does not act on D-isomers.[1][2][3]

This compound , on the other hand, is a substrate for D-amino acid oxidase (DAAO) , a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids.[4][5][6] This reaction removes the amino group from this compound, producing the same α-keto acid, α-keto-β-methylvaleric acid, along with ammonia and hydrogen peroxide. DAAO is strictly stereospecific for D-amino acids and does not metabolize L-amino acids.[4][7]

This fundamental difference in the initial enzymatic step is the primary distinction in the metabolic pathways of D- and L-Isoleucine.

Convergence of the Metabolic Pathways

Following the initial deamination, the metabolic pathways of D- and L-Isoleucine converge. The common product of both the BCAT-catalyzed transamination of L-Isoleucine and the DAAO-catalyzed oxidative deamination of this compound is α-keto-β-methylvaleric acid .[8][9][10]

This α-keto acid then enters the common branched-chain α-keto acid catabolic pathway. The subsequent steps are catalyzed by the same series of enzymes, regardless of the original stereoisomer of isoleucine. The key enzyme in this next step is the branched-chain α-keto acid dehydrogenase (BCKDH) complex , which catalyzes the oxidative decarboxylation of α-keto-β-methylvaleric acid to form 2-methylbutanoyl-CoA.[8][10][11] This is the rate-limiting step in the catabolism of branched-chain amino acids.

The resulting 2-methylbutanoyl-CoA is further metabolized through a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

Summary of Enzymatic Pathways

Metabolic StepThis compoundL-Isoleucine
Initial Deamination Oxidative DeaminationTransamination
Key Enzyme D-Amino Acid Oxidase (DAAO)Branched-chain Aminotransferase (BCAT)
Product of Deamination α-keto-β-methylvaleric acidα-keto-β-methylvaleric acid
Subsequent Metabolism Common pathway starting with BCKDHCommon pathway starting with BCKDH

Visualizing the Metabolic Divergence and Convergence

The following diagrams illustrate the distinct initial steps and subsequent convergence of the D- and L-Isoleucine metabolic pathways.

Isoleucine_Metabolism cluster_D This compound Pathway cluster_L L-Isoleucine Pathway cluster_Common Common Pathway D_Ile This compound DAAO D-Amino Acid Oxidase (DAAO) D_Ile->DAAO Keto_Acid α-keto-β-methylvaleric acid DAAO->Keto_Acid Oxidative Deamination BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) Keto_Acid->BCKDH L_Ile L-Isoleucine BCAT Branched-chain Aminotransferase (BCAT) L_Ile->BCAT BCAT->Keto_Acid Transamination Acyl_CoA 2-methylbutanoyl-CoA BCKDH->Acyl_CoA Oxidative Decarboxylation Further_Metabolism Further Metabolism (β-oxidation like) Acyl_CoA->Further_Metabolism End_Products Acetyl-CoA + Propionyl-CoA Further_Metabolism->End_Products

Metabolic pathways of this compound and L-Isoleucine.

Experimental Protocols

Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol is based on a peroxidase-coupled system that measures the increase in absorbance resulting from the oxidation of a chromogenic substrate.[12]

Materials:

  • 0.02 M Sodium pyrophosphate buffer, pH 8.3

  • 0.05 M this compound in 0.02 M sodium pyrophosphate buffer, pH 8.3 (Substrate solution)

  • o-dianisidine (chromogenic substrate)

  • Peroxidase (e.g., from horseradish)

  • Spectrophotometer capable of measuring absorbance at 436 nm

  • Temperature-controlled cuvette holder (37°C)

Procedure:

  • Prepare a reaction mixture containing:

    • 2.8 ml of the substrate solution with 0.0065% o-dianisidine.

  • Pipette the reaction mixture into a cuvette and place it in the spectrophotometer set to 37°C.

  • Add 0.1 ml of a 1% peroxidase solution and allow the temperature to equilibrate.

  • Record any blank rate of absorbance change for 5-10 minutes.

  • Initiate the reaction by adding 0.1 ml of the appropriately diluted DAAO enzyme solution.

  • Record the increase in absorbance at 436 nm for 10 minutes.

  • Calculate the rate of reaction from the linear portion of the curve, subtracting the blank rate.

Unit Definition: One unit of DAAO activity is defined as the amount of enzyme that oxidizes one micromole of D-amino acid per minute at 37°C and pH 8.3 under the specified conditions.

Assay for Branched-chain Aminotransferase (BCAT) Activity

This protocol describes a spectrophotometric assay based on the conversion of the resulting α-keto acid.[13]

Materials:

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP)

  • L-Isoleucine (amino donor)

  • α-ketoglutarate (amino acceptor)

  • Lactate dehydrogenase (coupling enzyme)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a standard assay mixture in a cuvette containing:

    • 0.1 M Tris-HCl, pH 8.0

    • 0.1 mM PLP

    • 10 mM L-Isoleucine

    • 5 mM α-ketoglutarate

    • 0.3 mM NADH

    • 2 Units of L-lactate dehydrogenase

  • Place the cuvette in a spectrophotometer with the temperature maintained at a constant value (e.g., 37°C).

  • Initiate the reaction by adding the BCAT enzyme solution.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the BCAT activity.

Unit Definition: One unit of BCAT activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

The following diagram illustrates a typical experimental workflow for comparing the initial metabolic step of D- and L-Isoleucine.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assays cluster_Analysis Data Analysis Enzyme_Prep Prepare Enzyme Solutions (DAAO and BCAT) DAAO_Assay DAAO Assay with this compound Enzyme_Prep->DAAO_Assay BCAT_Assay BCAT Assay with L-Isoleucine Enzyme_Prep->BCAT_Assay Control_1 Control: DAAO with L-Isoleucine Enzyme_Prep->Control_1 Control_2 Control: BCAT with this compound Enzyme_Prep->Control_2 Substrate_Prep Prepare Substrate Solutions (this compound and L-Isoleucine) Substrate_Prep->DAAO_Assay Substrate_Prep->BCAT_Assay Substrate_Prep->Control_1 Substrate_Prep->Control_2 Buffer_Prep Prepare Assay Buffers and Reagents Buffer_Prep->DAAO_Assay Buffer_Prep->BCAT_Assay Buffer_Prep->Control_1 Buffer_Prep->Control_2 Spectro Spectrophotometric Measurement DAAO_Assay->Spectro BCAT_Assay->Spectro Control_1->Spectro Control_2->Spectro Calc Calculate Enzyme Activity (e.g., U/mg) Spectro->Calc Compare Compare Specific Activities Calc->Compare

Workflow for comparing D- and L-Isoleucine metabolism.

References

D-Amino Acid Oxidase Specificity: A Comparative Analysis of D-Isoleucine and Other D-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Substrate Specificity of D-Amino Acid Oxidase, with a Focus on D-Isoleucine.

D-Amino Acid Oxidase (DAO or DAAO) is a critical flavoenzyme responsible for the oxidative deamination of D-amino acids, playing a vital role in processes ranging from neurotransmission to antimicrobial defense.[1] Its substrate specificity is a key determinant of its physiological function and therapeutic potential. This guide provides a detailed comparison of DAO's activity towards various D-amino acids, with a particular focus on the branched-chain amino acid, this compound.

Quantitative Comparison of Substrate Specificity

The catalytic efficiency of D-amino acid oxidase varies significantly across different D-amino acid substrates. For human D-amino acid oxidase (hDAAO), hydrophobic and aromatic D-amino acids are generally preferred substrates.[2][3] The following table summarizes the apparent kinetic parameters for a range of D-amino acids with recombinant human DAAO. It is important to note that while this compound is a known substrate for DAO from various species, detailed kinetic data for the human enzyme was not available in the reviewed literature.

D-Amino Acid Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Hydrophobic/Aromatic
D-Phenylalanine31.9 ± 1.53.1 ± 0.410.3
D-Tyrosine37.0 ± 2.02.0 ± 0.318.5
D-Tryptophan25.0 ± 1.02.5 ± 0.310.0
D-Methionine11.1 ± 0.61.8 ± 0.26.2
D-Leucine5.6 ± 0.32.8 ± 0.42.0
D-Valine3.9 ± 0.24.5 ± 0.60.9
Polar/Small
D-Alanine5.2 ± 0.11.3 ± 0.24.0
D-Serine6.3 ± 1.414.0 ± 2.00.45
D-Proline5.0 ± 0.320.0 ± 3.00.25
D-Cysteine17.0 ± 1.00.7 ± 0.124.3

Data sourced from Murtas, G., et al. (2017) and Molla, G., et al. (2006) for human D-amino acid oxidase.[2]

While not included in the quantitative table for human DAO, studies on DAO from other vertebrate species, such as duck, have shown that this compound is a substrate. In these studies, this compound was observed to be oxidized more effectively than charged amino acids like D-Arginine and D-Lysine, but less effectively than D-Proline and D-Phenylalanine. This suggests that the bulky, hydrophobic side chain of this compound is recognized by the active site, though perhaps not as optimally as other hydrophobic residues.

Enzymatic Reaction and Experimental Workflow

To understand how the specificity of DAO is determined, it is crucial to be familiar with its catalytic mechanism and the experimental protocols used for its characterization.

General Reaction Pathway

D-amino acid oxidase catalyzes the oxidative deamination of a D-amino acid to its corresponding α-imino acid. This intermediate is then non-enzymatically hydrolyzed in an aqueous solution to an α-keto acid and ammonia. The enzyme's flavin adenine dinucleotide (FAD) cofactor is reduced in the process and subsequently reoxidized by molecular oxygen, producing hydrogen peroxide.

DAO_Reaction sub D-Amino Acid imino α-Imino Acid sub->imino DAO-FAD keto α-Keto Acid imino->keto H₂O nh3 NH₃ h2o2 H₂O₂ h2o H₂O o2 O₂ dao_fad DAO-FAD (Oxidized) dao_fadh2 DAO-FADH₂ (Reduced) dao_fad->dao_fadh2 Reduction dao_fadh2->h2o2 dao_fadh2->dao_fad Oxidation (O₂) DAO_Assay_Workflow start Start: Prepare Reagents step1 Mix Assay Buffer, D-Amino Acid Substrate, Horseradish Peroxidase (HRP), and a Chromogenic Substrate start->step1 step2 Initiate Reaction by Adding D-Amino Acid Oxidase step1->step2 step3 H₂O₂ Produced by DAO Reacts with Chromogen (HRP-catalyzed) step2->step3 step4 Monitor Change in Absorbance of Oxidized Chromogen Over Time using a Spectrophotometer step3->step4 end End: Calculate Kinetic Parameters (Vmax, Km) step4->end

References

A Researcher's Guide to Differentiating Isoleucine and Leucine in Peptide Sequencing via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is paramount. The presence of isomeric amino acids, such as isoleucine (Ile) and leucine (Leu), presents a significant analytical challenge due to their identical mass. This guide provides an objective comparison of mass spectrometry-based methods for distinguishing between these critical residues, supported by experimental data and detailed protocols.

The inability to differentiate between isoleucine and leucine can have profound implications, particularly in the development of biotherapeutics like monoclonal antibodies. An incorrect assignment in the complementarity-determining regions (CDRs) can significantly alter antigen binding affinity and therapeutic efficacy[1]. Consequently, robust and reliable analytical techniques are essential for unambiguous sequence determination.

This guide explores and compares several advanced mass spectrometry techniques that enable the differentiation of isoleucine and leucine, including methods based on collisional activation, electron-based dissociation, photodissociation, and ion mobility.

Comparison of Mass Spectrometry Techniques for Isoleucine-Leucine Differentiation

The choice of mass spectrometry technique for distinguishing between isoleucine and leucine depends on the specific experimental requirements, including the complexity of the sample, the desired level of confidence, and the available instrumentation. The following table summarizes the performance of key methods.

TechniquePrinciple of DifferentiationDiagnostic Ions/FeaturesSuccess Rate/EfficiencyKey AdvantagesKey Limitations
Collision-Induced Dissociation (CID) Differential fragmentation of the immonium ion (m/z 86)More intense m/z 69 ion for Isoleucine[2][3]Varies significantly with experimental conditions. Generally less reliable than other methods.Widely available on most tandem mass spectrometers.Often insufficient for unambiguous differentiation; success is highly dependent on peptide sequence and instrument tuning.
Electron Transfer/Capture Dissociation (ETD/ECD) with HCD/CID (EThcD/ETciD) Side-chain fragmentation of radical z-ionsLeucine: w-ion from loss of propyl radical (z-43 Da) Isoleucine: w-ion from loss of ethyl radical (z-29 Da)[1][4]High (81-100%)[5][6][7][8]. Diagnostic ions observed for 70-80% of Leu/Ile residues[1].High specificity and reliability; w-ions are often the most intense fragments in the MS3 spectrum[6][9].Requires specialized instrumentation capable of electron-based dissociation and MSn fragmentation.
Ultraviolet Photodissociation (UVPD) Photochemical cleavage of side chainsv- and w-ions resulting from side-chain losses.High, comparable to other high-energy activation techniques.Provides extensive fragmentation and high sequence coverage[10]. Can be applied to a wide range of peptide sizes and charge states.Requires a UV laser integrated into the mass spectrometer. Spectra can be complex.
Charge Transfer Dissociation (CTD) Ion-ion reactions leading to side-chain fragmentationDiagnostic d- and w-ions.Reliable d- and w-ions observed >80% of the time[11].Applicable to both singly and doubly charged precursor ions. Does not require chemical modification.A newer technique, less widely adopted than ETD or UVPD.
Ion Mobility Mass Spectrometry (IM-MS) Separation based on ion shape (collision cross-section)Different drift times for Ile and Leu ions.High, with sufficient resolving power. A resolving power of 100 is predicted to separate >50% of isomers[12]. A cyclic IMS with a resolution of 252 achieved almost complete separation[13].Provides an orthogonal dimension of separation. Can be coupled with other fragmentation techniques for enhanced confidence.Requires specialized ion mobility-equipped mass spectrometers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative protocols for the most common and effective methods.

Protocol 1: EThcD for Isoleucine/Leucine Discrimination on an Orbitrap Fusion Mass Spectrometer

This method relies on a multi-stage fragmentation approach to generate highly specific diagnostic ions.

  • Sample Preparation: Digest the protein of interest using a suitable protease (e.g., trypsin, chymotrypsin) to generate peptides of an appropriate length for MS analysis. Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Liquid Chromatography (LC) Separation: Separate the peptides using a nano-flow liquid chromatography system coupled to the mass spectrometer. Use a gradient of increasing acetonitrile concentration to elute the peptides from a C18 analytical column.

  • Mass Spectrometry (MS) Analysis:

    • MS1 Scan: Acquire a high-resolution full scan in the Orbitrap analyzer to identify precursor peptide ions.

    • MS2 (ETD) Scan: Select precursor ions for fragmentation using Electron Transfer Dissociation (ETD). This will generate c- and z-type fragment ions.

    • MS3 (HCD) Scan: Isolate the z-ions of interest and subject them to Higher-Energy Collisional Dissociation (HCD). This will induce side-chain fragmentation and the formation of diagnostic w-ions.

  • Data Analysis: Analyze the MS3 spectra for the presence of characteristic neutral losses from the z-ions. A neutral loss of 43.05 Da (C3H7) indicates the presence of Leucine, while a neutral loss of 29.04 Da (C2H5) indicates Isoleucine[1].

Protocol 2: Ion Mobility Separation of Isoleucine and Leucine

This protocol utilizes the different three-dimensional structures of isoleucine and leucine to achieve separation prior to mass analysis.

  • Sample Preparation: Prepare the peptide sample as described in Protocol 1.

  • Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI).

  • Ion Mobility Separation: In the ion mobility cell, the ionized peptides are propelled through a drift tube filled with a neutral buffer gas (e.g., nitrogen) by a weak electric field. The ions will separate based on their size and shape (collision cross-section), with more compact ions traveling faster.

  • Mass Analysis: The mobility-separated ions are then introduced into the mass analyzer (e.g., a time-of-flight analyzer) to obtain their mass-to-charge ratio.

  • Data Analysis: The data is visualized as a two-dimensional plot of ion mobility drift time versus m/z. Isoleucine and leucine-containing peptides will appear at the same m/z but with different drift times, allowing for their differentiation. For enhanced resolution, techniques like multipass ion mobility can be employed[13].

Visualizing the Mechanisms

The following diagrams illustrate the key fragmentation pathways and experimental workflows for differentiating isoleucine and leucine.

Isoleucine vs. Leucine Fragmentation cluster_Ile Isoleucine Fragmentation cluster_Leu Leucine Fragmentation Ile Isoleucine Ile_z z-ion Ile->Ile_z ETD/ECD Ile_w w-ion (z - 29 Da) Ile_z->Ile_w HCD/CID Leu Leucine Leu_z z-ion Leu->Leu_z ETD/ECD Leu_w w-ion (z - 43 Da) Leu_z->Leu_w HCD/CID

Caption: ETD/ECD fragmentation of peptides containing isoleucine or leucine generates z-ions. Subsequent HCD or CID of these z-ions results in characteristic side-chain losses, producing diagnostic w-ions that differentiate the two isomers.

EThcD Experimental Workflow cluster_workflow Peptide Peptide Mixture LC LC Separation Peptide->LC MS Mass Spectrometer LC->MS MS1 MS1: Precursor Scan MS->MS1 Ionization MS2 MS2: ETD Fragmentation MS1->MS2 Precursor Selection MS3 MS3: HCD Fragmentation MS2->MS3 z-ion Selection Data Data Analysis MS3->Data Result Ile/Leu Identification Data->Result

Caption: The experimental workflow for differentiating isoleucine and leucine using EThcD involves liquid chromatography separation followed by three stages of mass analysis: a precursor scan (MS1), ETD fragmentation to generate z-ions (MS2), and HCD fragmentation of the z-ions to produce diagnostic w-ions (MS3).

Conclusion

The differentiation of isoleucine and leucine in peptide sequencing is a critical and achievable task with modern mass spectrometry. While traditional CID methods have limited utility, techniques such as EThcD, UVPD, and ion mobility mass spectrometry offer high success rates and unambiguous identification. The choice of method will be guided by the specific research question and the instrumentation available. For de novo sequencing of biotherapeutics, where accuracy is non-negotiable, the implementation of these advanced workflows is essential for ensuring product safety and efficacy.

References

A Comparative Analysis of the Immunomodulatory Properties of D- and L-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known immunomodulatory effects of D-Isoleucine and L-Isoleucine. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct and potentially overlapping roles in modulating the immune system.

Introduction

Isoleucine, a branched-chain amino acid (BCAA), is an essential amino acid crucial for various physiological functions, including immune regulation. It exists in two stereoisomeric forms: L-Isoleucine, the naturally occurring form incorporated into proteins, and this compound. Emerging research indicates that both enantiomers can influence immune responses, albeit through different mechanisms and with varying potencies. This guide aims to delineate these differences, providing a valuable resource for researchers in immunology and drug development.

Data Presentation: Quantitative Effects on Immune Parameters

The following tables summarize the available quantitative data on the effects of L-Isoleucine on various immune parameters. Data for this compound is largely qualitative at present and is described in the subsequent sections.

Table 1: Effect of L-Isoleucine on T-Lymphocyte Proliferation and Function

ParameterCell TypeExperimental ModelL-Isoleucine ConcentrationObserved EffectCitation(s)
ProliferationRegulatory T cells (Tregs)In vitro (murine)DeficiencySignificantly inhibited Treg division and function.[1]
ProliferationBovine Mammary Epithelial Cells (MAC-T)In vitro0.840 mmol/LPeaked relative proliferation rate.[2]
mTORC1 SignalingRegulatory T cells (Tregs)In vitro (murine)Not specifiedStimulated the mTORC1 pathway.[1]
Cytokine SecretionFeline T-cells (MYA-1)In vitroNot specifiedSmall effects on IL-4, IL-10, TNF-α, GM-CSF, and IFN-γ secretion.[3]

Table 2: Effect of L-Isoleucine on Macrophage Function and Inflammatory Signaling

ParameterCell Type/ModelExperimental ConditionL-Isoleucine EffectCitation(s)
M2 PolarizationBone Marrow-Derived Macrophages (BMDMs)In vitroPromoted M2 macrophage polarization.[4]
TLR4/MyD88/NF-κB PathwayRat model of colitisDSS-induced colitisDownregulated the signaling pathway, reducing inflammation.[5]
Macrophage FunctionRat peritoneal macrophagesStrenuous exercise modelBCAA supplementation (including Isoleucine) did not ameliorate impaired function.[6]

Immunomodulatory Profile of L-Isoleucine

L-Isoleucine is well-documented for its role in supporting immune function, primarily through its influence on T-cell biology. It is essential for the activation, proliferation, and function of T-cells, with a particular impact on regulatory T cells (Tregs), which are critical for maintaining immune homeostasis.[1][7][8] The mechanism of action is largely attributed to the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.[1][9]

In the context of inflammation, L-Isoleucine has demonstrated the ability to modulate macrophage polarization, favoring an anti-inflammatory M2 phenotype.[4] Furthermore, in a preclinical model of colitis, L-Isoleucine supplementation was shown to attenuate inflammation by downregulating the TLR4/MyD88/NF-κB signaling pathway.[5]

Immunomodulatory Profile of this compound and D-Amino Acids

Direct experimental data on the specific immunomodulatory effects of this compound is scarce. However, research on D-amino acids, in general, provides some insights into their potential immunological activities.

D-amino acids can elicit unique immune responses that are often not cross-reactive with their L-counterparts.[10] Polypeptides composed of D-amino acids act as thymus-independent antigens. The resistance of D-amino acids to enzymatic degradation makes them attractive for the development of novel therapeutics and vaccines.[10] For instance, the incorporation of D-amino acids into peptides can enhance their stability and bioavailability.

Signaling Pathways

The immunomodulatory effects of L-Isoleucine are mediated through key signaling pathways that regulate immune cell function.

L_Isoleucine_Signaling L_Ile L-Isoleucine mTORC1 mTORC1 L_Ile->mTORC1 Activates TLR4 TLR4 L_Ile->TLR4 Inhibits T_Cell T-Cell Activation & Proliferation mTORC1->T_Cell Promotes MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Inflammation NFkB->Inflammation Drives

Figure 1: L-Isoleucine signaling in immune cells.

Experimental Protocols

The following are representative protocols for assessing the immunomodulatory effects of D- and L-Isoleucine.

T-Cell Proliferation Assay

This protocol outlines the steps to measure the effect of D- and L-Isoleucine on T-cell proliferation using a standard colorimetric assay (e.g., MTT or WST-1).

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_assay Proliferation Assay Isolate_PBMCs Isolate PBMCs from whole blood Isolate_TCells Purify T-cells via magnetic-activated cell sorting Isolate_PBMCs->Isolate_TCells Seed_Cells Seed T-cells in a 96-well plate Isolate_TCells->Seed_Cells Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies) Seed_Cells->Add_Stimuli Add_Isoleucine Add varying concentrations of D- or L-Isoleucine Add_Stimuli->Add_Isoleucine Incubate Incubate for 48-72 hours Add_Isoleucine->Incubate Add_Reagent Add proliferation reagent (e.g., MTT, WST-1) Incubate->Add_Reagent Incubate_Assay Incubate for 2-4 hours Add_Reagent->Incubate_Assay Measure_Absorbance Measure absorbance with a plate reader Incubate_Assay->Measure_Absorbance

Figure 2: T-Cell Proliferation Assay Workflow.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells using a negative selection magnetic-activated cell sorting (MACS) kit.

  • Cell Culture: Seed the purified T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Stimulation and Treatment: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies. Concurrently, treat the cells with a range of concentrations of this compound and L-Isoleucine. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Proliferation Measurement: Add a proliferation reagent (e.g., MTT or WST-1) to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

Cytokine Production Analysis by ELISA

This protocol describes how to measure the production of key cytokines from immune cells treated with D- and L-Isoleucine.

Methodology:

  • Cell Culture and Treatment: Culture immune cells (e.g., PBMCs or purified T-cells) as described in the proliferation assay. After the incubation period with D- or L-Isoleucine, collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-10, TNF-α) according to the manufacturer's instructions.

NF-κB Activation Assay

This protocol details a method to assess the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line (e.g., macrophages or a reporter cell line) and treat with D- or L-Isoleucine in the presence or absence of a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Nuclear Extraction: After treatment, perform nuclear extraction to isolate the nuclear proteins.

  • Western Blot or ELISA-based Assay:

    • Western Blot: Analyze the nuclear extracts for the presence of the p65 subunit of NF-κB by Western blotting.

    • ELISA-based Assay: Use a commercially available NF-κB p65 transcription factor assay kit to quantify the amount of activated NF-κB in the nuclear extracts.

Conclusion

The available evidence strongly supports a significant immunomodulatory role for L-Isoleucine, particularly in T-cell function and the attenuation of inflammatory signaling. While the immunological effects of this compound are less defined, the broader characteristics of D-amino acids suggest potential for unique and therapeutically relevant interactions with the immune system. Further direct comparative studies are warranted to fully elucidate the distinct immunomodulatory profiles of D- and L-Isoleucine, which could pave the way for novel therapeutic strategies in immunology and drug development.

References

A Researcher's Guide to Evaluating the Purity of Synthetic D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the stereochemical purity of synthetic amino acids is paramount. D-Isoleucine, a non-proteinogenic amino acid, is increasingly utilized as a chiral building block in the synthesis of peptide-based therapeutics and other complex molecules. Ensuring its enantiomeric and chemical purity is critical for reproducible experimental outcomes and the safety and efficacy of final products. This guide provides a comparative overview of analytical methodologies for evaluating the purity of synthetic this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Purity

The primary challenge in assessing this compound purity lies in the detection and quantification of its stereoisomers: L-Isoleucine, D-allo-Isoleucine, and L-allo-Isoleucine. Additionally, impurities from the synthetic process must be identified and quantified. The following table summarizes and compares the key analytical techniques for this purpose.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)D-Amino Acid Dehydrogenase (DAAD) Enzymatic Assay
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers based on their interaction with a chiral capillary column, followed by mass spectrometric detection.Specific enzymatic oxidation of this compound, leading to a measurable colorimetric or fluorometric signal.
Primary Application Enantiomeric purity (enantiomeric excess, ee%) and diastereomeric purity determination.Quantification of enantiomeric ratios and identification of volatile impurities.Quantification of this compound concentration.
Reported LOD/LOQ LOD and LOQ for amino acid enantiomers can be in the low µg/mL range, with potential for ng/mL levels with sensitive detectors like fluorescence or MS.[1] For valine, a structurally similar amino acid, an LOD of 0.02% and LOQ of 0.05% for the D-enantiomer has been reported.[2]LODs for D-amino acids are reported in the range of 3.2-446 nM, with LOQs from 0.031-1.95 µM.[3]The determination range for this compound is reported to be 1 to 50 µM.[4][5]
Accuracy & Precision High accuracy and precision (RSD < 2%) are achievable for the quantification of amino acids.[1]Relative standard deviations for amino acid measurements in biological samples range from 0.49-11.10%.[3]High specificity for this compound, unaffected by the presence of its other three stereoisomers at 100 µM concentrations.[4][5]
Sample Preparation Can be performed with or without derivatization. Derivatization can improve sensitivity and resolution.Derivatization to volatile esters is required.Minimal sample preparation is needed.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.Rapid, suitable for high-throughput screening.
Instrumentation HPLC system with a chiral column and UV, fluorescence, or mass spectrometry detector.GC system with a chiral capillary column coupled to a mass spectrometer.Spectrophotometer or plate reader.
Strengths Robust, versatile, and widely available. Direct analysis of underivatized amino acids is possible.[6]High sensitivity and selectivity, provides structural information for impurity identification.High specificity for this compound, simple, and cost-effective.
Limitations Resolution of all four isoleucine stereoisomers can be challenging on a single column.Requires derivatization, which can introduce analytical errors. Not suitable for non-volatile impurities.Only quantifies this compound; does not provide information on other impurities.

Alternatives to this compound in Research and Development

While this compound offers unique properties, researchers may consider alternatives to enhance peptide stability, solubility, or biological activity.

Alternative ClassExample(s)Key AdvantagesConsiderations for Purity Analysis
N-Acyl Derivatives N-Lactoyl-IsoleucineIncreased solubility and bioavailability in cell culture media.Purity analysis should focus on the integrity of the derivative and the absence of free isoleucine. HPLC is a suitable method.
Homo-amino Acids Homo-isoleucineThe additional methylene group in the side chain can alter peptide conformation and proteolytic stability.Chiral HPLC or GC-MS can be adapted to separate the enantiomers of homo-amino acids.
Alpha-methyl Amino Acids α-Methyl-D-isoleucineThe methyl group on the α-carbon restricts conformational flexibility, which can enhance receptor binding and stability.Enantiomeric purity is critical. Chiral separation methods need to be validated for these specific analogs.
Beta-amino Acids β-D-Homo-isoleucineIncorporation into the peptide backbone can confer resistance to enzymatic degradation.Purity analysis is similar to α-amino acids, but chromatographic conditions may need significant optimization.

The incorporation of these unnatural amino acids can influence the coupling efficiency during solid-phase peptide synthesis (SPPS). For instance, sterically hindered amino acids like α-methyl derivatives may require longer coupling times or more potent coupling reagents.[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are outlines of key experimental protocols.

Chiral HPLC for Enantiomeric Purity of this compound

Objective: To separate and quantify the four stereoisomers of isoleucine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

  • Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[6]

Reagents:

  • HPLC-grade acetonitrile, methanol, and water.

  • Volatile mobile phase additives such as formic acid or ammonium acetate for MS compatibility.

  • This compound, L-Isoleucine, D-allo-Isoleucine, and L-allo-Isoleucine standards.

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthetic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The exact gradient will need to be optimized for the specific column and isomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection: UV at 210 nm or MS in selected ion monitoring (SIM) mode.

  • Analysis: Inject the sample and the individual standards. Identify and quantify the peaks corresponding to each stereoisomer based on their retention times. Calculate the enantiomeric and diastereomeric purity.

GC-MS for Chiral Purity Analysis

Objective: To determine the enantiomeric excess of this compound after derivatization.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., Chirasil-L-Val).

Reagents:

  • Derivatization agents (e.g., pentafluoropropionic anhydride and heptafluorobutanol).

  • Anhydrous solvents (e.g., dichloromethane, hexane).

  • Isoleucine enantiomer standards.

Procedure:

  • Derivatization:

    • Dry the this compound sample thoroughly.

    • Add the derivatization reagents and heat the mixture according to a validated protocol to form volatile esters.

    • Extract the derivatized amino acids into an organic solvent.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) to separate the derivatives.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized isoleucine or use SIM for enhanced sensitivity.

  • Analysis: Identify the peaks for the D- and L-isoleucine derivatives based on their retention times and mass spectra. Calculate the enantiomeric excess.

D-Amino Acid Dehydrogenase (DAAD) Enzymatic Assay

Objective: To specifically quantify the concentration of this compound.

Instrumentation:

  • Spectrophotometer or microplate reader.

Reagents:

  • D-Amino Acid Dehydrogenase (DAAD) specific for this compound.[4]

  • NADP+.

  • A redox mediator and a tetrazolium salt (e.g., WST-3) for colorimetric detection.

  • Buffer solution (e.g., Tris-HCl, pH 8.0).

  • This compound standard solutions.

Procedure:

  • Reaction Setup: In a microplate well or cuvette, combine the buffer, NADP+, the redox mediator, the tetrazolium salt, and the this compound sample or standard.

  • Enzyme Addition: Initiate the reaction by adding the DAAD enzyme.

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 438 nm for the formazan product of WST-3) over time or at a fixed endpoint.

  • Quantification: Create a standard curve using the this compound standards and determine the concentration of this compound in the sample.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic this compound sample.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Synthetic this compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC EnzymeAssay Enzymatic Assay Dissolution->EnzymeAssay GCMS Chiral GC-MS Derivatization->GCMS Purity Enantiomeric & Diastereomeric Purity HPLC->Purity GCMS->Purity Identity Impurity Identification GCMS->Identity Concentration This compound Concentration EnzymeAssay->Concentration Report Certificate of Analysis Purity->Report Identity->Report Concentration->Report

Workflow for this compound purity analysis.
Metabolic Pathway of this compound

In many organisms, D-amino acids are metabolized by specific oxidases or dehydrogenases. The metabolic pathway for this compound typically involves its conversion to the corresponding α-keto acid, which can then enter central metabolic pathways.

D_Isoleucine_Metabolism DIle This compound KetoAcid (S)-3-methyl-2-oxopentanoate DIle->KetoAcid Oxidative Deamination DAAD D-Amino Acid Dehydrogenase DIle->DAAD TCA Further Metabolism (e.g., conversion to Acetyl-CoA and Propionyl-CoA) KetoAcid->TCA DAAD->KetoAcid NADPH NADPH + H+ DAAD->NADPH reduced cofactor NADP NADP+ NADP->DAAD cofactor

Simplified metabolic pathway of this compound.

By employing a combination of these robust analytical methods and understanding the potential alternatives and metabolic fate of this compound, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Researcher's Guide to D-Isoleucine Reference Standards for Accurate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of Commercially Available D-Isoleucine Reference Standards and Analytical Methodologies.

In the precise world of scientific research and pharmaceutical development, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available this compound reference standards, detailed analytical methodologies for their use, and insights into the biological pathways where this compound plays a critical role.

Comparison of this compound Reference Standards

The selection of a high-purity this compound reference standard is the foundational step for any quantitative or qualitative analysis. Below is a comparison of this compound reference standards offered by various suppliers. It is important to note that the purity values presented are as specified by the suppliers and have not been independently verified in a head-to-head comparative study. Researchers are advised to consult the Certificate of Analysis (CoA) for batch-specific purity information.

SupplierProduct NameCatalog NumberPurity SpecificationAnalytical Method for Purity
Sigma-Aldrich This compound, ≥98% (TLC)I7634≥98%Thin-Layer Chromatography (TLC)
Thermo Scientific This compound, 98%A1263398%Not specified
Briti Scientific This compound reference standard, Anstan®BS13970Not specified on product page; CoA availableAssay/Specific rotation/NMR/MASS/IR
Chem-Impex International This compound01763≥99%Not specified

For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

SupplierProduct NameCatalog NumberIsotopic Purity
Cayman Chemical Isoleucine-d1025686≥99% deuterated forms (d1-d10)

Analytical Methodologies for this compound Analysis

The accurate quantification and chiral separation of this compound from its isomers (L-Isoleucine, D-allo-Isoleucine, and L-allo-Isoleucine) are critical in many research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Protocol for Amino Acid Analysis

This protocol is adapted from a validated method for the simultaneous analysis of multiple amino acids and can be optimized for this compound-specific analysis. This method has the advantage of not requiring a derivatization step.

Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Phosphate buffer (10 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • This compound reference standard

  • Water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in water. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Phosphate buffer (pH 7.4)

    • Mobile Phase B: Acetonitrile

    • Gradient: 100% A for 10 minutes, then a linear gradient to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the calibration standards and samples. Identify the this compound peak based on the retention time of the reference standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

GC-MS analysis of amino acids requires a derivatization step to increase their volatility. This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the derivatizing agent.

Instrumentation:

  • GC-MS system

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • This compound reference standard

  • MTBSTFA with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • Standard and Sample Preparation: Accurately weigh the this compound reference standard or sample into a reaction vial. Ensure the sample is dry.

  • Derivatization:

    • Add 50 µL of anhydrous acetonitrile to the vial and vortex.

    • Add 50 µL of MTBSTFA + 1% TBDMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mode: Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 500.

  • Analysis: Inject the derivatized standard and samples. The this compound derivative will have a characteristic retention time and mass spectrum. Quantify using selected ion monitoring (SIM) for higher sensitivity and specificity.

Biological Pathways Involving this compound

Understanding the biological context of this compound is crucial for researchers in drug development and life sciences.

This compound in the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Branched-chain amino acids (BCAAs), including isoleucine, are known activators of the mTORC1 complex. The presence of sufficient amino acids, signaled in part by isoleucine, promotes protein synthesis and cell growth.

mTOR_Signaling Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits (via phosphorylation) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth S6K1->Cell_Growth eIF4E->Protein_Synthesis Inhibits MSUD_Pathway Isoleucine Isoleucine (D- and L-) BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine->BCAT KMV α-keto-β-methylvalerate (KMV) BCAT->KMV BCKDH Branched-Chain α-keto acid Dehydrogenase (BCKDH) Complex KMV->BCKDH Metabolites Further Metabolism BCKDH->Metabolites MSUD Maple Syrup Urine Disease (MSUD) BCKDH->MSUD Deficient in MSUD

Safety Operating Guide

Proper Disposal Procedures for D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of D-Isoleucine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and information derived from Safety Data Sheets (SDS).

Hazard Assessment

According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this compound is not classified as a hazardous chemical[1]. It is stable under normal conditions and is not regulated for transport by the Department of Transportation (DOT) or other international agencies[1]. However, it is crucial to consult local, regional, and national hazardous waste regulations, as requirements can vary[1][2].

Key Safety Information:

  • Incompatible Materials: Strong oxidizing agents[1].

  • Hazardous Decomposition Products: Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact[1]. In case of dust formation, respiratory protection may be needed[1].

Primary Disposal Pathways

Although not classified as hazardous, the most prudent approach for laboratory chemical disposal is to follow institutional Environmental Health and Safety (EHS) guidelines. Many institutions require that all chemical waste, regardless of classification, be managed through their hazardous waste program[3][4].

Step-by-Step Disposal Protocol (Recommended):

  • Consult Institutional Policy: Before proceeding, review your organization's specific chemical waste disposal procedures. Contact your EHS department for clarification.

  • Containment:

    • For solid this compound, sweep up the material and place it in a suitable, sealable container for disposal[1][5]. Avoid creating dust[1][5].

    • For solutions, pour the liquid into a designated, compatible waste container. Plastic containers are often preferred over glass when compatibility is not an issue[3].

  • Labeling:

    • Label the waste container clearly with a hazardous waste tag provided by your EHS office[3].

    • The label must include the full chemical name ("this compound"), the quantity, date of generation, and the principal investigator's name and contact information[3]. Do not use abbreviations or chemical formulas[3].

  • Segregation and Storage:

    • Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents[1][6].

    • Keep the container in a designated "Satellite Accumulation Area" (SAA) until it is ready for pickup by EHS personnel[6]. Ensure the container is sealed and the area is inspected regularly for leaks[6].

  • Arrange for Pickup: Submit a waste collection request to your institution's EHS or hazardous waste management office.

Alternative Disposal Considerations (Subject to Local Regulations)

In some jurisdictions, non-hazardous chemicals may be eligible for alternative disposal methods. These options are not recommended without explicit written approval from your local authorities and institutional EHS department. [3]

  • Solid Waste (Trash) Disposal: For a chemical to be disposed of in the regular trash, it must be confirmed to be non-hazardous, non-reactive, non-flammable, and not harmful to human or environmental health[2]. The empty container should have its label defaced before disposal[4].

  • Sanitary Sewer (Drain) Disposal: This method is generally reserved for small quantities of water-soluble, non-toxic substances with a moderate pH[2][6]. Solid chemicals must not be disposed of down the drain[6].

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. These are not specific to this compound but represent common laboratory practices. Always verify these with your local and institutional regulations.

ParameterGuidelineSource(s)
Sewer Disposal pH Range Must be between 5.0 and 9.0 (some sources state 5.5 to 10.5).[2][7]
Sewer Disposal Quantity Generally limited to a few hundred grams or milliliters per day for approved chemicals.[2]
Acid/Base Neutralization Limited to quantities of 25 mL or less for strong, concentrated acids/bases before sewer disposal.[7]
Container Rinsate For hazardous waste containers, each rinsing should use a solvent volume equal to ~5% of the container.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste for Disposal check_policy Consult Institutional EHS Policy start->check_policy policy_strict Policy: All chemicals are managed by EHS? check_policy->policy_strict ehs_disposal Follow EHS Protocol: 1. Contain & Label Waste 2. Store in SAA 3. Schedule EHS Pickup policy_strict->ehs_disposal Yes (Recommended) check_local_regs Consult Local Regulations & Obtain EHS Approval for Alternative Disposal policy_strict->check_local_regs No end_ehs End: Safe Disposal via EHS ehs_disposal->end_ehs waste_form Waste Form? check_local_regs->waste_form solid_waste Solid Powder waste_form->solid_waste Solid solution_waste Aqueous Solution (Small Quantity) waste_form->solution_waste Solution trash_disposal Dispose in Labeled, Sealed Container in Regular Trash solid_waste->trash_disposal drain_disposal Dilute and Dispose Down Sanitary Sewer solution_waste->drain_disposal end_alt End: Disposal Complete trash_disposal->end_alt drain_disposal->end_alt

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Isoleucine, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

This compound, an essential amino acid, is generally not classified as a hazardous substance.[1][2][3][4] However, adherence to good industrial hygiene and safety practices is crucial to minimize any potential risks.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][4]
Skin/Body Laboratory coat, long-sleeved clothing, and glovesStandard lab coat to prevent skin contact. Protective gloves should be worn.[2][4][5][6]
Respiratory Not typically requiredA NIOSH-approved dust mask or respirator should be used if dust is generated.[3][5][6]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposing of this compound ensures a safe and efficient workflow.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Engineering Controls:

    • Ensure adequate ventilation in the work area.[2][6]

    • If handling the powder form, work in a fume hood to minimize dust generation.

  • Donning Personal Protective Equipment (PPE):

    • Before handling, put on a lab coat, safety glasses with side-shields or goggles, and protective gloves.

    • If there is a risk of dust formation, a dust mask should also be worn.

  • Handling Procedures:

    • Avoid the formation of dust when handling the solid.[1][2][6][7]

    • Prevent contact with skin, eyes, and clothing.[6][7]

    • After handling, wash hands thoroughly with soap and water.[2][7]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[2]

Disposal Plan: Managing this compound Waste
  • Waste Collection:

    • Collect solid waste in a suitable, closed, and clearly labeled container for disposal.[1][2][7]

    • Do not allow the chemical to enter drains.[2][3]

  • Disposal Procedure:

    • Dispose of the waste material in accordance with all applicable local, state, and federal regulations.[3][8]

    • Handle uncleaned containers as you would the product itself.[3]

Emergency Preparedness

In the event of an unexpected incident, follow these emergency procedures.

Emergency Protocols
IncidentProcedure
Spill Sweep up the spilled solid material, taking care to avoid generating dust. Place the material into a suitable container for disposal and ensure the area is well-ventilated.[1][7]
Fire Use water spray, carbon dioxide, dry chemical, or foam to extinguish the fire.[1][2][4] Firefighters should wear a self-contained breathing apparatus if necessary.[1][2][4]
Skin Contact Wash the affected area with soap and plenty of water.[2]
Eye Contact Immediately flush the eyes with plenty of water.[3]
Inhalation Move the individual to fresh air.[3]
Ingestion Rinse the mouth out with water.[5]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

D_Isoleucine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_vent Ensure Adequate Ventilation don_ppe Don PPE: - Goggles - Lab Coat - Gloves prep_vent->don_ppe handle Handle this compound (Avoid Dust Formation) don_ppe->handle storage Store in Tightly Sealed Container handle->storage collect_waste Collect Waste in Labeled Container handle->collect_waste spill Spill handle->spill fire Fire handle->fire exposure Personal Exposure handle->exposure dispose Dispose According to Regulations collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Isoleucine
Reactant of Route 2
D-Isoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.